molecular formula C8H13N3O2 B15556485 (5-Methylpyrazin-2-YL)methanamine acetate

(5-Methylpyrazin-2-YL)methanamine acetate

货号: B15556485
分子量: 183.21 g/mol
InChI 键: HHMRNTYSPKCFLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methylpyrazin-2-YL)methanamine acetate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C8H13N3O2

分子量

183.21 g/mol

IUPAC 名称

acetic acid;(5-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C6H9N3.C2H4O2/c1-5-3-9-6(2-7)4-8-5;1-2(3)4/h3-4H,2,7H2,1H3;1H3,(H,3,4)

InChI 键

HHMRNTYSPKCFLP-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of (5-Methylpyrazin-2-YL)methanamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Methylpyrazin-2-YL)methanamine acetate is a heterocyclic amine salt of significant interest as a building block in medicinal chemistry and drug discovery. A thorough understanding of its fundamental physical properties is a prerequisite for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the key physicochemical characteristics of this compound. It details not only the core data but also the underlying scientific principles and validated experimental protocols for their determination, offering researchers a comprehensive resource for informed decision-making in the laboratory.

Introduction: The Role of Physicochemical Profiling

In the trajectory of drug development, from initial hit identification to preclinical formulation, the physical properties of a chemical entity are paramount. These characteristics govern a compound's behavior—how it dissolves, how it interacts with moisture, its thermal stability, and its solid-state form—all of which have profound implications for its ultimate bioavailability, manufacturability, and shelf-life. This compound, as a key drug intermediate, is no exception.[1]

This technical guide serves as a foundational document for scientists. It moves beyond a simple data sheet to explain the causality behind the selection of analytical techniques and provides robust, step-by-step protocols for the characterization of this important intermediate. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility, which are the cornerstones of sound scientific research.

Compound Identity and Core Properties

The first step in any characterization is to confirm the identity and fundamental properties of the material. The acetate salt is formed from the free base, (5-Methylpyrazin-2-yl)methanamine, and acetic acid.

PropertyDataSource
Chemical Name This compoundMedchemExpress[1]
Parent Compound (5-Methylpyrazin-2-yl)methanaminePubChem[2]
CAS Number 3026677-38-0MedchemExpress[1]
Molecular Formula C₈H₁₃N₃O₂ (Salt); C₆H₉N₃ (Free Base)MedchemExpress[1], PubChem[2]
Molecular Weight 183.21 g/mol (Salt); 123.16 g/mol (Free Base)PubChem[2]
Appearance SolidMedchemExpress[1]
Storage Conditions 4°C, protect from light, stored under nitrogenMedchemExpress[1]

Note: Specific physical properties such as melting point and detailed solubility data for the acetate salt are not widely published. The following sections describe the authoritative methods by which these critical parameters should be determined.

Experimental Determination of Key Physical Properties

The following sections detail the experimental workflows for characterizing the most critical physical properties for a pharmaceutical intermediate. The emphasis is on providing not just a method, but the scientific rationale for its selection.

Thermal Analysis: Melting Point and Phase Transitions

The melting point is a critical indicator of purity and identity. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering significant advantages over traditional visual methods.

Scientific Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[3] This allows for the precise determination of thermal events like melting (endotherm), crystallization (exotherm), and glass transitions.[4][5] For a crystalline solid like this compound, a sharp melting endotherm is indicative of high purity. Broad peaks or the presence of multiple thermal events can suggest impurities or the existence of different polymorphic forms, which is vital information for process chemistry and formulation.[4][5]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25°C).

  • Heating Ramp: Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 250°C).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Aqueous Solubility Profiling

Solubility is arguably one of the most important physical properties for a drug intermediate, as it directly influences reaction kinetics, purification strategies, and the bioavailability of the final active pharmaceutical ingredient (API). The shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[6][7]

Scientific Rationale: A distinction must be made between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screening, assesses the point of precipitation from a stock solution (e.g., in DMSO) and is useful for early discovery.[6][8] However, for lead optimization and formulation, thermodynamic solubility—the true equilibrium concentration of a compound in a saturated solution—is the required parameter.[6] The shake-flask method achieves this by allowing sufficient time for the solid and solution phases to reach equilibrium.[9]

The following diagram illustrates a comprehensive workflow for determining the thermodynamic solubility of the title compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid This compound combine Add solid to buffer in triplicate vials prep_compound->combine prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prep_buffer->combine shake Agitate at constant temp (e.g., 25°C) for 24-48h to ensure equilibrium combine->shake separate Separate solid from supernatant (Centrifugation or Filtration) shake->separate quantify Quantify concentration in supernatant via HPLC-UV separate->quantify result Calculate Solubility (e.g., in mg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

  • Solution Preparation: Prepare the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

  • Sample Addition: Add an excess amount of solid this compound to several vials containing a known volume of the buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by drawing the supernatant, or by filtering through a 0.45 µm filter.[8]

  • Quantification: Prepare a standard calibration curve of the compound at known concentrations. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration of the saturated supernatant is the thermodynamic solubility of the compound under the tested conditions.[10]

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[11] This property is critical, as water uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting stability, handling, and formulation. Dynamic Vapor Sorption (DVS) is the definitive technique for this assessment.

Scientific Rationale: DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas.[11][12] By systematically ramping the relative humidity (RH) up and down at a constant temperature, a sorption-desorption isotherm is generated. This plot reveals the extent and kinetics of water uptake, whether the process is reversible, and if any humidity-induced phase changes occur.[13][14] This data is essential for defining appropriate handling, packaging, and storage conditions.[15]

  • Sample Preparation: Place a small, accurately weighed amount (approx. 10 mg) of the compound onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This mass serves as the baseline dry weight.

  • Sorption Cycle: Increase the RH in a stepwise fashion (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).

  • Desorption Cycle: Once 90% RH is reached, decrease the RH in a similar stepwise manner back down to 0% RH to complete the desorption isotherm.

  • Data Analysis: Plot the percentage change in mass versus the target RH. The total mass gained at a high RH (e.g., 80%) is used to classify the material's hygroscopicity according to standards such as the European Pharmacopoeia.[11]

Application of Physical Property Data in Drug Development

The data generated from these analyses provide actionable insights for development teams:

  • Medicinal Chemistry: Solubility data guides the design of new analogues with improved properties.

  • Process Chemistry: Melting point and thermal stability data inform the selection of drying temperatures and identify potential processing risks.[3][16]

  • Formulation Science: Hygroscopicity and solubility are critical inputs for selecting excipients and designing a stable dosage form that ensures adequate drug delivery.[5][14]

Conclusion

The systematic characterization of this compound's physical properties is a non-negotiable step in its journey as a pharmaceutical intermediate. By employing robust, scientifically-grounded methodologies such as Differential Scanning Calorimetry, the shake-flask solubility assay, and Dynamic Vapor Sorption, researchers can generate the high-quality data necessary to mitigate risks, optimize processes, and accelerate the development timeline. This guide provides the foundational knowledge and practical protocols to achieve that goal.

References

An In-depth Technical Guide to (5-Methylpyrazin-2-YL)methanamine Acetate: Structure and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrazin-2-YL)methanamine acetate, a key intermediate in pharmaceutical synthesis.[1] This document details the chemical structure and properties of the compound, followed by an in-depth exploration of the analytical methodologies crucial for its characterization and quality control. The protocols described herein are grounded in established principles of analytical chemistry and are designed to be self-validating. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's analytical landscape.

Introduction

This compound is a salt form of the parent compound, (5-methylpyrazin-2-yl)methanamine. The pyrazine ring system is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2] As an intermediate, the purity and structural integrity of this compound are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). This guide will therefore focus on the critical analytical techniques required to ensure its identity and quality.

Chemical Structure and Properties

The chemical structure of this compound consists of the protonated (5-methylpyrazin-2-yl)methanamine cation and the acetate anion.

Molecular Formula: C₈H₁₃N₃O₂[3]

Molecular Weight: 183.21 g/mol [3]

The core structure features a pyrazine ring substituted with a methyl group and a methanamine group. The basic nitrogen atoms of the pyrazine ring and the primary amine can be protonated to form salts, in this case, with acetic acid.

Table 1: Physicochemical Properties of (5-Methylpyrazin-2-YL)methanamine (Free Base)

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem[4]
Molecular Weight 123.16 g/mol PubChem[4]
XLogP3-AA (Computed) -0.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 1PubChem[4]
Exact Mass 123.079647300 DaPubChem[4]
Topological Polar Surface Area 51.8 ŲPubChem[4]

Analytical Methodologies

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This includes spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Rationale for Experimental Choices:

  • Solvent: A deuterated solvent that can dissolve the acetate salt is required. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable choices. The choice of solvent will affect the chemical shifts of labile protons (e.g., -NH₃⁺).

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. However, in polar solvents like D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) may be more appropriate.

Expected ¹H NMR Spectral Features (in CD₃OD):

  • Pyrazine Ring Protons: Two singlets in the aromatic region (typically δ 8.0-8.5 ppm).

  • Methylene Protons (-CH₂-): A singlet adjacent to the pyrazine ring (typically δ 4.0-4.5 ppm).

  • Methyl Protons (Pyrazine-CH₃): A singlet in the upfield region (typically δ 2.5-2.7 ppm).

  • Acetate Methyl Protons (-OCOCH₃): A singlet around δ 1.9 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Features (in CD₃OD):

  • Pyrazine Ring Carbons: Four distinct signals in the downfield region (typically δ 140-160 ppm).

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically δ 40-50 ppm).

  • Methyl Carbon (Pyrazine-CH₃): A signal in the upfield region (typically δ 20-25 ppm).

  • Acetate Carbonyl Carbon (-COO⁻): A signal around δ 170-180 ppm.

  • Acetate Methyl Carbon (-OCOCH₃): A signal around δ 20-25 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard.

  • Structural Elucidation: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent acquire Acquire 1H and 13C Spectra on High-Field NMR dissolve->acquire Transfer to NMR Tube process Process Raw Data (FT, Phasing, Baseline) acquire->process calibrate Calibrate Chemical Shifts process->calibrate assign Assign Signals and Elucidate Structure calibrate->assign

Figure 1: General workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of the free base and for providing structural information through fragmentation analysis.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this polar and non-volatile compound. It typically produces protonated molecular ions [M+H]⁺ in the positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to confirm the elemental composition of the molecular ion through accurate mass measurement.

Expected Mass Spectral Data:

  • Positive Ion Mode ESI-MS: The primary ion observed will be the protonated free base, (5-methylpyrazin-2-yl)methanamine, at an m/z corresponding to [C₆H₉N₃ + H]⁺, which is approximately 124.087. An accurate mass measurement would provide strong evidence for the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-HRMS system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical mass of the protonated molecule. If tandem MS (MS/MS) capabilities are available, fragment the parent ion to aid in structural confirmation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (1-10 µg/mL) acquire Acquire Mass Spectrum (ESI-HRMS, Positive Mode) dissolve->acquire Infuse into MS analyze Determine m/z and Compare to Theoretical Mass acquire->analyze fragment Perform MS/MS for Fragmentation Analysis (Optional) analyze->fragment

Figure 2: Workflow for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates and for quantifying the compound.

Rationale for Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is a good starting point for the separation of polar heterocyclic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used. The buffer is important for controlling the ionization state of the amine and ensuring good peak shape. A volatile buffer such as ammonium acetate or ammonium formate is compatible with mass spectrometry detection.

  • Detector: A UV detector is suitable for this compound, as the pyrazine ring is a chromophore. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment. LC-MS can also be a powerful tool for identification of impurities.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for polar heterocycles.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH for good peak shape of the amine.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for elution.
Gradient 5-95% B over 15 minutesTo elute a range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm)Pyrazine ring absorbs in the UV region.
Injection Volume 10 µLStandard injection volume.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase A at a known concentration (e.g., 1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Integrate the peaks and calculate the purity of the main component as a percentage of the total peak area.

Safety and Handling

Based on the safety data for the free base, (5-methylpyrazin-2-yl)methanamine, and related compounds, appropriate safety precautions should be taken.[4]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] May also cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures the identity and quality of this important pharmaceutical intermediate. Adherence to these analytical principles is crucial for researchers and drug development professionals working with this compound.

References

(5-Methylpyrazin-2-YL)methanamine Acetate: A Linchpin Intermediate in the Pursuit of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Methylpyrazin-2-YL)methanamine acetate , bearing the CAS number 3026677-38-0, represents a critical molecular scaffold in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, this pyrazine derivative serves as a pivotal intermediate in the synthesis of a multitude of biologically active compounds. Its true value is realized in its role as a versatile building block, enabling the construction of complex molecules designed to interact with specific biological targets, most notably protein kinases. This guide delves into the technical intricacies of pyrazine-based drug discovery, using this compound as a key exemplar to illustrate the journey from a simple intermediate to a potential therapeutic candidate.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in numerous FDA-approved drugs. Its prevalence stems from a unique combination of physicochemical properties that make it an attractive scaffold for medicinal chemists. The nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like the hinge region of protein kinases. Furthermore, the pyrazine core is a bioisostere of other aromatic systems such as benzene and pyridine, allowing for fine-tuning of a molecule's electronic and solubility properties.

The introduction of a methyl group and a methanamine acetate side chain, as seen in this compound, provides functional handles for further chemical modifications. The primary amine is a nucleophilic site ripe for amide bond formation, a cornerstone of many synthetic strategies in drug discovery.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. While detailed experimental data for this specific salt is not extensively published, we can infer properties from its constituent parts and related molecules.

PropertyValue/InformationSource
CAS Number 3026677-38-0[1]
Molecular Formula C8H13N3O2[1]
Molecular Weight 183.21 g/mol [1]
Appearance Typically a solid[2]
Parent Compound (Free Base) (5-methylpyrazin-2-yl)methanamine[3]
Parent CAS Number 132664-85-8[3]
Parent Molecular Formula C6H9N3[3]
Parent Molecular Weight 123.16 g/mol [3]

Characterization of this intermediate would typically involve a suite of analytical techniques to confirm its identity and purity before its use in subsequent reactions.

Standard Characterization Workflow:

Caption: Standard workflow for the characterization of a chemical intermediate.

Synthetic Utility: A Gateway to Kinase Inhibitors

The primary application of this compound is as a reactive intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine scaffold is a common feature in many kinase inhibitors, where one of the nitrogen atoms often forms a crucial hydrogen bond with the kinase's hinge region.

A general synthetic approach leveraging this intermediate would involve the acylation of the primary amine with a suitably functionalized carboxylic acid or acyl chloride. This reaction forms a stable amide bond and links the pyrazine moiety to another part of the molecule designed to interact with other regions of the kinase active site.

Exemplary Synthetic Protocol:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acetate salt and liberate the free amine.

  • Coupling Agent: Introduce a peptide coupling reagent (e.g., HATU, HOBt/EDC) and the desired carboxylic acid. Alternatively, the corresponding acyl chloride can be used.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring progress by thin-layer chromatography or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product using column chromatography or recrystallization to yield the desired pyrazine-containing compound.

This versatile synthetic route allows for the generation of large libraries of pyrazine derivatives for screening against various kinase targets.

Pyrazine Derivatives as Kinase Inhibitors: A Mechanistic Insight

The pyrazine core is a key pharmacophore in a number of potent kinase inhibitors. For instance, derivatives of pyrazine have been explored as inhibitors of CK2 and PIM kinases, both of which are implicated in cancer. Furthermore,[2][4][5]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual c-Met/VEGFR-2 inhibitors, demonstrating the potential of this scaffold in developing multi-targeted therapies.[1][2]

The interaction of a hypothetical pyrazine-based inhibitor with a kinase active site can be visualized as follows:

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazine-based Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif catalytic_lys Catalytic Lysine pyrazine Pyrazine Core pyrazine->hinge H-Bond sidechain1 Side Chain 1 sidechain1->gatekeeper Hydrophobic Interaction sidechain2 Side Chain 2 sidechain2->d_loop Ionic/H-Bond Interaction

References

A Technical Guide to the Solubility of (5-Methylpyrazin-2-YL)methanamine Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Methylpyrazin-2-YL)methanamine acetate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data for this specific salt, this document establishes a predictive framework based on fundamental chemical principles governing the solubility of organic amine salts. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, ensuring researchers and drug development professionals can generate reliable and reproducible data critical for process development, formulation, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

(5-Methylpyrazin-2-YL)methanamine and its salts are pivotal building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). The acetate salt, in particular, is often utilized to improve handling and physicochemical properties over the freebase. Understanding the solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of drug products. Poorly characterized solubility can lead to significant challenges in process scale-up, unpredictable bioavailability, and increased development costs.[1] This guide provides both a theoretical foundation and a practical methodology for characterizing this crucial property.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2][3] The solubility of this compound is a function of the interplay between the solute's ionic and organic components and the properties of the organic solvent.

Molecular Structure and Inherent Polarity

This compound is an organic salt. The molecule can be deconstructed into three key components that influence its solubility:

  • Pyrazine Ring System: The pyrazine ring is a heterocyclic aromatic structure containing two nitrogen atoms. This imparts a degree of polarity to the molecule.[4]

  • Methanamine Group: The primary amine group is capable of acting as a hydrogen bond donor, which can enhance solubility in protic solvents.

  • Acetate Counter-ion: The acetate portion of the salt is ionic and will readily engage in ion-dipole interactions with polar solvents. Acetate salts are generally known for their solubility in polar solvents like water and, to a lesser extent, in polar organic solvents such as methanol and ethanol.[5]

Factors Influencing Solubility in Organic Solvents

Several factors will dictate the solubility of this compound in a given organic solvent:

  • Solvent Polarity: Polar solvents are more likely to dissolve this salt.

    • Protic Polar Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with both the amine group and the acetate ion, leading to higher solubility.

    • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can solvate the ions through dipole-dipole interactions, though perhaps less effectively than protic solvents.

  • Non-Polar Solvents (e.g., hexane, toluene): The solubility is expected to be very low in these solvents due to the unfavorable energetics of disrupting the ionic lattice of the salt without compensatory strong solute-solvent interactions.[6]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[6][7]

  • Molecular Size and Structure: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[6][7]

Based on these principles, a predicted solubility trend in common organic solvents is presented in Table 1.

Solvent Class Example Solvents Predicted Solubility Primary Interactions
Polar Protic Methanol, EthanolHighHydrogen bonding, Ion-dipole
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-dipole, Ion-dipole
Slightly Polar Acetone, Ethyl AcetateLow to ModerateDipole-dipole
Non-Polar Hexane, Toluene, Diethyl EtherVery LowWeak van der Waals forces
Table 1: Predicted Solubility of this compound in Various Organic Solvents.

Experimental Determination of Equilibrium Solubility

To obtain accurate and reliable data, the equilibrium or thermodynamic solubility must be determined experimentally. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of a saturated solution at equilibrium.[8]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and accurately measured.

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a syringe filter. Filtration is often preferred to ensure all solid particles are removed.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method).

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility as the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and place in shaker (controlled temperature) prep2->equil1 Start Equilibration equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 End Equilibration sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 Saturated Solution quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result Solubility (mg/mL) quant3->result Final Solubility Data

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents and conditions.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Solvent A25ValueValue
Solvent B25ValueValue
Solvent C25ValueValue
Solvent A40ValueValue
Table 2: Example of a Data Summary Table for Experimentally Determined Solubility.

The results should be analyzed in the context of the theoretical framework outlined in Section 2. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions.

Conclusion

References

Part 1: The Pyrazine Scaffold: A Foundation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazine Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has emerged as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural features make it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[4][5] This guide provides an in-depth exploration of the pyrazine scaffold, from its fundamental properties to its application in FDA-approved drugs and cutting-edge research.

Physicochemical Properties: The Key to Versatility

The utility of the pyrazine scaffold in drug design is deeply rooted in its distinct physicochemical properties:

  • Aromaticity and Electron-Deficient Nature: Pyrazine is an aromatic compound with 6 π-electrons delocalized across the ring. However, the presence of two highly electronegative nitrogen atoms makes the ring electron-deficient.[6] This property influences its reactivity and interactions with biological macromolecules.

  • Hydrogen Bonding Capability: The lone pair of electrons on each nitrogen atom allows the pyrazine ring to act as a hydrogen bond acceptor, a crucial interaction for drug-target binding.[7] This is a recurring theme in the mechanism of action of many pyrazine-containing drugs, particularly kinase inhibitors.

  • Basicity: Pyrazine is a weak base with a pKa of 0.65.[1][2] This is weaker than pyridine (pKa 5.2) and pyrimidine (pKa 1.3).[1][2] The low basicity of the pyrazine ring can be advantageous in drug design, as it can reduce the likelihood of off-target effects and improve oral bioavailability.

  • Solubility and Lipophilicity: The nitrogen atoms in the pyrazine ring can engage in hydrogen bonding with water, which can improve the aqueous solubility of a drug molecule. The replacement of a benzene ring with a pyrazine ring can lead to a significant reduction in lipophilicity (LogP), which can have a positive impact on a drug's pharmacokinetic profile.[8]

Pyrazine as a Bioisostere: A Strategy for Drug Optimization

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful strategy in drug design.[9] The pyrazine ring is frequently employed as a bioisostere for other aromatic rings, such as benzene, pyridine, and pyrimidine.

This strategy can be used to:

  • Improve Physicochemical Properties: As mentioned, replacing a benzene ring with a pyrazine ring can increase solubility and reduce lipophilicity.[8][10][11]

  • Enhance Biological Activity: The nitrogen atoms of the pyrazine ring can introduce new hydrogen bonding interactions with the target protein, leading to improved potency.

  • Modulate Metabolism: The introduction of nitrogen atoms can alter the metabolic profile of a drug, potentially blocking sites of unwanted metabolism and increasing the drug's half-life.

  • Navigate Intellectual Property: Creating novel analogues of existing drugs by bioisosteric replacement is a common strategy for generating new intellectual property.

Part 2: Synthesis of Pyrazine Scaffolds

The ability to efficiently synthesize a wide variety of pyrazine derivatives is crucial for their exploration in medicinal chemistry. Over the years, a number of synthetic methods have been developed, ranging from classical condensation reactions to modern cross-coupling strategies.

Classical and Modern Synthetic Routes

Historically, the synthesis of pyrazines often involved the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. More recent methods offer greater flexibility and control, allowing for the introduction of a wide range of substituents. These include transition metal-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions, which have become indispensable tools for the functionalization of the pyrazine core.[12][13]

Experimental Protocol: Synthesis of a[15][16][17]triazolo[4,3-a]pyrazine Derivative

This protocol describes the synthesis of a key intermediate in the development of novel dual c-Met/VEGFR-2 inhibitors, as reported by Li, et al.[14][15]

Step 1: Synthesis of 3-chloro-2-hydrazinylpyrazine (Compound 10)

  • To a solution of 2,3-dichloropyrazine (9) in ethanol, add hydrazine hydrate (N₂H₄·H₂O).

  • Reflux the reaction mixture at 85°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-2-hydrazinylpyrazine (10).

Step 2: Synthesis of 8-chloro-[16][17][18]triazolo[4,3-a]pyrazine (Compound 11)

  • Suspend 3-chloro-2-hydrazinylpyrazine (10) in triethoxymethane.

  • Heat the mixture to reflux.

  • Continue refluxing until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.

  • The resulting solid, 8-chloro-[16][17][18]triazolo[4,3-a]pyrazine (11), can be used in the next step without further purification.

Synthesis_of_Triazolopyrazine cluster_step1 Step 1 cluster_step2 Step 2 2,3-dichloropyrazine 2,3-dichloropyrazine (9) Hydrazine N₂H₄·H₂O, EtOH, 85°C 2,3-dichloropyrazine->Hydrazine Compound10 3-chloro-2-hydrazinylpyrazine (10) Hydrazine->Compound10 Compound11 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (11) Triethoxymethane Triethoxymethane, reflux Triethoxymethane->Compound11 Compound10_ref Compound (10) Compound10_ref->Triethoxymethane

Caption: A two-step synthesis of a key triazolopyrazine intermediate.

Part 3: The Pyrazine Scaffold in Drug-Target Interactions and ADME/Tox

The success of pyrazine-containing drugs can be attributed to the scaffold's ability to engage in favorable interactions with biological targets and to impart desirable pharmacokinetic properties.

Driving Target Affinity: The Role of Non-covalent Interactions

A systematic analysis of protein-ligand co-crystal structures reveals that the pyrazine moiety is a versatile interaction partner.[6][7] The most common interaction is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor.[7] This is particularly evident in the binding of pyrazine-based inhibitors to the hinge region of protein kinases.[16][17]

Pyrazine_Kinase_Interaction cluster_protein Kinase Hinge Region cluster_ligand Pyrazine Inhibitor Hinge_NH N-H Hinge Residue Pyrazine_N N Hinge_NH:f0->Pyrazine_N H-Bond

Caption: Pyrazine as a hydrogen bond acceptor in kinase inhibition.

Optimizing Pharmacokinetics: The Impact on ADME/Tox

The incorporation of a pyrazine scaffold can have a profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity profile.

  • Improved Solubility and Permeability: The ability of the pyrazine nitrogens to act as hydrogen bond acceptors can enhance aqueous solubility, which is often a prerequisite for good oral absorption.

  • Metabolic Stability: The pyrazine ring itself is relatively stable to metabolic degradation. However, its electron-withdrawing nature can influence the metabolism of adjacent functional groups. In some cases, the pyrazine ring can undergo metabolic activation, leading to the formation of reactive intermediates.[19]

  • Toxicity: The ADME/Tox profile of pyrazine-containing compounds is generally favorable, as evidenced by the number of approved drugs.[20][21][22] However, as with any drug scaffold, careful toxicological evaluation is necessary during drug development.

Case Study: Structure-Activity Relationship (SAR) of p300/CBP HAT Inhibitors

A study by Xiong et al. provides an excellent example of the SAR of pyrazine-containing inhibitors of the histone acetyltransferases (HATs) p300/CBP.[23][24] Starting from a screening hit, the researchers systematically modified the pyrazine scaffold to improve potency.

CompoundR² Substituent% Inhibition at 10 µMIC₅₀ (µM)
3 piperidin-4-ylmethoxy55.6> 10
11 cyclohexyl-containing 5-carbon spacer59.1> 10
12 5-membered pyrrolidine moiety42.7> 10
29 Optimized piperidin-4-ylmethoxy derivative-1.4

Data adapted from Xiong, Y., et al. (2022).[23][24]

The SAR studies revealed that a piperidin-4-ylmethoxy group at the R² position was optimal for activity.[24] Further optimization of this lead compound led to the identification of compound 29, a potent and selective inhibitor of p300/CBP HAT with an IC₅₀ of 1.4 µM.[23][24] This compound was found to be a competitive inhibitor with respect to the histone substrate and exhibited antiproliferative activity against a panel of cancer cell lines.[23][24]

Part 4: Therapeutic Landscape of Pyrazine-Containing Drugs

The versatility of the pyrazine scaffold is reflected in the wide range of therapeutic areas in which pyrazine-containing drugs have been approved. At least eight such drugs have been approved by the FDA, and several are on the World Health Organization's Model List of Essential Medicines.[3]

FDA-Approved Drugs Featuring a Pyrazine Core
Drug NameStructureTarget/Mechanism of ActionTherapeutic Indication
Acalabrutinib (Calquence)Imidazo[1,5-a]pyrazineBruton's Tyrosine Kinase (BTK) inhibitorChronic Lymphocytic Leukemia (CLL)[16][17]
Gilteritinib (Xospata)Pyrazine-2-carboxamideFLT3/AXL inhibitorAcute Myeloid Leukemia (AML)[16]
Bortezomib (Velcade)Pyrazine-containing peptide boronate26S proteasome inhibitorMultiple Myeloma[3]
Pyrazinamide PyrazinecarboxamideFatty acid synthase I inhibitorTuberculosis[3][25]
Amiloride PyrazinoylguanidineEpithelial sodium channel (ENaC) blockerHypertension, Heart Failure (diuretic)[1][2]
Glipizide SulfonylureaATP-sensitive potassium channel blockerType 2 Diabetes
Favipiravir Pyrazinecarboxamide derivativeRNA-dependent RNA polymerase inhibitorInfluenza (approved in Japan)[1]
Acipimox Pyrazinecarboxylic acid derivativeNicotinic acid receptor agonistHyperlipidemia[1][2]
A Deeper Dive into Key Therapeutic Areas

4.2.1. Kinase Inhibitors in Oncology

The pyrazine scaffold is particularly prevalent in the field of protein kinase inhibitors for the treatment of cancer.[16][17][18][26] The nitrogen atoms of the pyrazine ring are well-suited to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[17]

  • Acalabrutinib (Calquence®): A second-generation, highly selective BTK inhibitor approved for CLL.[16][17] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.[16]

  • Gilteritinib (Xospata®): A potent dual inhibitor of FLT3 and AXL kinases, approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[16]

4.2.2. Beyond Oncology: Diverse Therapeutic Applications

The impact of pyrazine-containing drugs extends far beyond cancer treatment:

  • Pyrazinamide: A cornerstone of first-line treatment for tuberculosis for decades. It is a prodrug that is converted to its active form, pyrazinoic acid, in Mycobacterium tuberculosis.

  • Amiloride: A potassium-sparing diuretic used in the management of hypertension and congestive heart failure.

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor, which has revolutionized the treatment of multiple myeloma.[3]

Part 5: Conclusion and Future Directions

The pyrazine scaffold has firmly established itself as a privileged and highly versatile platform in medicinal chemistry. Its unique combination of physicochemical properties, including its electron-deficient aromatic nature and hydrogen bonding capabilities, has enabled the development of a diverse array of successful drugs across multiple therapeutic areas.[1][4][27]

The future of pyrazine-based drug discovery remains bright. As our understanding of disease biology deepens and new therapeutic targets are identified, the pyrazine scaffold will undoubtedly continue to serve as a valuable starting point for the design of novel, effective, and safe medicines. Ongoing research into new synthetic methodologies will further expand the accessible chemical space of pyrazine derivatives, providing medicinal chemists with an even richer toolkit for drug discovery.[12][13]

Part 6: References

  • Alsfouk, A., & Al-Qaisi, J. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). --INVALID-LINK--

  • Al-Qaisi, J., & Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. --INVALID-LINK--

  • Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. --INVALID-LINK--

  • Alsfouk, A., & Al-Qaisi, J. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. --INVALID-LINK--

  • Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. --INVALID-LINK--

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. --INVALID-LINK--

  • Li, Y., et al. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 23(11), 2949. --INVALID-LINK--

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock. --INVALID-LINK--

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[16][17][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 883582. --INVALID-LINK--

  • Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. --INVALID-LINK--

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[16][17][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. --INVALID-LINK--

  • Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar. --INVALID-LINK--

  • Al-Qaisi, J., & Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. --INVALID-LINK--

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Semantic Scholar. --INVALID-LINK--

  • Gut, J., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3125. --INVALID-LINK--

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. ResearchGate. --INVALID-LINK--

  • Miniyar, P., et al. (2013). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. --INVALID-LINK--

  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Chemical Information and Modeling, 60(7), 3354–3363. --INVALID-LINK--

  • Xiong, Y., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. --INVALID-LINK--

  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. --INVALID-LINK--

  • Xiong, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. National Institutes of Health. --INVALID-LINK--

  • ResearchGate. (n.d.). List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. --INVALID-LINK--

  • Chen, J., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(14), 3290. --INVALID-LINK--

  • Swain, C. (2011). Aromatic Bioisosteres. Cambridge MedChem Consulting. --INVALID-LINK--

  • BIOSYNCE. (2023). Physicochemical properties of pyrazine. BIOSYNCE. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 226. --INVALID-LINK--

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis, in silico ADME, toxicity prediction and molecular docking studies of N-substituted[16][17][18]triazolo[4,3-a]pyrazine derivatives as potential anticonvulsant agents. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Lead/active drug scaffolds based on Pyrazine core framework. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Phenazine heterocycles that demonstrate biological activities, including FDA-approved clofazimine. ResearchGate. --INVALID-LINK--

  • Enamine. (2024). Benzene Bioisosteric Replacements. Enamine. --INVALID-LINK--

  • Gan, J., et al. (2003). Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins. Chemical Research in Toxicology, 16(7), 816–824. --INVALID-LINK--

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. --INVALID-LINK--

  • ResearchGate. (n.d.). FDA-approved pyrazine-containing antibacterial agents. ResearchGate. --INVALID-LINK--

  • Jamalis, J., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. --INVALID-LINK--

  • ResearchGate. (n.d.). The direct synthesis of multi-functional pyrazine scaffolds. ResearchGate. --INVALID-LINK--

  • Chtita, S., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(1), 104415. --INVALID-LINK--

  • Chen, J., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. ResearchGate. --INVALID-LINK--

References

The Evolving Landscape of Substituted Methylpyrazines: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

<M>

Abstract

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives, particularly substituted methylpyrazines, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted methylpyrazines. We will delve into specific experimental protocols and mechanistic insights, offering a comprehensive resource for researchers and drug development professionals dedicated to harnessing the therapeutic potential of this versatile chemical class.

Introduction: The Pyrazine Core

The pyrazine ring is a symmetrical, electron-deficient heterocycle, a characteristic that governs its chemical reactivity and biological interactions.[1][4] This core structure is found in numerous natural products and FDA-approved drugs, highlighting its significance in therapeutic development.[3] The addition of methyl and other substituent groups to this core dramatically influences the molecule's physicochemical properties and pharmacological profile, creating a vast chemical space for exploration.[1][2][5][6]

Key Biological Activities of Substituted Methylpyrazines

Research has unveiled a wide array of pharmacological activities associated with substituted methylpyrazines.[1][7] This section will explore some of the most promising therapeutic areas.

Anticancer Activity

Substituted methylpyrazines have emerged as potent anticancer agents, with numerous derivatives demonstrating significant cytotoxicity against various cancer cell lines.[5][6]

Mechanistic Insights

The anticancer effects of these compounds are often multi-faceted. One key mechanism involves the induction of apoptosis (programmed cell death) through the modulation of critical signaling pathways. For instance, certain pyrazine derivatives have been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Another avenue of anticancer action is the inhibition of protein tyrosine phosphatases (PTPs), such as SHP2, which are implicated in cell proliferation and migration.[8] Structure-based drug design has enabled the optimization of pyrazine-based inhibitors that can effectively target these enzymes.[8]

Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel substituted methylpyrazines for anticancer activity.

Anticancer_Screening_Workflow Figure 1. Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Substituted Methylpyrazines purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HT-29) characterization->cell_culture Test Compounds mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay Lead Compounds western_blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspases) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis final_report Identification of Lead Candidates pathway_analysis->final_report Data Synthesis

Caption: A generalized workflow for the discovery and initial evaluation of novel anticancer methylpyrazine derivatives.

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ligustrazine-Flavonoid DerivativesHT-29 (Colon)10.67 - 10.90[1]
Ligustrazine-Flavonoid DerivativesMCF-7 (Breast)10.43[1]
Pyrazolo[3,4-d]pyrimidine DerivativesMCF-7 (Breast)2.89[9]
Pyrazole Carbaldehyde DerivativesMCF-7 (Breast)0.25[9]
Pyrazoline DerivativesHepG-2 (Liver)3.57[10]

Table 1: Examples of IC50 values for various pyrazine and related heterocyclic derivatives against different cancer cell lines.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, making the discovery of novel antimicrobial agents a priority.[11][12] Substituted methylpyrazines have demonstrated promising activity against a range of bacteria and fungi.[13][14]

Mechanistic Insights

The antimicrobial action of pyrazines is thought to involve the disruption of microbial cell structures.[15] These volatile compounds can diffuse across cell membranes, leading to cell envelope disintegration and potential DNA damage, ultimately inhibiting microbial growth.[15]

Neuroprotective Effects

Several methylpyrazine derivatives, notably tetramethylpyrazine (TMP), have been investigated for their neuroprotective properties.[16] These compounds show potential in the context of central nervous system diseases by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[16][17]

Mechanistic Insights

The neuroprotective effects of TMP and its analogs are multifaceted. They have been shown to inhibit oxidative damage, reduce inflammation, suppress cell apoptosis, and modulate various signaling pathways crucial in neurodegenerative processes.[16][17] For instance, TMP can protect against ischemia/reperfusion injury by upregulating the expression of thioredoxin, an important antioxidant protein.[18]

Signaling Pathway in Neuroprotection

The diagram below illustrates a simplified signaling pathway for the neuroprotective action of Tetramethylpyrazine (TMP).

Neuroprotection_Pathway Figure 2. Simplified Neuroprotective Pathway of TMP TMP Tetramethylpyrazine (TMP) Thioredoxin Upregulation of Thioredoxin TMP->Thioredoxin induces Ischemic_Stress Ischemic/Oxidative Stress ROS Increased Reactive Oxygen Species (ROS) Ischemic_Stress->ROS Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) ROS->Apoptosis_Pathway Thioredoxin->ROS scavenges Neuronal_Survival Increased Neuronal Survival Thioredoxin->Neuronal_Survival promotes Apoptosis_Pathway->Neuronal_Survival inhibits

Caption: TMP upregulates thioredoxin, which reduces oxidative stress and inhibits apoptosis, promoting neuronal survival.

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of methylpyrazines is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective therapeutic agents.[19][20]

General Synthesis Routes

Substituted methylpyrazines can be synthesized through various methods. A common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[4] Another established method is the reaction of α-amino acid amides with glyoxal, followed by methylation.[21]

For example, the synthesis of 2-methoxy-3-alkylpyrazines, known for their potent aromas, has been well-documented.[21][22]

Structure-Activity Relationship Insights

SAR studies reveal how modifications to the pyrazine scaffold impact biological activity:

  • Ring Substituents: The nature, position, and size of substituents on the pyrazine ring are critical. For instance, in a series of prazosin-related compounds, the introduction of dialkyl groups on the piperazine ring (a related heterocycle) significantly influenced α1-adrenoreceptor affinity and selectivity.[23]

  • Lipophilicity and Polarity: Altering substituents affects the molecule's overall lipophilicity, which in turn influences its ability to cross cell membranes and interact with biological targets. The presence of nitrogen atoms imparts polarity to the pyrazine ring.[9][24]

  • Stereochemistry: The spatial arrangement of atoms can have a profound effect on activity. For example, the cis-isomer of a dialkylpiperazine derivative of prazosin was found to be the most potent and selective compound in its series.[23]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. This section provides an example of a core experimental procedure used in the evaluation of substituted methylpyrazines.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27] It is widely used for screening potential anticancer compounds.[26]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[25][28] The amount of formazan produced is directly proportional to the number of viable cells.[27]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted methylpyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for the desired exposure period (e.g., 48 or 72 hours).[29]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[25]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[25] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.[25][29] Mix thoroughly by gentle shaking or pipetting.[28]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[28][29]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Future Directions and Conclusion

The field of substituted methylpyrazines is rich with opportunities for further research and development.[4] Future efforts should focus on:

  • Rational Drug Design: Utilizing computational modeling and structure-based design to create novel derivatives with enhanced potency and selectivity for specific biological targets.[8]

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the diverse biological activities of these compounds to identify new therapeutic targets.

  • In Vivo Studies: Translating promising in vitro results into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

References

The Strategic deployment of (5-Methylpyrazin-2-YL)methanamine Acetate in Modern Drug Discovery: A Technical Guide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect – Heterocyclic Building Blocks in Medicinal Chemistry

In the intricate tapestry of modern drug discovery, the selection of foundational chemical motifs is a critical determinant of success. Among these, nitrogen-containing heterocycles have emerged as privileged structures, owing to their ability to engage in a multitude of non-covalent interactions with biological targets, their metabolic stability, and their capacity to impart favorable physicochemical properties to drug candidates. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a particularly noteworthy scaffold, featuring in a range of approved therapeutics.[1][2] This guide focuses on a key derivative, (5-Methylpyrazin-2-YL)methanamine acetate, a versatile building block whose strategic application can unlock novel chemical space and accelerate the development of next-generation therapeutics. We will delve into its synthesis, physicochemical properties, and, most importantly, its role as a cornerstone in the assembly of complex bioactive molecules, providing both the "why" and the "how" for the discerning researcher.

Core Characteristics of this compound

(5-Methylpyrazin-2-YL)methanamine, in its acetate salt form, is a readily accessible and highly functionalized building block.[3][4] Its utility stems from the unique interplay of its structural features: the pyrazine ring, the primary amine, and the methyl group.

PropertyValueSource
Chemical Formula C8H13N3O2[3]
Molecular Weight 183.21 g/mol [3]
CAS Number 139534-21-7[4]
Appearance Solid (typical)N/A
Key Functional Groups Primary amine, Pyrazine ringN/A

The primary amine serves as a versatile nucleophilic handle, readily participating in a wide array of bond-forming reactions. The pyrazine ring, being electron-deficient, influences the reactivity of its substituents and provides a scaffold for further functionalization. The methyl group can provide beneficial steric interactions and improve metabolic stability in the final drug molecule.

Synthesis of the Core Building Block: A Practical Approach

The synthesis of (5-Methylpyrazin-2-YL)methanamine typically proceeds via the reduction of 2-cyano-5-methylpyrazine. This common precursor can be synthesized through various methods, including the gas-phase catalytic ammoxidation of 2-methylpyrazine.[5][6]

Diagram: Synthetic Pathway to (5-Methylpyrazin-2-YL)methanamine

G cluster_0 Synthesis of Precursor cluster_1 Final Reduction Step 2-Methylpyrazine 2-Methylpyrazine 2-Cyano-5-methylpyrazine 2-Cyano-5-methylpyrazine 2-Methylpyrazine->2-Cyano-5-methylpyrazine Ammoxidation (e.g., V/Mo/P catalyst, NH3, O2) 2-Cyano-5-methylpyrazine_2 2-Cyano-5-methylpyrazine (5-Methylpyrazin-2-YL)methanamine (5-Methylpyrazin-2-YL)methanamine 2-Cyano-5-methylpyrazine_2->(5-Methylpyrazin-2-YL)methanamine Reduction (e.g., LiAlH4, H2/Raney Ni) This compound This compound (5-Methylpyrazin-2-YL)methanamine->this compound Acetic Acid

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of (5-Methylpyrazin-2-YL)methanamine from 2-Cyano-5-methylpyrazine

Disclaimer: This is a generalized protocol based on standard organic chemistry transformations. Researchers should optimize conditions for their specific setup and scale.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Reactant: Dissolve 2-cyano-5-methylpyrazine (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (5-Methylpyrazin-2-YL)methanamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Key Transformations: Harnessing the Reactivity of the Primary Amine

The primary amine of (5-Methylpyrazin-2-YL)methanamine is the key to its utility as a building block. Two of the most important transformations it undergoes are amide bond formation and reductive amination.

Amide Bond Formation: Forging the Backbone of Bioactive Molecules

Amide bonds are ubiquitous in pharmaceuticals, and (5-Methylpyrazin-2-YL)methanamine is an excellent nucleophile for their formation. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a reliable and efficient method for this transformation, even with sterically hindered or electronically demanding coupling partners.[7][8][9]

Diagram: Amide Bond Formation Workflow

G Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Amine (5-Methylpyrazin-2-YL)methanamine Amide_Product Amide Product Amine->Amide_Product HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Solvent Anhydrous Solvent (e.g., DMF) Solvent->Active_Ester Active_Ester->Amide_Product

Caption: Generalized workflow for HATU-mediated amide coupling.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
  • Reagent Preparation: In a dry reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7][10]

Reductive Amination: Introducing Molecular Diversity

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diverse substituents onto a core scaffold.[11] (5-Methylpyrazin-2-YL)methanamine can be readily alkylated with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).[12][13] This reaction is highly efficient and tolerates a wide range of functional groups.

Diagram: Reductive Amination Workflow

G Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Imine_Iminium Imine/Iminium Intermediate Aldehyde_Ketone->Imine_Iminium Amine (5-Methylpyrazin-2-YL)methanamine Amine->Imine_Iminium STAB Sodium Triacetoxyborohydride (STAB) Alkylated_Amine Alkylated Amine Product STAB->Alkylated_Amine Solvent Solvent (e.g., DCE, THF) Solvent->Imine_Iminium Imine_Iminium->Alkylated_Amine

Caption: Generalized workflow for reductive amination using STAB.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in one portion at room temperature.[13][14]

  • Reaction: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: A Case Study in Glucokinase Activators

The true value of a building block is demonstrated through its successful incorporation into a drug candidate. A compelling example is the use of a derivative of (5-Methylpyrazin-2-YL)methanamine in the synthesis of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, a clinical candidate for the treatment of type 2 diabetes.[15][16] In this synthesis, the closely related 5-methylpyrazin-2-amine is coupled with a complex carboxylic acid to form a critical amide bond, showcasing the utility of the 5-methylpyrazine scaffold in generating potent and selective glucokinase activators.[15][16] The principles of this amide coupling are directly applicable to reactions with (5-Methylpyrazin-2-YL)methanamine.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly assemble complex molecules with promising therapeutic potential. Its predictable reactivity, coupled with the favorable properties imparted by the 5-methylpyrazine scaffold, makes it an invaluable asset in the quest for novel drug candidates. By understanding its synthesis and mastering its key transformations, researchers can significantly enhance their ability to navigate the challenging landscape of modern drug discovery.

References

Preliminary Biological Screening of Pyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary biological screening of novel pyrazine compounds. It is designed to offer not just procedural steps, but the underlying scientific rationale, ensuring the generation of robust and reproducible data to drive informed decision-making in the early stages of drug discovery.

Section 1: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to its capacity to interact with a wide range of biological targets.[2][3] This structural motif is present in numerous clinically approved drugs, demonstrating its versatility and therapeutic relevance.[4] Pyrazine derivatives have a well-documented history of exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][5][6] This inherent biological promiscuity makes the pyrazine scaffold a fertile ground for the discovery of novel therapeutic agents.

The strategic functionalization of the pyrazine core allows for the modulation of its physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[7] Understanding the structure-activity relationship (SAR) of pyrazine derivatives is paramount in designing focused compound libraries for screening.

Section 2: Designing a Strategic Screening Cascade

A well-designed screening cascade is a tiered approach to efficiently identify and prioritize promising compounds from a larger library.[8][9] The primary goal is to eliminate non-viable candidates early, focusing resources on those with the highest potential.[10] The design of the cascade should be tailored to the specific therapeutic goals of the research program.

Key Considerations for Cascade Design:
  • Therapeutic Target and Desired Biological Activity: The initial assays should be high-throughput and directly measure the intended biological effect (e.g., cytotoxicity for anticancer screening, inhibition of microbial growth for antimicrobial screening).

  • Compound Library Characteristics: The initial concentration for screening should be carefully chosen to balance the detection of true hits with the avoidance of false positives due to non-specific effects.

  • Assay Robustness and Reproducibility: All assays within the cascade must be validated to ensure they are reproducible and provide a suitable screening window.[10]

Below is a logical workflow for a typical preliminary screening cascade for pyrazine compounds.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Hit Validation & Prioritization A Pyrazine Compound Library B Primary High-Throughput Screening (HTS) (e.g., Single-Dose Cytotoxicity, Antimicrobial Growth Inhibition) A->B C Hit Confirmation (Re-testing of Actives) B->C Initial Hits D Dose-Response & IC50/MIC Determination C->D E Secondary Assays (e.g., Anti-inflammatory, Mechanism of Action) D->E Confirmed Hits F Orthogonal Assays to Rule Out False Positives E->F G Preliminary ADME/Tox Assessment (e.g., Cytotoxicity in Normal Cells) F->G H Hit Prioritization for Lead Optimization G->H Validated Hits

Caption: A generalized workflow for the preliminary biological screening of pyrazine compounds.

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays commonly employed in the preliminary screening of pyrazine compounds. Adherence to these protocols is crucial for generating reliable and comparable data.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is a widely used method for screening potential anticancer agents.[2]

Rationale for Cell Line Selection: The choice of cancer cell lines is critical and should be guided by the research objectives.[13] A panel of cell lines representing different tumor types can provide a broader understanding of the compound's activity spectrum.[14] The selection should be based on factors such as the expression levels of the target protein (if known) and the genetic background of the cells.[13][15]

Experimental Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[12]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazine compounds in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[16]

    • After the incubation period, add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for another 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][17]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[18][19]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazine compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Pyrazine-A1632
Pyrazine-B8>64
Ciprofloxacin0.50.25
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The murine macrophage cell line RAW 264.7 is a common model for screening anti-inflammatory compounds.[21] Lipopolysaccharide (LPS) stimulation of these cells induces the production of pro-inflammatory mediators, including nitric oxide (NO).[12][22] The Griess reagent is used to measure nitrite, a stable product of NO, in the cell culture supernatant.[21]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[21]

  • Cytotoxicity Assessment (MTT Assay):

    • Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of the pyrazine compounds on RAW 264.7 cells using the MTT assay as described in section 3.1.[12] This ensures that any observed reduction in NO production is not due to cell death.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with non-toxic concentrations of the pyrazine compounds for 1-2 hours.[21]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[21]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.[21]

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[23]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.[21]

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.[23]

Section 4: Data Analysis, Hit Confirmation, and Validation

The transition from a "hit" to a "lead" is a critical phase in drug discovery.[24] It involves a rigorous process of confirming the initial screening results and eliminating false positives.[25]

Hit Confirmation:
  • Re-testing: All initial hits should be re-tested under the same assay conditions to confirm their activity.[26]

  • Dose-Response Curves: Generate full dose-response curves to determine the potency (e.g., IC50, EC50, MIC) of the confirmed hits.[27]

  • Orthogonal Assays: Employ a different assay methodology to confirm the activity of the hits.[26] This helps to rule out compounds that may interfere with the primary assay format.[10]

Hit Validation:
  • Selectivity Profiling: Assess the selectivity of the hits against related targets or cell lines to identify compounds with a desirable therapeutic window.[10]

  • Preliminary Structure-Activity Relationship (SAR): If analogs of the hit compound are available, test them to establish an initial SAR.[27]

  • Assessment of Physicochemical Properties: Evaluate properties such as solubility and stability to ensure the compound is amenable to further development.

  • Exclusion of Pan-Assay Interference Compounds (PAINS): Analyze the chemical structure of the hits to identify any known PAINS, which are compounds that frequently show activity in various assays through non-specific mechanisms.[10]

Below is a diagram illustrating the hit-to-lead process.

Hit_to_Lead A Primary Screening Hits B Hit Confirmation - Re-test - Dose-response (IC50/MIC) A->B C Orthogonal Assay Confirmation B->C D Hit Validation - Selectivity - Preliminary SAR - Physicochemical Properties - PAINS Analysis C->D E Prioritized Hits for Lead Optimization D->E

Caption: The iterative process of hit confirmation and validation.

Section 5: Reporting and Data Integrity

Transparent and comprehensive reporting of in vitro studies is essential for the reproducibility and advancement of scientific research.[28][29][30]

Key Reporting Recommendations:

  • Detailed Methodologies: Provide sufficient detail for another researcher to replicate the experiments, including cell line authentication, reagent sources, and specific instrument settings.[31]

  • Data Presentation: Present data clearly, using tables for quantitative results and graphs for dose-response curves.[32] Always include measures of variability (e.g., standard deviation, standard error).

  • Statistical Analysis: Clearly state the statistical methods used to analyze the data and the significance level.[31]

  • Data Deposition: Consider depositing raw data in a public repository to enhance transparency.

References

Methodological & Application

Application Note: (5-Methylpyrazin-2-yl)methanamine Acetate as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4] (5-Methylpyrazin-2-yl)methanamine, provided as its acetate salt for enhanced stability and handling, is a key building block for introducing this important pharmacophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of (5-methylpyrazin-2-yl)methanamine acetate in the synthesis of bioactive molecules, with a focus on workflows relevant to the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We present detailed protocols for amide coupling and reductive amination, explain the mechanistic rationale behind procedural steps, and provide expected outcomes and characterization data.

Introduction: The Significance of the Pyrazine Moiety

Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals, with over 75% of FDA-approved drugs featuring such structures.[2] Among these, the 1,4-diazine system of pyrazine is of particular interest. Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[1][4]

A prominent example of a pyrazine-containing drug is Sitagliptin, a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[5] The central role of the pyrazine-derived core in the clinical success of such molecules underscores the importance of versatile building blocks like (5-methylpyrazin-2-yl)methanamine for novel drug discovery campaigns.[6][7] This primary amine serves as a critical handle for incorporating the 5-methylpyrazine moiety into larger molecular frameworks through robust and well-established chemical transformations.

Core Synthetic Applications & Mechanistic Insights

(5-Methylpyrazin-2-yl)methanamine is primarily utilized in two fundamental transformations for scaffold elaboration: amide bond formation and reductive amination. The choice between these reactions depends on the desired final structure and the available coupling partner (a carboxylic acid or a carbonyl compound).

Amide Coupling via Carbodiimide Activation

Amide bond formation is one of the most frequently employed reactions in drug discovery. The coupling of (5-methylpyrazin-2-yl)methanamine with a carboxylic acid is efficiently achieved using carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Causality and Mechanism: The reaction proceeds through a well-defined mechanism. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a crucial interceptor, reacting with the O-acylisourea to form an HOBt-ester. This activated ester is more stable, less prone to racemization, and reacts cleanly with the primary amine of (5-methylpyrazin-2-yl)methanamine to yield the desired amide. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the primary amine is the most active nucleophile.

Amide Coupling Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase R-COOH Carboxylic Acid O_acylisourea O-acylisourea (Reactive Intermediate) R-COOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-Urea HOBt HOBt Amide_Product Final Amide Product HOBt_ester->Amide_Product + Pyrazine Amine - HOBt Pyrazine_Amine (5-Methylpyrazin-2-yl)methanamine Pyrazine_Amine->Amide_Product

Caption: EDC/HOBt-mediated amide coupling workflow.

Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination offers a direct route to secondary amines by coupling (5-methylpyrazin-2-yl)methanamine with an aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mildness and remarkable selectivity.

Causality and Mechanism: The reaction is typically performed as a one-pot procedure. The amine and carbonyl compound first form a hemiaminal intermediate, which then dehydrates to form an imine (from an aldehyde) or an iminium ion (from a ketone). An acid catalyst, often acetic acid, facilitates this dehydration step. The key to the success of this one-pot reaction is the chemoselectivity of STAB. It is a sterically hindered and less reactive borohydride that reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[8][9] This prevents the formation of undesired alcohol byproducts. The use of aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is preferred as STAB is water-sensitive.[10]

Reductive Amination Workflow Start Pyrazine Amine + Aldehyde/Ketone Imine Imine/Iminium Ion Formation (Acid Cat.) Start->Imine Reduction Selective Reduction with STAB Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: One-pot reductive amination workflow using STAB.

Experimental Protocols

The following protocols are representative procedures for the synthesis of analogs of DPP-4 inhibitors, demonstrating the utility of this compound.

Protocol 1: Synthesis of N-((5-methylpyrazin-2-yl)methyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine-7-carboxamide (A DPP-4 Inhibitor Analog)

This protocol describes the amide coupling of the title amine with a known carboxylic acid intermediate used in the synthesis of Sitagliptin analogs.

Materials:

  • This compound

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine-7-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine-7-carboxylic acid (1.0 eq).

  • Add this compound (1.1 eq), HOBt (1.2 eq), and dissolve the mixture in anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic phase successively with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure amide product.

Protocol 2: Synthesis of 1-(2,4,5-Trifluorobenzyl)-N-((5-methylpyrazin-2-yl)methyl)propan-2-amine (A DPP-4 Inhibitor Analog)

This protocol describes the reductive amination of the title amine with a ketone relevant to the Sitagliptin pharmacophore.

Materials:

  • This compound

  • 1-(2,4,5-Trifluorophenyl)propan-2-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Glacial Acetic Acid

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(2,4,5-trifluorophenyl)propan-2-one (1.0 eq) and this compound (1.2 eq).

  • Dissolve the components in anhydrous DCE (approx. 0.2 M).

  • Add glacial acetic acid (1.1 eq) to the mixture to facilitate iminium ion formation and neutralize the acetate salt.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired secondary amine.

Data Presentation: Expected Outcomes

The described protocols are expected to provide the target molecules in good to excellent yields, contingent upon careful execution and purification.

ProtocolReaction TypeStarting MaterialsProductExpected YieldExpected Purity (Post-Chromatography)
1 Amide CouplingThis compound, Carboxylic AcidN-((5-methylpyrazin-2-yl)methyl)-3-(trifluoromethyl)...carboxamide60-85%>95%
2 Reductive AminationThis compound, Ketone1-(2,4,5-Trifluorobenzyl)-N-((5-methylpyrazin-2-yl)methyl)propan-2-amine55-80%>95%

Characterization Data (Illustrative):

  • ¹H NMR: Protons on the pyrazine ring typically appear in the aromatic region (~8.0-8.6 ppm). The methyl group on the pyrazine will appear as a singlet around 2.5 ppm. Methylene protons adjacent to the pyrazine ring and the newly formed amide or amine linkage will show characteristic shifts and coupling patterns.

  • ¹³C NMR: Carbon atoms of the pyrazine ring will resonate at ~140-155 ppm. The methyl carbon will be observed around 20-25 ppm.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion should be observed, confirming the molecular weight of the synthesized compound.

Conclusion

This compound is a high-value building block for the synthesis of bioactive molecules, particularly in the context of DPP-4 inhibitor development. The protocols for amide coupling and reductive amination detailed in this note are robust, high-yielding, and broadly applicable. By understanding the underlying mechanisms, researchers can effectively troubleshoot and adapt these procedures for the synthesis of diverse compound libraries, accelerating the pace of drug discovery and lead optimization.

References

Application Notes and Protocols for Amide Coupling Reactions with (5-Methylpyrazin-2-YL)methanamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazine Moiety in Medicinal Chemistry

The pyrazine ring system is a privileged scaffold in modern drug discovery, prized for its unique electronic properties and its ability to participate in hydrogen bonding, which dictates molecular recognition at biological targets. Its incorporation into small molecules has led to numerous clinically successful drugs. The title compound, (5-Methylpyrazin-2-YL)methanamine acetate, represents a key building block for introducing this valuable heterocycle. This document provides a detailed guide to employing this reagent in amide coupling reactions, a cornerstone of medicinal chemistry for forging robust linkages in molecular architectures. While direct, published protocols for this specific amine acetate salt are not prevalent, this guide synthesizes established principles of amide bond formation with insights into the reactivity of heterocyclic amines to provide robust and reliable experimental procedures.

Understanding the Reagent: this compound

This compound is a primary amine featuring a methyl-substituted pyrazine ring. The acetate salt form enhances its stability and handling properties. The pyrazine core, being electron-deficient, can influence the nucleophilicity of the primary amine. Understanding this electronic nature is crucial for selecting the appropriate coupling conditions to ensure efficient amide bond formation.

Chemical Structure:

  • Amine: (5-Methylpyrazin-2-YL)methanamine

  • Counter-ion: Acetate

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow at room temperature. Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine. This activation is the primary role of coupling reagents.[1] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Choosing Your Coupling Strategy: A Comparative Overview

The selection of a coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and desired reaction conditions.[1] For a heterocyclic amine like (5-Methylpyrazin-2-YL)methanamine, the choice of coupling agent can significantly impact the reaction's success. Below is a comparison of common coupling reagents suitable for this application.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh efficiency, fast reaction times, low epimerization.[2][3][4]Higher cost.
EDC/HOBt Carbodiimide/AdditiveWater-soluble byproducts, cost-effective.[5][6]Can be less effective for hindered substrates.
Boc₂O/DMAPO Anhydride/CatalystEffective for low-reactivity nitrogen heterocycles.[7][8]May require optimization for specific substrates.

Experimental Protocols

The following protocols are designed as starting points and may require optimization based on the specific carboxylic acid substrate.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of carboxylic acids, including those that may be sterically demanding. HATU is a highly effective coupling reagent known for rapid and clean reactions.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Py_NH2 This compound Amide_Product Amide Product Py_NH2->Amide_Product R_COOH Carboxylic Acid (R-COOH) R_COOH->Amide_Product HATU HATU HATU->Amide_Product Activation DIPEA DIPEA DIPEA->Amide_Product Base Solvent DMF Solvent->Amide_Product Solvent G cluster_reactants Reactants cluster_reagents Reagents Py_NH2 This compound Amide_Product Amide Product Py_NH2->Amide_Product R_COOH Carboxylic Acid (R-COOH) R_COOH->Amide_Product EDC EDC EDC->Amide_Product Activation HOBt HOBt HOBt->Amide_Product Additive Base DIPEA or Et3N Base->Amide_Product Base Solvent DCM or DMF Solvent->Amide_Product Solvent G cluster_reactants Reactants cluster_reagents Reagents Py_NH2 This compound Amide_Product Amide Product Py_NH2->Amide_Product R_COOH Carboxylic Acid (R-COOH) R_COOH->Amide_Product Boc2O Boc₂O Boc2O->Amide_Product Activator DMAPO DMAPO DMAPO->Amide_Product Catalyst Solvent Anhydrous Solvent Solvent->Amide_Product Solvent

References

Application Notes and Protocols for Reductive Amination Using (5-Methylpyrazin-2-yl)methanamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery

The synthesis of complex amines is a cornerstone of medicinal chemistry, with the amine functional group being a key pharmacophore in a vast array of therapeutic agents. Reductive amination stands out as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines. This one-pot reaction is prized for its efficiency and broad substrate scope, making it an indispensable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This application note provides a detailed guide to performing reductive amination using (5-methylpyrazin-2-yl)methanamine acetate, a valuable building block in drug discovery due to the prevalence of the pyrazine motif in bioactive molecules.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and provide expert insights into optimization and troubleshooting.

The Reagent in Focus: this compound

(5-Methylpyrazin-2-yl)methanamine is a primary amine featuring a methyl-substituted pyrazine ring.[3][4] The pyrazine heterocycle is a common feature in many pharmaceuticals, contributing to their biological activity and metabolic stability. The acetate salt form enhances the compound's stability and handling characteristics.

Key Properties:

PropertyValueReference
Molecular FormulaC8H13N3O2N/A
Molecular Weight183.21 g/mol N/A
AppearanceOff-white to yellow solidN/A
SolubilitySoluble in water, methanol, and DMSON/A

The Mechanism of Reductive Amination

Reductive amination proceeds through a two-step sequence that occurs in a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine, (5-methylpyrazin-2-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion.[5][6]

  • Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine.[7]

The choice of reducing agent is critical. It must be sufficiently reactive to reduce the iminium ion but not so powerful as to reduce the starting carbonyl compound.[8]

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Pyr-CH2NH2 Amine (5-Methylpyrazin-2-yl)methanamine (Pyr-CH2NH2) Amine->Hemiaminal H_plus H+ Iminium Iminium Ion [Pyr-CH2-N+=C(R)(R')H] Hemiaminal->Iminium - H2O, + H+ Product Secondary Amine Product Iminium->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Choosing the Right Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity, and effectiveness in a one-pot procedure.[9][10]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[11] Tolerates a wide range of functional groups.[10] Can be used in a one-pot reaction.[9]Moisture-sensitive.[12]
Sodium Cyanoborohydride (NaBH₃CN) Effective for reductive amination. Stable in mildly acidic conditions.[8]Highly toxic and can generate toxic HCN gas upon acidification.[13]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce aldehydes and ketones, requiring a two-step procedure (imine formation first, then reduction).[12]

For the protocols outlined below, we will focus on the use of sodium triacetoxyborohydride due to its superior safety profile and reaction efficiency.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde

This protocol describes a general method for the reaction of this compound with a representative aldehyde, such as benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Solvent and Aldehyde Addition: Dissolve the amine salt in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration). Add the aldehyde (e.g., benzaldehyde, 1.0-1.2 equiv).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine or iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the reaction solvent (DCE or DCM) (2 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol mixture, to yield the pure secondary amine.[14][15]

Protocol_Workflow Setup 1. Reaction Setup: Amine + Solvent Addition 2. Add Aldehyde/Ketone Setup->Addition Stir1 3. Stir (Imine Formation) Addition->Stir1 Reduction 4. Add NaBH(OAc)3 Stir1->Reduction Monitor 5. Monitor Reaction Reduction->Monitor Quench 6. Quench (NaHCO3) Monitor->Quench Extract 7. Extraction Quench->Extract Wash 8. Wash (Brine) Extract->Wash Dry 9. Dry (MgSO4) Wash->Dry Concentrate 10. Concentrate Dry->Concentrate Chromatography 11. Column Chromatography Concentrate->Chromatography

Caption: Experimental workflow for reductive amination.

Protocol 2: Reductive Amination of a Ketone

The reductive amination of ketones is generally slower than that of aldehydes.[16] Therefore, slight modifications to the general protocol may be necessary.

Modifications for Ketones:

  • Reaction Time: Expect longer reaction times, potentially 24-48 hours.

  • Temperature: Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Catalyst: The addition of a catalytic amount of acetic acid (0.1-0.5 equiv) can accelerate the formation of the iminium ion.[9]

Procedure: Follow Protocol 1, with the addition of the ketone (e.g., acetophenone, 1.0-1.2 equiv) in step 2. If the reaction is sluggish at room temperature, consider the modifications mentioned above.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Insufficient reaction time.- Incomplete imine/iminium formation.- Deactivated reducing agent.- Extend the reaction time.- Add a catalytic amount of acetic acid.- Use fresh, anhydrous sodium triacetoxyborohydride.
Formation of Byproducts - Reduction of the starting carbonyl.- Over-alkylation of the amine product.- Ensure a mild reducing agent like NaBH(OAc)₃ is used.- Use a stoichiometric amount of the carbonyl compound.
Difficult Purification - Similar polarity of product and starting materials.- Optimize the mobile phase for column chromatography.- Consider derivatization of the product for easier separation.

Conclusion

Reductive amination using this compound is a highly effective method for synthesizing novel secondary amines that incorporate the valuable pyrazine scaffold. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for drug development professionals and scientists to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the N-alkylation of (5-Methylpyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the N-alkylation of (5-Methylpyrazin-2-YL)methanamine, a critical transformation for the synthesis of novel compounds in drug discovery. N-alkylated pyrazine derivatives are prevalent in pharmaceuticals due to their diverse biological activities. This guide will focus on the widely employed and highly efficient reductive amination method, offering a comprehensive, step-by-step protocol. Additionally, it will explore the classical direct alkylation with alkyl halides as an alternative approach. The causality behind experimental choices, troubleshooting, and characterization of the final products are also discussed to ensure reliable and reproducible results.

Introduction: The Significance of N-Alkylated Pyrazines in Medicinal Chemistry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of an alkyl group onto the nitrogen atom of a pyrazine-containing side chain can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This structural modification can also profoundly impact its pharmacological profile, including target affinity, selectivity, and potency. Consequently, the N-alkylation of pyrazine-containing amines, such as (5-Methylpyrazin-2-YL)methanamine, is a cornerstone of synthetic strategies in medicinal chemistry for lead optimization and the development of new chemical entities.

The most prevalent and versatile method for N-alkylation is reductive amination.[1] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[1][2][3] This method is favored for its high yields, mild reaction conditions, and broad substrate scope.[4]

Strategic Approaches to N-Alkylation

Two primary strategies for the N-alkylation of (5-Methylpyrazin-2-YL)methanamine will be detailed:

  • Reductive Amination: A one-pot reaction that is highly efficient and offers excellent control over the degree of alkylation.[5]

  • Direct Alkylation with Alkyl Halides: A classical approach that is straightforward but may require more stringent control to avoid over-alkylation.[6]

The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available starting materials.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the N-alkylation of (5-Methylpyrazin-2-YL)methanamine via reductive amination.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine (5-Methylpyrazin-2-YL)methanamine Imine_Formation Imine Formation (RT, 30-60 min) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Solvent Anhydrous Solvent (DCM or DCE) Solvent->Imine_Formation Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Imine_Formation Reduction Reduction with NaBH(OAc)₃ (RT, 2-16 h) Imine_Formation->Reduction Add NaBH(OAc)₃ Quench Quench with aq. NaHCO₃ Reduction->Quench Reaction Complete Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Reductive Amination Workflow

Detailed Experimental Protocols

Protocol 1: Reductive Amination

This protocol details the N-alkylation of (5-Methylpyrazin-2-YL)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[1][7]

Materials and Reagents:

Reagent/MaterialPurpose
(5-Methylpyrazin-2-YL)methanamineStarting amine
Aldehyde or KetoneAlkylating agent precursor
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous reaction solvent
Acetic Acid (optional)Catalyst for imine formation
Saturated aqueous sodium bicarbonate (NaHCO₃)Quenching agent
Brine (saturated aqueous NaCl)Washing agent
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Inert atmosphere (Nitrogen or Argon)To prevent side reactions with moisture/air

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (5-Methylpyrazin-2-YL)methanamine (1.0 equivalent) and anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

  • Add the aldehyde or ketone (1.0-1.2 equivalents) to the stirred solution.

  • Optional: If the reaction is sluggish, add a catalytic amount of acetic acid (0.1 equivalents) to promote imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[8]

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol describes the N-alkylation of (5-Methylpyrazin-2-YL)methanamine using an alkyl halide in the presence of a base. This method is often simpler to execute but can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. The choice of a bulky base and careful control of stoichiometry can help to mitigate this.

Materials and Reagents:

Reagent/MaterialPurpose
(5-Methylpyrazin-2-YL)methanamineStarting amine
Alkyl halide (e.g., benzyl bromide, ethyl iodide)Alkylating agent
Potassium carbonate (K₂CO₃) or DIPEABase
Acetonitrile (ACN) or Dimethylformamide (DMF)Anhydrous reaction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)Washing agent
Brine (saturated aqueous NaCl)Washing agent
Ethyl acetate (EtOAc)Extraction solvent
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Inert atmosphere (Nitrogen or Argon)To prevent side reactions with moisture/air

Procedure:

  • To a solution of (5-Methylpyrazin-2-YL)methanamine (1.0 equivalent) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 equivalents or DIPEA, 1.5-2.0 equivalents).

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • If DMF was the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated (5-Methylpyrazin-2-YL)methanamine derivative should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly introduced alkyl group and the overall integrity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the product and monitor the progress of the reaction.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete imine formation (Reductive Amination)Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Inactive reducing agentUse fresh sodium triacetoxyborohydride.
Poorly reactive alkyl halide (Direct Alkylation)Increase the reaction temperature. Consider using a more reactive halide (I > Br > Cl).
Over-alkylation Excess alkylating agent or prolonged reaction time (Direct Alkylation)Use a 1:1 stoichiometry of amine to alkyl halide. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult purification Close polarity of starting material and productOptimize the mobile phase for column chromatography. Consider derivatization to alter polarity.

Conclusion

The N-alkylation of (5-Methylpyrazin-2-YL)methanamine is a fundamental transformation in the synthesis of novel pyrazine derivatives for drug discovery. Reductive amination stands out as a highly efficient and versatile method, offering excellent control and high yields. Direct alkylation provides a simpler alternative, though it may require more careful optimization to prevent side reactions. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and successfully synthesize a wide range of N-alkylated pyrazine compounds for further investigation.

References

Application Notes & Protocols: The Strategic Use of (5-Methylpyrazin-2-YL)methanamine Acetate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the medicinal chemist's toolkit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to effectively interact with the ATP-binding site of kinases. The pyrazine ring is one such scaffold, prized for its unique electronic properties and its capacity to form crucial hydrogen bonds with the kinase hinge region, a key anchoring point for many inhibitors.[1][2] Several potent and selective pyrazine-based kinase inhibitors have been developed and have progressed into clinical trials.[2][3]

(5-Methylpyrazin-2-YL)methanamine, provided as its acetate salt for improved handling and stability, is a key building block that introduces this valuable pyrazine motif. The primary amine on the methylene linker provides a reactive handle for covalent attachment to a core scaffold, while the methyl group can contribute to optimizing van der Waals interactions and modulating solubility. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of (5-Methylpyrazin-2-YL)methanamine acetate in the synthesis of kinase inhibitors, focusing on a representative nucleophilic aromatic substitution (SNAr) reaction.

Physicochemical Properties of (5-Methylpyrazin-2-YL)methanamine

A thorough understanding of the reagent's properties is essential for effective reaction design and execution. The data below pertains to the free base, (5-Methylpyrazin-2-YL)methanamine.

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem
IUPAC Name (5-methylpyrazin-2-yl)methanaminePubChem
CAS Number 132664-85-8PubChem
Topological Polar Surface Area 51.8 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Core Application: Synthesis of a Kinase Inhibitor Precursor via Nucleophilic Aromatic Substitution

The primary amine of (5-methylpyrazin-2-yl)methanamine is a potent nucleophile, making it an ideal reagent for introduction into heterocyclic scaffolds via nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy in the synthesis of kinase inhibitors, where a halogenated heterocyclic core is reacted with an amine-containing side chain.

This protocol describes a representative synthesis of an imidazo[1,2-b]pyridazine derivative, a scaffold found in a variety of kinase inhibitors, including those targeting Rho kinase.[4] The reaction involves the displacement of a chlorine atom from the core structure by (5-methylpyrazin-2-yl)methanamine.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification & Analysis start Combine Reactants: - 3-Bromo-6-chloroimidazo[1,2-b]pyridazine - this compound - Base (e.g., Et3N) - Solvent (e.g., DCM) reaction Stir at Ambient Temperature (Monitor by TLC/LC-MS) start->reaction Initiate Reaction workup Aqueous Workup: - Dilute with DCM - Wash with aq. NaHCO3 reaction->workup Reaction Complete isolate Isolate Organic Phase (Phase Separator or Separatory Funnel) workup->isolate concentrate Concentrate Under Reduced Pressure isolate->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify analyze Characterize Product: - NMR - Mass Spectrometry purify->analyze

Caption: Synthetic workflow for the SNAr reaction.

Detailed Step-by-Step Protocol

This protocol is adapted from procedures found in patent literature for the synthesis of kinase inhibitors.[4][5]

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel or phase separation cartridge

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical equipment: TLC plates, NMR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane.

    • In a separate vial, dissolve this compound (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) in a minimal amount of anhydrous DCM. The base is crucial to neutralize the acetic acid from the salt and the HCl byproduct of the reaction.

    • Add the amine/base solution dropwise to the stirred solution of the chloro-pyridazine at room temperature.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at ambient temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.[5] The disappearance of the limiting starting material (typically the electrophile) indicates completion.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional dichloromethane.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and water-soluble byproducts.

    • Wash the organic layer with brine.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude material, often an oil or solid, should be purified by silica gel column chromatography. A suitable eluent system, such as a gradient of methanol in dichloromethane, should be used to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is N-((5-methylpyrazin-2-yl)methyl)-3-bromoimidazo[1,2-b]pyridazin-6-amine.

Causality and Self-Validation in the Protocol

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the introduction of moisture, which could potentially hydrolyze the starting materials or interfere with the reaction.

  • Choice of Base: A non-nucleophilic organic base like triethylamine is used to neutralize the acid byproducts without competing with the primary amine nucleophile. An excess is used to ensure the complete neutralization of both the acetate salt and the generated HCl.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is a self-validating step. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side product formation.

  • Aqueous Workup: The NaHCO₃ wash is essential for removing acidic impurities. The subsequent brine wash helps to remove residual water from the organic phase before the drying step.

  • Purification and Characterization: Final purification by chromatography and subsequent spectroscopic analysis (NMR, MS) are the ultimate validation steps, confirming that the desired molecule has been synthesized with a high degree of purity.

Safety and Handling Considerations

  • (5-Methylpyrazin-2-YL)methanamine and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Halogenated heterocyclic compounds can be irritants and should be handled with care.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its primary amine functionality allows for its straightforward incorporation into various heterocyclic scaffolds through robust reactions like nucleophilic aromatic substitution. The protocol detailed herein provides a practical and validated workflow for utilizing this reagent, enabling medicinal chemists and drug discovery scientists to efficiently generate novel pyrazine-containing molecules for screening and optimization in their kinase inhibitor programs.

References

Application Notes & Protocols: Synthesis of Substituted Pyrazinamide Derivatives from Novel Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, uniquely capable of eradicating persistent, non-replicating mycobacteria.[1][2] However, the emergence of drug-resistant strains necessitates the development of novel PZA derivatives with improved efficacy and alternative mechanisms of action. This guide provides in-depth protocols and technical insights for synthesizing substituted pyrazinamide derivatives using modern, efficient methodologies. We move beyond traditional routes, focusing on novel starting materials and strategies such as microwave-assisted synthesis and multi-component reactions. The causality behind experimental choices is explained, ensuring that researchers can not only replicate these protocols but also adapt them for the synthesis of diverse compound libraries.

Introduction: The Rationale for New Pyrazinamide Analogs

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis.[1] Pyrazinamide's unique activity in the acidic, anaerobic environment of caseous granulomas makes it indispensable.[1] Its metabolite, pyrazinoic acid (POA), disrupts membrane transport and energy production in dormant bacilli.[3]

The primary driver for synthesizing new derivatives is to overcome resistance, which often arises from mutations in the pyrazinamidase enzyme responsible for converting PZA to POA. By modifying the core pyrazinamide structure, it is possible to:

  • Develop analogs that do not require activation by pyrazinamidase.

  • Improve physicochemical properties, such as solubility and lipophilicity, to enhance cell wall penetration.[3][4]

  • Broaden the spectrum of activity against other mycobacterial and bacterial species.[1][5]

This document details two robust and modern synthetic approaches that offer significant advantages in terms of speed, efficiency, and the diversity of achievable derivatives.

Strategic Approach I: Microwave-Assisted Aminodehalogenation

Microwave-assisted organic synthesis (MAOS) has revolutionized medicinal chemistry by dramatically reducing reaction times, often from hours to minutes, while improving yields.[6][7] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to efficient and uniform heating.[5]

For pyrazinamide synthesis, a key strategy is the aminodehalogenation of a readily available, halogenated pyrazine starting material. This approach is highly versatile, allowing for the introduction of a wide array of substituents.

Workflow Overview: MAOS Aminodehalogenation

The overall workflow involves the reaction of a chloropyrazine precursor with a diverse library of amines under microwave irradiation to generate the target derivatives.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification cluster_analysis Characterization Start Starting Material: 3-Chloropyrazine-2-carboxamide Reactor Microwave Reactor Vial: - Methanol (Solvent) - Pyridine (Base) Start->Reactor Amine Diverse Amine Library (e.g., substituted benzylamines) Amine->Reactor Conditions Reaction Conditions: - 140-150°C - 30 min - 120 W Reactor->Conditions Workup Solvent Evaporation & Recrystallization Reactor->Workup Reaction Completion Purify Column Chromatography (if necessary) Workup->Purify Crude Product Analysis Spectroscopic Analysis: - NMR (¹H, ¹³C) - MS, IR Workup->Analysis Purify->Analysis Final Final Substituted Pyrazinamide Derivative Analysis->Final

Caption: Workflow for Microwave-Assisted Synthesis of Pyrazinamide Derivatives.

Detailed Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol is adapted from methodologies that have successfully produced derivatives with potent antimycobacterial activity.[1][8]

Rationale: 3-Chloropyrazine-2-carboxamide is an excellent starting material as the chlorine atom at the 3-position is activated for nucleophilic aromatic substitution.[1] Benzylamines are chosen to introduce lipophilic character, which can aid in penetrating the mycobacterial cell wall. Methanol is an effective solvent for microwave reactions due to its high polarity, and pyridine serves as a non-nucleophilic base to quench the HCl byproduct.[6][7]

Materials & Reagents:

  • 3-Chloropyrazine-2-carboxamide

  • 4-Methylbenzylamine

  • Methanol (Anhydrous)

  • Pyridine (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesizer (e.g., CEM Discover)[6]

  • 10 mL microwave reaction vial with stir bar

  • Rotary evaporator

  • Standard glassware for chromatography and recrystallization

Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial, add 3-chloropyrazine-2-carboxamide (1.0 mmol, 157.6 mg).

  • Reagent Addition: Add methanol (4 mL), pyridine (1.2 mmol, 97 µL), and 4-methylbenzylamine (1.1 mmol, 136 µL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 30 minutes at 150°C with a maximum power of 120 W.[6]

  • Work-up: After the reaction cools to room temperature, transfer the mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, has shown a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv.[1]

Data Summary: Representative Microwave Syntheses

The following table summarizes typical results for this class of reaction, demonstrating the versatility of the amine component.

Starting AmineReaction Time (min)Yield (%)M. tuberculosis MIC (µM)[1]
4-Methylbenzylamine30~856
4-Chlorobenzylamine30~9042
4-(Trifluoromethyl)benzylamine30~8816
Cyclohexylamine30~75>100

Strategic Approach II: Ugi Four-Component Reaction (Ugi-4CR)

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules in a single, one-pot operation.[9][10][11] The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[12][13] This reaction is exceptionally valuable for creating diverse compound libraries.[13]

By choosing pyrazine-2-carboxylic acid as the acid component, the Ugi reaction provides direct access to novel pyrazinamide derivatives. A subsequent cyclization step can then be employed to generate diverse heterocyclic scaffolds.[12][14]

Workflow Overview: Ugi Reaction & Post-Ugi Cyclization

This strategy involves the initial Ugi condensation followed by a separate, often acid-catalyzed, intramolecular cyclization to build more complex heterocyclic systems fused to the pyrazine ring.

Ugi_Workflow cluster_Ugi Ugi Four-Component Reaction cluster_Cyclization Post-Ugi Transformation Acid Pyrazine-2-carboxylic Acid Ugi_Pot One-Pot Reaction (Methanol, 40°C) Acid->Ugi_Pot Aldehyde Aldehyde (e.g., 2-Bromobenzaldehyde) Aldehyde->Ugi_Pot Amine Amine (e.g., Allylamine) Amine->Ugi_Pot Isocyanide Isocyanide (e.g., t-Butyl isocyanide) Isocyanide->Ugi_Pot Ugi_Product Linear Ugi Adduct Ugi_Pot->Ugi_Product Cyclization Intramolecular Cyclization (e.g., Heck Reaction) Ugi_Product->Cyclization Purified Intermediate Final_Product Complex Heterocyclic Pyrazinamide Derivative Cyclization->Final_Product

Caption: General workflow for Ugi reaction followed by post-Ugi cyclization.

Detailed Protocol: Ugi-Azide/Heck Reaction for Tetrazolo-Pyrazino-Isoquinolines

This advanced protocol demonstrates the power of combining an Ugi reaction with a subsequent intramolecular Heck reaction to build complex, fused heterocyclic systems.[15] While the original paper uses a benzaldehyde, we adapt the concept by proposing pyrazine-2-carbaldehyde as the starting aldehyde to build directly upon the pyrazine core.

Rationale: This one-pot, three-step sequence first uses an Ugi-azide reaction to form a tetrazole-containing intermediate. The use of an ortho-brominated aldehyde and an amine with an alkene (allylamine) installs the necessary functional handles for the subsequent palladium-catalyzed intramolecular Heck reaction, which efficiently forms the tetrahydroisoquinoline ring system.[15] This strategy showcases exceptional pot, atom, and step economy (PASE).[15]

Materials & Reagents:

  • Pyrazine-2-carbaldehyde (Novel starting material for this adaptation)

  • 2-Bromoaniline

  • tert-Butyl isocyanide

  • Trimethylsilyl azide (TMSN₃)

  • Methanol (MeOH)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Sealed reaction vial

  • Standard glassware for synthesis and purification

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ugi-Azide Reaction: In a sealed vial, combine pyrazine-2-carbaldehyde (1.0 mmol), 2-bromoaniline (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and trimethylsilyl azide (1.1 mmol) in methanol (5 mL).

  • Heating: Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Heck Cyclization (One-Pot): After cooling, carefully vent the vial. To the crude reaction mixture, add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), Na₂CO₃ (2.0 mmol), and DMF (5 mL).

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., Argon) for 5-10 minutes.

  • Heating: Reseal the vial and heat the mixture at 100°C for 12-18 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final tetracyclic pyrazinamide derivative.

  • Characterization: Confirm the complex structure using advanced techniques including ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography.

Characterization of Synthesized Derivatives

Rigorous structural confirmation is paramount. A combination of spectroscopic techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework, verify the successful addition of substituents, and ensure the correct isomeric form is present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is essential for verifying the exact elemental composition.[3][4]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) and N-H stretches.

  • Elemental Analysis: To provide further confirmation of the compound's empirical formula.[3][4]

Conclusion

The synthetic strategies outlined in this guide—microwave-assisted aminodehalogenation and multi-component Ugi reactions—offer powerful, efficient, and versatile pathways to novel substituted pyrazinamide derivatives. By leveraging modern synthetic technologies and novel starting materials, researchers can rapidly generate diverse libraries of compounds. These compounds are crucial for ongoing efforts to combat tuberculosis, discover new mechanisms of action, and overcome the challenge of drug resistance. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for the development of the next generation of antitubercular agents.

References

Flow Chemistry Applications for the Synthesis of Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Continuous Flow Synthesis of Pyrazines

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals. Their prevalence in numerous FDA-approved drugs underscores their therapeutic importance. However, traditional batch synthesis of these vital heterocycles often contends with challenges related to reaction safety, scalability, and process control. Exothermic reactions, the use of hazardous reagents, and multi-step sequences with intermediate isolations can impede efficient and sustainable production.

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology to address these limitations. By conducting reactions in a continuously flowing stream through a network of reactors, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time. This enhanced control translates to improved reaction yields, higher purity profiles, and, critically, a safer reaction environment. The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly exothermic or hazardous reactions, while the continuous nature of the process allows for seamless integration of multiple synthetic steps, reducing manual handling and improving overall efficiency.

These application notes provide detailed protocols and insights into the continuous flow synthesis of pyrazine derivatives, demonstrating the practical advantages of this technology for researchers, scientists, and drug development professionals. We will delve into specific, field-proven examples, explaining not only the "how" but also the "why" behind the experimental design, empowering you to leverage the full potential of flow chemistry in your own research and development endeavors.

Application Note 1: Green and Efficient Synthesis of Pyrazinamide Derivatives via Enzymatic Amidation in Continuous Flow

This section details a sustainable and highly efficient method for the synthesis of a library of pyrazinamide derivatives using an immobilized enzyme in a continuous flow system. This approach eschews hazardous reagents and harsh reaction conditions, aligning with the principles of green chemistry.

Scientific Rationale and Causality

The synthesis of pyrazinamides, a crucial class of antitubercular agents, traditionally involves the use of coupling reagents or the conversion of pyrazinoic acid to a more reactive species like an acid chloride. These methods often generate significant waste and can be hazardous. Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a milder and more selective alternative. However, in batch processes, enzymatic reactions can be slow, requiring long reaction times to achieve high conversions.

By transitioning this enzymatic amidation to a continuous flow process, we can overcome the limitations of both traditional chemical synthesis and batch biocatalysis. The use of a packed-bed reactor containing an immobilized enzyme, Lipozyme® TL IM, allows for the continuous conversion of starting materials to products with excellent efficiency. The high surface-area-to-volume ratio in the flow reactor enhances mass transfer between the substrates and the immobilized enzyme, leading to a dramatic reduction in reaction time compared to the equivalent batch process. Furthermore, the immobilized enzyme can be used for extended periods, improving the overall process economy. The choice of tert-amyl alcohol as a solvent is strategic, as it was found to give higher product yields and fewer byproducts compared to other common solvents[1][2].

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Product Collection & Analysis P1 Pyrazine Ester in tert-amyl Alcohol (Feed 1) Pump1 Syringe Pump 1 P1->Pump1 P2 Amine in tert-amyl Alcohol (Feed 2) Pump2 Syringe Pump 2 P2->Pump2 Mixer Y-Mixer Pump1->Mixer Pump2->Mixer Reactor Packed-Bed Reactor (Immobilized Lipozyme® TL IM) Heated Water Bath (45°C) Mixer->Reactor Combined Reagent Stream Collector Product Collector Reactor->Collector Product Stream Analysis TLC, NMR, MS Collector->Analysis

Caption: Workflow for the enzymatic synthesis of pyrazinamide derivatives.

Detailed Protocol

Materials and Equipment:

  • Pyrazine-2-carboxylate (or other pyrazine esters)

  • Various primary and secondary amines (e.g., benzylamine, morpholine derivatives)

  • Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase)

  • tert-amyl alcohol (anhydrous)

  • Dual syringe pump system

  • PFA tubing (e.g., 1.0 mm inner diameter)

  • Y-mixer

  • Packed-bed reactor column

  • Heating system (e.g., water bath or column heater)

  • Back pressure regulator (optional, but recommended for maintaining consistent flow)

  • Standard laboratory glassware for collection and work-up

  • Analytical equipment (TLC, NMR, MS)

Procedure:

  • Reagent Preparation:

    • Prepare "Feed 1" by dissolving the pyrazine ester (e.g., pyrazine-2-carboxylate, 5 mmol) in tert-amyl alcohol (10 mL).

    • Prepare "Feed 2" by dissolving the desired amine (e.g., benzylamine, 15 mmol) in tert-amyl alcohol (10 mL).

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • The packed-bed reactor should be carefully filled with Lipozyme® TL IM (e.g., 870 mg).

    • Immerse the packed-bed reactor in a water bath pre-heated to 45°C.

  • Reaction Execution:

    • Load the two reagent solutions into separate syringes and place them on the syringe pumps.

    • Set the flow rate for each pump to deliver the reagents to the Y-mixer. For a 20-minute residence time in a given reactor volume, the total flow rate is calculated. For example, for a 1.0 mL reactor volume, a total flow rate of 50 µL/min would be required. In the cited study, a flow rate of 31.2 µL/min for each pump was used[3].

    • The combined stream from the Y-mixer flows through the packed-bed reactor.

    • Collect the product stream exiting the reactor.

  • Work-up and Analysis:

    • Monitor the reaction progress by TLC analysis of the collected fractions.

    • Once the reaction reaches a steady state and completion, the collected product solution is concentrated under reduced pressure.

    • The crude product can be purified by silica gel chromatography.

    • Characterize the final product by NMR and MS to confirm its identity and purity.

Quantitative Data Summary

The continuous flow enzymatic synthesis of pyrazinamide derivatives demonstrates significantly higher efficiency compared to traditional batch methods. A range of 23 different pyrazinamide derivatives were synthesized with yields up to 91.6%[1][2][3].

Substrate (Amine)Product Yield (%)[3]Residence Time (min)Temperature (°C)
Benzylamine91.62045
4-Methoxybenzylamine88.22045
Methylamine75.42045
Ethylamine78.12045
N-(2-aminoethyl)morpholine72.32045

Application Note 2: Integrated Continuous Flow Synthesis and Crystallization of Pyrazinamide

This application note showcases a more advanced application of flow chemistry, where the synthesis of pyrazinamide is directly coupled with a continuous crystallization process. This integrated approach offers a streamlined manufacturing process from starting material to isolated crystalline product, with excellent control over particle size and morphology.

Scientific Rationale and Causality

The hydration of 2-pyrazinecarbonitrile to pyrazinamide is a key industrial synthesis. In this example, a heterogeneous catalyst, manganese dioxide (MnO₂), is employed in a packed-bed reactor to facilitate this transformation in a continuous flow setup. The direct integration of the reactor effluent with a continuous crystallizer eliminates the need for intermediate work-up and isolation steps, which are often bottlenecks in traditional manufacturing.

The use of a plug flow crystallizer allows for precise control over the cooling profile and residence time of the supersaturated solution, which in turn dictates the nucleation and crystal growth processes. This level of control is difficult to achieve in large batch crystallizers, where temperature and concentration gradients can lead to a broad particle size distribution and inconsistent product quality. This integrated flow synthesis and crystallization provides a powerful platform for the continuous manufacturing of active pharmaceutical ingredients (APIs).

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Flow Synthesis cluster_2 Continuous Crystallization cluster_3 Product Isolation Reagent 2-Pyrazinecarbonitrile in Solvent Pump HPLC Pump Reagent->Pump Reactor Packed-Bed Reactor (MnO₂ Catalyst) Heated Pump->Reactor Crystallizer Plug Flow Crystallizer (Controlled Cooling Profile) Reactor->Crystallizer Reactor Effluent (Supersaturated Solution) Filter Filtration Crystallizer->Filter Slurry Dry Drying Filter->Dry FinalProduct Crystalline Pyrazinamide Dry->FinalProduct

Caption: Integrated continuous flow synthesis and crystallization of pyrazinamide.

Detailed Protocol (Conceptual)

Note: The following is a conceptual protocol based on the described process. For precise parameters, refer to the original publication by Scott et al.

Materials and Equipment:

  • 2-Pyrazinecarbonitrile

  • Manganese dioxide (MnO₂) catalyst

  • Suitable solvent system

  • HPLC pump

  • Packed-bed reactor with heating capabilities

  • Plug flow crystallizer with multiple temperature-controlled zones

  • In-line analytical tools (e.g., PAT for monitoring concentration)

  • Continuous filtration and drying equipment

Procedure:

  • Reagent Preparation:

    • Prepare a solution of 2-pyrazinecarbonitrile in the chosen solvent at the desired concentration.

  • Flow Synthesis:

    • Pump the reagent solution through the heated packed-bed reactor containing the MnO₂ catalyst.

    • The temperature and flow rate are optimized to ensure complete conversion of the nitrile to the amide.

  • Integrated Crystallization:

    • The hot, saturated effluent from the reactor is directly fed into the plug flow crystallizer.

    • The crystallizer is programmed with a specific cooling profile to induce nucleation and control crystal growth.

    • The resulting slurry of pyrazinamide crystals exits the crystallizer.

  • Product Isolation:

    • The slurry is continuously filtered to separate the crystalline product from the mother liquor.

    • The isolated crystals are then washed and dried to yield the final, pure pyrazinamide.

Adapting Classical Pyrazine Syntheses to Continuous Flow

While the above examples provide detailed protocols for specific pyrazinamide syntheses, many other important methods for constructing the pyrazine ring can be advantageously adapted to flow chemistry. Here, we discuss the rationale and conceptual approach for transitioning two classical methods to a continuous process.

The Gutknecht Synthesis in Flow: A Pathway to Substituted Pyrazines

The Gutknecht synthesis, which involves the self-condensation of α-amino ketones to form dihydropyrazines followed by oxidation, is a cornerstone of pyrazine synthesis[4]. The α-amino ketone intermediates are often generated in situ from the reduction of α-oximino ketones.

Rationale for Flow Adaptation:

  • Safety: The in situ generation and immediate consumption of the α-amino ketone intermediate in a flow system minimizes the accumulation of this potentially unstable species.

  • Reaction Control: The dimerization and subsequent oxidation steps can be highly exothermic. The superior heat transfer of a flow reactor allows for precise temperature control, preventing runaway reactions and the formation of byproducts.

  • Telescoping Reactions: The multi-step sequence of reduction, dimerization, and oxidation can be "telescoped" into a single, continuous process by connecting multiple reactor modules in series, eliminating the need for intermediate isolation and purification.

Conceptual Flow Workflow:

A solution of the α-oximino ketone would be pumped into a reactor containing a packed bed of a reducing agent (e.g., a supported catalyst for hydrogenation). The effluent, containing the α-amino ketone, would then be passed through a heated residence time coil to promote dimerization to the dihydropyrazine. This stream would then be mixed with an oxidizing agent (or air/oxygen) in a subsequent reactor to afford the final pyrazine product.

C-H Functionalization of Pyrazines: Precision and Control in Flow

The direct functionalization of C-H bonds on the pyrazine ring is a highly atom-economical method for introducing molecular complexity. Metal-catalyzed C-H arylation, for example, allows for the formation of C-C bonds without the need for pre-functionalized starting materials.

Rationale for Flow Adaptation:

  • Enhanced Mixing: Many C-H functionalization reactions involve multiphasic systems or require precise stoichiometric control of reagents. The efficient mixing in microreactors ensures homogeneity and improves reaction reproducibility.

  • Precise Temperature Control: These reactions often require elevated temperatures, and precise control is necessary to minimize side reactions. Flow reactors provide excellent thermal management.

  • Catalyst Efficiency: In cases where a homogeneous catalyst is used, the continuous nature of the process can lead to higher catalyst turnover numbers. For heterogeneous catalysts, packed-bed reactors allow for easy separation and reuse of the catalyst.

Conceptual Flow Workflow:

A solution of the pyrazine substrate and the arylating agent (e.g., an aryl halide or boronic acid) would be mixed with a stream containing the metal catalyst and any necessary additives (e.g., a base or an oxidant). This combined stream would then be passed through a heated reactor coil for a specific residence time to effect the C-H functionalization. In-line purification techniques could potentially be integrated to remove the catalyst and byproducts, delivering a clean product stream.

Conclusion

The application of continuous flow chemistry to the synthesis of pyrazine derivatives offers significant advantages in terms of efficiency, safety, and scalability. The detailed protocols for pyrazinamide synthesis demonstrate the practical implementation of this technology, from green enzymatic processes to fully integrated synthesis and crystallization. Furthermore, the conceptual frameworks for adapting classical pyrazine syntheses, such as the Gutknecht condensation and C-H functionalization, to a continuous format highlight the broad potential of flow chemistry in this field. As the demand for complex and functionalized pyrazine derivatives continues to grow, particularly in the pharmaceutical industry, the adoption of continuous flow manufacturing will be a key enabler of innovation and sustainable production.

References

Application Note: Strategic Protection of Pyrazinylmethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazinylmethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement.[2] The inherent chemical properties of this scaffold—namely the presence of two distinct types of nitrogen atoms (the weakly basic pyrazine nitrogens and the nucleophilic primary amine)—present unique challenges and opportunities in synthetic chemistry.

Effective manipulation and functionalization of the pyrazinylmethanamine core require a robust and well-designed protecting group strategy. Protecting groups are temporary modifications to functional groups that prevent them from interfering with a chemical reaction occurring elsewhere in the molecule.[3] An ideal strategy allows for the selective protection and deprotection of each nitrogen atom, enabling precise control over the synthetic route and facilitating the construction of complex molecular architectures.[3][4]

This guide provides a detailed overview of protecting group strategies tailored for pyrazinylmethanamine compounds, focusing on the rationale behind experimental choices, detailed protocols, and orthogonal approaches for selective functionalization.

Protecting the Primary Methanamine Group

The primary amine of the pyrazinylmethanamine is a potent nucleophile and requires protection to prevent unwanted side reactions during many synthetic transformations. Carbamates are the most common and effective class of protecting groups for amines.[5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used amine protecting group in non-peptide chemistry, valued for its ease of installation, stability under a wide range of conditions, and facile removal under mild acidic conditions.[6][7]

Rationale for Use:

  • Stability: The Boc group is stable to most nucleophiles and bases.[8]

  • Mild Deprotection: It is readily cleaved by anhydrous acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which is a process that generates gaseous byproducts and drives the reaction to completion.[5][7][9]

  • Orthogonality: Its acid-lability makes it orthogonal to other protecting groups that are removed under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[8][10]

Protocol 1: Boc Protection of Pyrazinylmethanamine

This protocol details the standard procedure for the N-Boc protection of a primary amine.

  • Reagents & Materials:

    • Pyrazinylmethanamine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[11]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)[11]

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)[7][11]

  • Procedure:

    • Dissolve the pyrazinylmethanamine substrate in the chosen solvent.[11]

    • Add the base to the solution and stir. For temperature-sensitive substrates, cool the mixture in an ice bath.[11]

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[11]

    • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[11]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected pyrazinylmethanamine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard protocol for removing the Boc group.

  • Reagents & Materials:

    • N-Boc protected pyrazinylmethanamine (1.0 equiv)

    • Trifluoroacetic acid (TFA) (25-50% solution in DCM)[12]

    • Dichloromethane (DCM)[7][12]

    • Scavengers (optional, e.g., triisopropylsilane (TIS), water)[12]

  • Procedure:

    • Dissolve the N-Boc-protected substrate in DCM.[12]

    • Prepare a "deprotection cocktail" of 25-50% TFA in DCM. If the substrate contains functional groups sensitive to the tert-butyl cation generated during deprotection, add a scavenger like TIS (2.5%).[12]

    • Add the deprotection cocktail to the substrate solution and stir at room temperature. The reaction is typically complete in 1-4 hours.[12]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[12]

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • To obtain the free amine, dissolve the resulting salt in water, cool in an ice bath, and basify with a strong base (e.g., NaOH or KOH) to a pH > 11.[12]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).[12]

    • Combine the organic extracts, dry over anhydrous salt, filter, and concentrate to yield the deprotected pyrazinylmethanamine.[12]

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, particularly valuable when acid-sensitive functional groups are present elsewhere in the molecule.[5][13]

Rationale for Use:

  • Acid/Base Stability: The Cbz group is stable to a wide range of acidic and basic conditions.[5]

  • Unique Deprotection: It is primarily removed by catalytic hydrogenolysis (H₂/Pd-C), a mild and highly selective method.[13][14] This condition is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[10]

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

  • Reagents & Materials:

    • N-Cbz protected pyrazinylmethanamine (1.0 equiv)

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the N-Cbz protected substrate in a suitable solvent like methanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protecting the Pyrazine Ring Nitrogens

Protecting the nitrogen atoms of the pyrazine ring is less common and more challenging than protecting the primary amine. Pyrazine is an electron-deficient heterocycle, making its nitrogens less nucleophilic than a primary amine.[2] However, protection may be necessary to modulate the ring's electronic properties or to prevent undesired reactions, such as quaternization.

N-Oxide Formation

One of the most effective ways to protect and modify the reactivity of a pyrazine ring is through the formation of an N-oxide.[15][16] This strategy involves the oxidation of one of the ring nitrogens.

Rationale for Use:

  • Reactivity Modulation: The N-oxide group alters the electronic distribution of the pyrazine ring, which can influence its reactivity in subsequent transformations.

  • Deprotection: The N-oxide can often be removed by reduction, for example, with PCl₃ or catalytic hydrogenation, regenerating the pyrazine.

  • Stability: Pyrazine N-oxides are generally stable compounds.[17]

Orthogonal Protecting Group Strategies

The true power of protecting group chemistry is realized when employing an orthogonal strategy, which allows for the selective removal of one protecting group in the presence of another.[3][4] This is critical for the stepwise functionalization of the different nitrogen atoms in pyrazinylmethanamine.

Scenario: Imagine a synthetic route where the primary amine must be acylated, followed by a modification on the pyrazine ring that requires a free nitrogen. An orthogonal strategy is essential here.

Recommended Orthogonal Pair: Boc and Cbz

The combination of Boc for the primary amine and Cbz for a pyrazine nitrogen (if protection is needed and feasible) or vice-versa is a classic orthogonal pairing.

  • Boc group: Removed with acid (e.g., TFA).[7]

  • Cbz group: Removed by hydrogenolysis (H₂/Pd-C).[13]

This pairing allows for selective deprotection in either order without affecting the other group.

Data Summary: Comparison of Key Amine Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., TEA)Acid (TFA, HCl)[9][12]Base-stable, Reductively-stable
BenzyloxycarbonylCbz / ZCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)[13]Acid-stable, Base-stable
9-FluorenylmethoxycarbonylFmocFmoc-OSu, BaseBase (e.g., Piperidine)[6]Acid-stable, Reductively-stable
Workflow for Selecting a Protecting Group Strategy

The following diagram illustrates a decision-making process for choosing an appropriate protecting group strategy for pyrazinylmethanamine synthesis.

G start Start: Need to protect pyrazinylmethanamine? protect_amine Protect primary amine? start->protect_amine downstream_acid Downstream steps use strong acid? protect_amine->downstream_acid Yes no_protection Proceed without protection protect_amine->no_protection No downstream_h2 Downstream steps involve hydrogenation? downstream_acid->downstream_h2 No use_cbz Use Cbz Group (Hydrogenolysis Labile) downstream_acid->use_cbz Yes use_boc Use Boc Group (Acid Labile) downstream_h2->use_boc Yes downstream_h2->use_boc No orthogonal_needed Need to deprotect selectively from another protected group? use_boc->orthogonal_needed use_cbz->orthogonal_needed select_orthogonal Select Orthogonal Pair (e.g., Boc and Cbz) orthogonal_needed->select_orthogonal Yes

Caption: Decision workflow for amine protection strategy.

Illustrative Orthogonal Strategy

This diagram shows a synthetic sequence where two different protecting groups (PG1 and PG2) are used to allow for sequential modification of the pyrazinylmethanamine scaffold.

G start_mol Pyrazinyl- methanamine step1 Protect Amine (PG1 = Boc) start_mol->step1 mol1 PG1-Protected Intermediate step1->mol1 step2 Protect Pyrazine (PG2 = Cbz) mol1->step2 mol2 Fully Protected Intermediate step2->mol2 step3 Deprotect PG1 (Acid) mol2->step3 mol3 PG2-Protected Intermediate step3->mol3 step4 Modify Amine (e.g., Acylation) mol3->step4 mol4 Modified Intermediate step4->mol4 step5 Deprotect PG2 (Hydrogenolysis) mol4->step5 final_mol Final Product step5->final_mol

Caption: Orthogonal strategy for sequential functionalization.

Conclusion

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules based on the pyrazinylmethanamine scaffold. The Boc and Cbz groups represent a robust and orthogonal pair for the protection of the primary amine, offering distinct advantages based on the required reaction conditions. By carefully considering the stability and cleavage conditions of each protecting group, researchers can design elegant and efficient synthetic routes to novel pyrazinylmethanamine derivatives for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of N-(5-methylpyrazin-2-yl)methyl amides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to participate in hydrogen bonding. N-substituted pyrazine amides, in particular, are gaining significant attention. Recent studies have highlighted the potential of related structures, such as N-(5-phenylpyrazin-2-yl)-benzamide derivatives, as potent insecticidal agents that act as insect growth modulators by inhibiting chitin biosynthesis.[1] This guide provides a detailed, step-by-step protocol for the synthesis of a key subclass, N-(5-methylpyrazin-2-yl)methyl amides, intended for researchers in drug discovery, agrochemical development, and organic synthesis.

This document outlines the essential two-stage synthetic strategy: the preparation of the key amine intermediate, (5-methylpyrazin-2-yl)methanamine, followed by two robust and widely applicable methods for amide bond formation. We will delve into the mechanistic rationale behind each step, offering practical insights to ensure successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. Stage 1 focuses on the preparation of the crucial amine building block. Stage 2 presents two parallel, high-yielding methodologies for the final amide coupling: the classic acyl chloride approach and the milder, modern carbodiimide-mediated coupling.

G cluster_0 Stage 1: Amine Intermediate Synthesis cluster_1 Stage 2: Amide Coupling (Two Pathways) A 5-Methylpyrazine- 2-carbonitrile B (5-methylpyrazin-2-yl)methanamine (Key Intermediate) A->B Reduction (e.g., LiAlH₄ or H₂/Catalyst) E N-(5-methylpyrazin-2-yl)methyl amide (Final Product) B->E C Carboxylic Acid (R-COOH) D Acyl Chloride (R-COCl) C->D Chlorination (e.g., SOCl₂) C->E Pathway 2: Direct Coupling (e.g., EDC, HOBt) D->E Pathway 1: Schotten-Baumann Reaction

Figure 1: General two-stage workflow for the synthesis of N-(5-methylpyrazin-2-yl)methyl amides.

Part A: Synthesis of Key Intermediate: (5-methylpyrazin-2-yl)methanamine

The synthesis of the target amides hinges on the availability of the primary amine, (5-methylpyrazin-2-yl)methanamine. While various routes exist, a reliable and scalable method involves the reduction of 5-methylpyrazine-2-carbonitrile. This can be achieved through catalytic hydrogenation or, more commonly in a laboratory setting, with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 1: Reduction of 5-Methylpyrazine-2-carbonitrile with LiAlH₄

Rationale: Lithium aluminum hydride is a potent source of hydride ions (H⁻) that readily reduces nitriles to primary amines. The reaction is typically fast and high-yielding but requires strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

Materials:

  • 5-Methylpyrazine-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 20 mL per gram of nitrile). Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 5-methylpyrazine-2-carbonitrile (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Caution: The reaction can be exothermic; maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (5-methylpyrazin-2-yl)methanamine, which can be used directly or purified further by vacuum distillation or column chromatography if necessary.

Part B: Amide Bond Formation Methodologies

With the key amine intermediate in hand, the final step is the coupling with a carboxylic acid of choice. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt.[2] Therefore, the carboxylic acid must first be "activated". We present two highly effective methods for this transformation.

Method 1: The Acyl Chloride Pathway (Schotten-Baumann Reaction)

This classic, robust method involves two discrete steps: converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.[2] This pathway is often high-yielding and straightforward.

Step 1.1: Formation of the Acyl Chloride

Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert carboxylic acids into acyl chlorides.[2][3] Thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[4][5]

G RCOOH Carboxylic Acid Intermediate1 Protonated Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Intermediate2 Acyl Chlorosulfite Intermediate1->Intermediate2 - Cl⁻ RCOCl Acyl Chloride Intermediate2->RCOCl - SO₂ - HCl

Figure 2: Simplified mechanism of acyl chloride formation using thionyl chloride.

Protocol:

  • Place the carboxylic acid (1.0 eq) in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) either neat or in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Gently heat the mixture to reflux (typically 40-80 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step 1.2: Amide Formation with (5-methylpyrazin-2-yl)methanamine

Rationale: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine.[6] A base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct generated during the reaction, driving it to completion.[2]

Protocol:

  • Dissolve (5-methylpyrazin-2-yl)methanamine (1.0 eq) and a non-nucleophilic base like triethylamine (DIEA, 1.2 eq) in an aprotic solvent (e.g., DCM, THF) in a flask. Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride (1.1 eq) in the same solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitor by TLC).

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a dilute base (e.g., saturated NaHCO₃) to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or silica gel column chromatography.

Method 2: Direct Amide Coupling with Carbodiimide Reagents

This method avoids the often harsh conditions of acyl chloride formation and is suitable for substrates with sensitive functional groups.[7] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2] Additives like 1-Hydroxybenzotriazole (HOBt) or DMAP are often included to improve yields and suppress side reactions.[8]

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Amide Final Amide O_Acylisourea->Amide + Amine Urea Urea Byproduct Amine (5-methylpyrazin-2-yl)methanamine

Figure 3: Simplified mechanism of EDC-mediated amide coupling.

Protocol:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), (5-methylpyrazin-2-yl)methanamine (1.1 eq), and HOBt (1.2 eq) in an aprotic solvent like DCM or DMF.

  • Stir the solution and add EDC hydrochloride (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble urea byproduct from EDC is largely removed during the aqueous workup. Purify the resulting crude amide by recrystallization or silica gel column chromatography.

Data Summary and Characterization

The choice of coupling method depends on the substrate and desired reaction conditions. The following table provides a general comparison.

ParameterMethod 1: Acyl ChlorideMethod 2: EDC/HOBt Coupling
Reagents Carboxylic Acid, SOCl₂, Amine, Base (e.g., DIEA)Carboxylic Acid, Amine, EDC, HOBt
Conditions Can require heating for acyl chloride formationTypically room temperature
Byproducts HCl (neutralized), SO₂Water-soluble urea, H₂O
Advantages High reactivity, inexpensive reagents, simple workupMild conditions, suitable for sensitive substrates
Disadvantages Harsh conditions, generation of corrosive HClMore expensive reagents, potential for racemization

Characterization: The final N-(5-methylpyrazin-2-yl)methyl amide products should be characterized using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyrazine ring protons (typically in the aromatic region, ~8.5-9.0 ppm), the methyl group on the pyrazine ring (~2.5 ppm), the methylene bridge protons (CH₂-NH), and the amide N-H proton (can be a broad singlet).[9]

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide group around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[9]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

References

Application of Pyrazine Building Blocks in Parallel Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Accelerated Discovery

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its prevalence in numerous FDA-approved drugs, such as the antitubercular agent pyrazinamide, underscores its significance in pharmaceutical development.[2] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Beyond pharmaceuticals, pyrazine derivatives are integral to the development of advanced materials, including polymers and sensors, owing to their favorable charge transfer properties.

Parallel synthesis has emerged as a cornerstone of modern drug discovery and materials science, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[3][4] This acceleration of the "design-make-test" cycle is critical for identifying novel hits and optimizing lead compounds. The amenability of the pyrazine scaffold to a wide array of chemical transformations makes it an ideal candidate for parallel synthesis endeavors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of pyrazine building blocks in parallel synthesis campaigns. We will delve into the core chemical principles, provide detailed experimental protocols for key reactions, and offer insights into the practical aspects of library generation and analysis.

Core Chemistry: Leveraging Pyrazine Reactivity for Library Synthesis

The electron-deficient nature of the pyrazine ring dictates its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr) and amenable to various metal-catalyzed cross-coupling reactions. This predictable reactivity is a key advantage in the context of parallel synthesis, as it allows for the reliable and systematic introduction of diverse functional groups.

Key Synthetic Strategies for Pyrazine Diversification:
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a workhorse for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto a halogenated pyrazine core.[4][5] Microwave irradiation can significantly accelerate these reactions, making them highly compatible with the time constraints of high-throughput synthesis.[4][5]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed method facilitates the formation of C-N bonds, allowing for the coupling of various amines with halopyrazines. This reaction is instrumental in building libraries of pyrazine-containing amines, amides, and related structures.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring readily undergoes SNAr reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, particularly when activated by electron-withdrawing groups. This provides a straightforward method for introducing diverse side chains.

  • Multi-component Reactions (MCRs): Reactions like the Ugi four-component reaction (Ugi-4CR) offer a highly efficient route to complex, peptidomimetic structures incorporating a pyrazine moiety in a single, one-pot operation.[6][7][8] This strategy is exceptionally well-suited for generating large and diverse libraries with a high degree of molecular complexity.

  • Condensation Reactions: The classical synthesis of the pyrazine ring itself often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[9][10] While less common for library diversification, this approach can be employed for the de novo synthesis of pyrazine cores with specific substitution patterns.

Experimental Protocols for Parallel Synthesis of Pyrazine Libraries

The following protocols are designed to be adaptable for parallel synthesis formats, such as 96-well plates, utilizing automated liquid handlers and parallel reaction blocks.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloropyrazines

This protocol describes the parallel synthesis of a library of 2-arylpyrazines from a common 2-chloropyrazine starting material.

Materials:

  • 2-Chloropyrazine building block (1.0 eq)

  • A library of arylboronic acids (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Microwave vials (e.g., 10 mL) with stir bars

  • 96-well plates for reagent dispensing

  • Automated liquid handler (optional)

  • Parallel microwave reactor

Procedure:

  • Reagent Plate Preparation: In a 96-well plate, dispense the library of arylboronic acids (1.2 eq per well). In a separate plate, prepare a stock solution of 2-chloropyrazine, Pd(PPh₃)₄, and K₂CO₃ in degassed 1,4-dioxane/water.

  • Reaction Setup: To each microwave vial containing a stir bar, add the appropriate arylboronic acid from the reagent plate. Using an automated liquid handler or multichannel pipette, dispense the 2-chloropyrazine stock solution into each vial.

  • Microwave Irradiation: Seal the vials and place them in the parallel microwave reactor. Irradiate the reaction mixtures at 120 °C for 15-30 minutes.

  • Work-up: After cooling, quench the reactions by adding water to each vial. Extract the products with ethyl acetate or another suitable organic solvent. The organic extracts can be collected in a 96-well collection plate.

  • Purification and Analysis: The crude products can be purified in parallel using high-throughput preparative HPLC-MS.[11][12] The purity and identity of the final compounds should be confirmed by LC-MS analysis of each well.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylpyrazine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrazine82
33-Pyridylboronic acid2-(3-Pyridyl)pyrazine75
42-Thienylboronic acid2-(2-Thienyl)pyrazine78

Yields are for isolated products after purification.

Protocol 2: Solution-Phase Parallel Synthesis of Pyrazine Carboxamides

This protocol outlines the synthesis of a library of pyrazine carboxamides via the coupling of a pyrazine carboxylic acid with a diverse set of amines.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • A library of primary and secondary amines (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • 96-well reaction block

  • Automated liquid handler (optional)

Procedure:

  • Reagent Preparation: Prepare stock solutions of pyrazine-2-carboxylic acid, HATU, and DIPEA in anhydrous DMF. In a 96-well plate, dispense the library of amines.

  • Reaction Execution: To each well of the amine plate, add the pyrazine-2-carboxylic acid stock solution, followed by the HATU and DIPEA solutions using an automated liquid handler.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up: Quench the reactions by adding water. The products can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction.

  • Purification and Analysis: Purify the crude products using parallel preparative HPLC-MS.[11][12] Analyze the final compounds for purity and identity using LC-MS.

Visualization of Parallel Synthesis Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in a parallel synthesis campaign utilizing pyrazine building blocks.

parallel_synthesis_workflow cluster_planning Library Design & Planning cluster_synthesis Automated Synthesis cluster_purification Purification & Analysis Library Design Library Design Building Block Selection Building Block Selection Library Design->Building Block Selection Reaction Scouting Reaction Scouting Building Block Selection->Reaction Scouting Reagent Preparation Reagent Preparation Reaction Scouting->Reagent Preparation Parallel Reaction Parallel Reaction Reagent Preparation->Parallel Reaction Work-up Work-up Parallel Reaction->Work-up High-Throughput Purification High-Throughput Purification Work-up->High-Throughput Purification Purity & Identity Analysis Purity & Identity Analysis High-Throughput Purification->Purity & Identity Analysis Compound Archiving Compound Archiving Purity & Identity Analysis->Compound Archiving Biological Screening Biological Screening Compound Archiving->Biological Screening

Caption: General workflow for a parallel synthesis campaign.

suzuki_coupling_scheme cluster_reactants Reactants cluster_product Product Chloropyrazine 2-Chloropyrazine plus1 + Chloropyrazine->plus1 BoronicAcid Ar-B(OH)2 reaction_arrow BoronicAcid->reaction_arrow Catalyst Pd(PPh3)4 Base K2CO3 Solvent Dioxane/H2O Heat Microwave Arylpyrazine 2-Arylpyrazine plus1->BoronicAcid

References

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of Pyrazine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of pyrazine aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. The electron-deficient nature of the pyrazine ring introduces specific challenges and side reactions not always encountered with other aromatic or aliphatic aldehydes. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is low-yielding, and I'm recovering mostly my starting pyrazine aldehyde. What's going wrong?

This is a common issue often traced back to suboptimal conditions for the crucial first step of the reaction: imine formation.

Root Cause Analysis:

The reductive amination is a two-stage process: (1) the formation of a hemiaminal intermediate, which then dehydrates to an iminium ion, and (2) the reduction of this iminium ion.[1] If the initial imine formation is slow or unfavorable, the reducing agent will have little to no substrate to work on.

  • Incorrect pH: The formation of an imine from an aldehyde and an amine is highly pH-dependent. The reaction is typically fastest at a mildly acidic pH of 4-5.[2][3]

    • If the pH is too low (highly acidic): Your amine starting material will be protonated, forming an ammonium salt. This salt is no longer a nucleophile and cannot attack the carbonyl carbon of the aldehyde.[4]

    • If the pH is too high (neutral or basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, which is the rate-limiting step in imine formation.[5]

  • Steric Hindrance: If either the pyrazine aldehyde or the amine is sterically bulky, the initial nucleophilic attack to form the hemiaminal can be significantly slowed.

Troubleshooting Workflow:

G start Low Yield & Unreacted Aldehyde check_ph Measure pH of the reaction mixture start->check_ph ph_low pH < 4 check_ph->ph_low ph_high pH > 6 check_ph->ph_high ph_ok pH 4-5.5 check_ph->ph_ok add_base Consider if starting amine is an HCl salt. Add a non-nucleophilic base (e.g., Et3N) to liberate the free amine before reaction ph_low->add_base add_acid Add catalytic acetic acid (AcOH) or switch to a buffered system ph_high->add_acid consider_sterics Evaluate steric hindrance ph_ok->consider_sterics end Improved Imine Formation add_acid->end add_base->end lewis_acid Add a Lewis acid catalyst (e.g., Ti(OiPr)4, ZnCl2) to activate the aldehyde consider_sterics->lewis_acid increase_temp Increase reaction temperature moderately (e.g., from RT to 40-60 °C) lewis_acid->increase_temp increase_temp->end G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Aldehyde Aldehyde Imine/Iminium Ion Imine/Iminium Ion Aldehyde->Imine/Iminium Ion + Amine (RNH2) - H2O Target Amine Target Amine Imine/Iminium Ion->Target Amine + [H-] (from NaBH3CN) Aldehyde_side Pyrazine Aldehyde Alcohol Pyrazinylmethanol Aldehyde_side->Alcohol + [H-] (from NaBH4) G Aldehyde1 Pyrazine Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Aldehyde2 Pyrazine Aldehyde (Molecule 2) Alcohol Pyrazinylmethanol Aldehyde2->Alcohol Reduction Base Strong Base (e.g., OH⁻) Base->Aldehyde1 Nucleophilic Attack Hydride_Transfer Hydride Transfer Intermediate->Hydride_Transfer Hydride_Transfer->Aldehyde2 Acid Pyrazine Carboxylic Acid Hydride_Transfer->Acid Oxidation

References

Technical Support Center: Synthesis of 2,5-Disubstituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,5-disubstituted pyrazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyrazine synthesis, optimize reaction yields, and troubleshoot common experimental challenges. The content is structured in a flexible question-and-answer format to directly address the practical issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2,5-disubstituted pyrazines, providing foundational knowledge for improving experimental outcomes.

Q1: My reaction yield is consistently low. What are the most common culprits in 2,5-disubstituted pyrazine synthesis?

Low yields in pyrazine synthesis are common and can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Pyrazine formation, whether through classical condensation or modern cross-coupling, is highly sensitive to parameters like temperature, solvent, and catalyst choice. Harsh conditions can lead to product degradation.[1]

  • Purity of Starting Materials: Impurities in precursors, such as α-amino ketones, 1,2-diamines, or 2,5-dihalopyrazines, can introduce competing side reactions, reducing the yield of the desired product.[1]

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many classical syntheses proceed via a dihydropyrazine intermediate, which must be oxidized to form the final aromatic pyrazine.[1][2] If this step is inefficient, the final product will be a mixture, lowering the isolated yield of the target compound.

  • Side Reactions: The reaction can be plagued by unwanted side reactions such as polymerization of reactive intermediates or over-oxidation of the pyrazine ring to form N-oxides or ring-opened products.[3]

Q2: How critical is the choice of synthetic route for achieving a high yield?

The choice of synthetic strategy is paramount and depends heavily on the desired substitution pattern and the availability of starting materials. The two primary approaches are:

  • Condensation Reactions: This classical route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[2] This method is robust for producing symmetrically substituted pyrazines. However, when using two different unsymmetrical precursors to create an unsymmetrical pyrazine, it often results in a mixture of products with poor regioselectivity.

  • Cross-Coupling Reactions: A more modern and versatile approach starts with a pre-formed pyrazine core, typically a dihalopyrazine like 2,5-dichloropyrazine.[4] Methods like Suzuki-Miyaura or Buchwald-Hartwig amination allow for the sequential and highly regioselective introduction of different substituents, offering superior control for synthesizing complex, unsymmetrical pyrazines.[4][5] The chlorine atoms at the 2- and 5-positions of 2,5-dichloropyrazine exhibit different reactivities, which can be exploited for selective mono-substitution before introducing a second, different group.[4]

Q3: I'm observing multiple products on my TLC/LC-MS. What are the likely side products?

The formation of multiple products is a frequent challenge. Common byproducts depend on the synthetic route:

  • Regioisomers: In condensation reactions with unsymmetrical precursors, you will likely form a mixture of regioisomers that can be difficult to separate.

  • Over-Oxidation Products: Using an excess of a strong oxidizing agent can lead to the formation of pyrazine-N-oxides or even cause the aromatic ring to break down.[3]

  • Polymeric Materials: Reactive intermediates, particularly in condensation reactions, can self-condense or polymerize, resulting in insoluble, tar-like materials.[3]

  • Incompletely Substituted Intermediates: In sequential cross-coupling reactions on a dihalopyrazine, failure to drive the first or second substitution to completion will result in a mixture of mono- and di-substituted products.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.

Logical Flow for Troubleshooting Low Yield

This diagram outlines a systematic process for identifying the root cause of poor reaction outcomes.

G start Problem: Low Yield check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity is_pure Are materials >98% pure? check_purity->is_pure purify Purify Starting Materials (Recrystallization, Chromatography) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_catalyst Vary Catalyst/Ligand/Base check_conditions->optimize_catalyst check_oxidation Investigate Oxidation Step (if applicable) optimize_temp->check_oxidation optimize_solvent->check_oxidation optimize_catalyst->check_oxidation is_oxidation_complete Is Dihydropyrazine Consumed? check_oxidation->is_oxidation_complete change_oxidant Change Oxidizing Agent (e.g., Air, MnO₂, Cu(II)) is_oxidation_complete->change_oxidant No check_side_reactions Analyze Byproducts (LC-MS, NMR of crude) is_oxidation_complete->check_side_reactions Yes change_oxidant->check_side_reactions is_polymer Polymerization evident? check_side_reactions->is_polymer slow_addition Use Slow Addition of Reagents / Higher Dilution is_polymer->slow_addition Yes success Yield Improved is_polymer->success No slow_addition->success

Caption: A decision tree for systematically troubleshooting low-yield pyrazine synthesis.

Troubleshooting Table: Symptoms, Causes, and Solutions
Symptom Observed Potential Cause Recommended Solution(s)
No reaction / Starting material recovered 1. Incorrect Temperature: Reaction temperature is too low for activation. 2. Inactive Catalyst: Palladium catalyst (for cross-coupling) is oxidized or poisoned. 3. Impure Reagents: Inhibitors present in starting materials or solvent.[6]1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments.[6] 2. Use Fresh Catalyst: Use a freshly opened bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). 3. Purify Reagents: Recrystallize solid starting materials and use freshly distilled, anhydrous, and deoxygenated solvents.[6]
Formation of a dark, insoluble tar or polymer 1. Polymerization of Intermediates: Highly reactive intermediates are polymerizing before cyclizing.[3] 2. High Concentration: Reactant concentration is too high, favoring intermolecular side reactions.1. Slow Addition: Add one of the reagents slowly via syringe pump over several hours. 2. High Dilution: Run the reaction at a lower concentration (e.g., 0.05 M).
Complex mixture of products on TLC/LC-MS 1. Over-oxidation: The pyrazine product is being further oxidized to an N-oxide or other species.[3] 2. Lack of Regioselectivity: Condensation of unsymmetrical precursors is yielding multiple isomers. 3. Competing Reactions: Functional groups on the substituents are undergoing side reactions.[6]1. Stoichiometric Oxidant: Use a stoichiometric amount of a milder oxidizing agent instead of excess. 2. Switch to Cross-Coupling: For unsymmetrical pyrazines, use a cross-coupling strategy starting from a dihalopyrazine for better control.[4][7] 3. Use Protecting Groups: Protect sensitive functional groups on your starting materials before the reaction.[6]
Product is a mixture of dihydropyrazine and pyrazine 1. Incomplete Oxidation: The oxidation step is not going to completion.[1] 2. Inefficient Oxidant: The chosen oxidizing agent (e.g., air) is not strong enough for the substrate.1. Extend Reaction Time: Allow the oxidation step to proceed for a longer duration. 2. Change Oxidant: Switch to a more effective oxidizing agent, such as manganese dioxide (MnO₂), copper(II) salts, or simply bubble air or oxygen through the reaction mixture more vigorously.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common and effective synthetic routes.

Protocol 1: Classical Synthesis via Condensation of a 1,2-Diketone and 1,2-Diamine

This protocol is adapted for the synthesis of symmetrical 2,5-disubstituted pyrazines. The example shown is for the synthesis of 2,5-dimethylpyrazine from 2,3-butanedione and ethylenediamine, which proceeds through a dihydropyrazine intermediate that is subsequently oxidized.

Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Workup & Purification a 1,2-Diketone + 1,2-Diamine in Solvent b Stir at RT to 60°C a->b c Formation of Dihydropyrazine Intermediate b->c d Add Oxidizing Agent (e.g., Air, MnO₂) c->d e Monitor by TLC/GC-MS d->e f Aromatic Pyrazine Formed e->f g Quench & Extract f->g h Column Chromatography g->h i Pure 2,5-Disubstituted Pyrazine h->i

Caption: General workflow for the condensation-oxidation synthesis of pyrazines.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 equiv) and a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Addition of Diamine: Slowly add the 1,2-diamine (1.0 equiv) to the solution at room temperature. The reaction is often exothermic.

  • Condensation: Stir the mixture at room temperature or gently heat (e.g., 40-60°C) for 1-4 hours. Monitor the formation of the dihydropyrazine intermediate by TLC or GC-MS.

  • Oxidation: Once the starting materials are consumed, begin the oxidation. This can be achieved by:

    • Air Oxidation: Open the flask to the air and stir vigorously for 12-24 hours. Heating can accelerate this process.

    • Chemical Oxidation: Add a chemical oxidant like manganese dioxide (MnO₂, 5-10 equiv) and continue stirring until the dihydropyrazine is fully converted to the pyrazine.

  • Workup: Cool the reaction mixture to room temperature. If a solid oxidant was used, filter the mixture through a pad of celite and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,5-disubstituted pyrazine.

Protocol 2: Modern Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 2,5-diarylpyrazine from 2,5-dichloropyrazine and an arylboronic acid. This method offers excellent control and is suitable for a wide range of substituents.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyrazine (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent system (e.g., a 3:1 mixture of 1,4-dioxane/water or toluene/water).[5] The mixture should be thoroughly degassed by bubbling with argon for 15-20 minutes.

  • Heating: Heat the reaction mixture to the specified temperature (typically 80-100°C) with vigorous stirring. The use of microwave irradiation can significantly shorten reaction times.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the 2,5-dichloropyrazine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.[5]

References

Minimizing byproduct formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for minimizing byproduct formation in pyrazine synthesis. Our goal is to equip you with the expertise to navigate the complexities of pyrazine chemistry and achieve high-purity yields.

Introduction to Pyrazine Synthesis & Byproduct Challenges

Pyrazines are a critical class of N-heterocyclic compounds with wide applications in pharmaceuticals, agrochemicals, and as flavor and fragrance components.[1] Their synthesis, while achievable through various methods, is often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and impact the quality of the final product. Common synthetic routes include the condensation of α-dicarbonyl compounds with 1,2-diamines, the self-condensation of α-amino ketones (Gutknecht synthesis), and the reaction of α-halo ketones with ammonia (Staedel–Rugheimer synthesis).[2][3]

This guide provides a structured approach to identifying, understanding, and mitigating the formation of common byproducts in these synthetic pathways.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues encountered during pyrazine synthesis in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.

Issue 1: Low Yield and Presence of Unidentified Byproducts

Question: My pyrazine synthesis is resulting in a low yield and a complex mixture of unidentified byproducts. What are the likely causes and how can I improve my reaction?

Answer: Low yields and the formation of a complex byproduct profile in pyrazine synthesis can often be attributed to suboptimal reaction conditions, the purity of starting materials, or incomplete reactions.[4]

Causality Explained:

Many pyrazine syntheses, particularly those involving condensation reactions, proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[5] If the oxidation is incomplete, the final product will be a mixture of the desired pyrazine and the dihydropyrazine intermediate, thus lowering the yield of the target compound. Furthermore, harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of both the starting materials and the desired product, resulting in polymerization or the formation of various side products.[6][7] The purity of the initial reactants, such as α-dicarbonyl compounds and 1,2-diamines, is also critical, as impurities can lead to unwanted side reactions.[4]

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Before starting the synthesis, analyze your α-dicarbonyl and 1,2-diamine starting materials by NMR or GC-MS to ensure their purity.

    • If necessary, purify the starting materials by distillation or recrystallization.

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can minimize the formation of degradation products.[3] Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature that favors the formation of the desired product without significant byproduct formation.

    • Inert Atmosphere: If your intermediates are sensitive to air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]

  • Ensure Complete Oxidation of the Dihydropyrazine Intermediate:

    • The dihydropyrazine intermediate is often oxidized to the aromatic pyrazine.[5] If this step is not complete, it will result in a lower yield of the desired product.

    • Choice of Oxidizing Agent: Common oxidizing agents include copper(II) salts or simply exposure to air.[8] The choice of oxidant can influence the reaction outcome.

    • Monitoring Oxidation: Follow the disappearance of the dihydropyrazine intermediate by TLC or LC-MS to ensure the oxidation goes to completion.

Experimental Workflow for Optimizing Oxidation:

cluster_synthesis Pyrazine Synthesis cluster_oxidation Oxidation Optimization A Condensation of α-Diketone & 1,2-Diamine B Dihydropyrazine Intermediate A->B Formation C Introduce Oxidizing Agent (e.g., CuSO4 or Air) B->C D Monitor Reaction (TLC/LC-MS) C->D D->C Incomplete (Adjust Conditions) E Aromatic Pyrazine D->E Completion cluster_reactants Reactants cluster_products Potential Products A α-Amino Ketone 1 (R1) C Symmetrical Pyrazine (R1, R1) A->C Self-condensation E Unsymmetrical Pyrazine (R1, R2) A->E Cross-condensation (Desired) B α-Amino Ketone 2 (R2) D Symmetrical Pyrazine (R2, R2) B->D Self-condensation B->E Cross-condensation (Desired) F Regiocontrolled Methodology F->E Favors

References

Impact of reaction conditions on the regioselectivity of pyrazine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine chemistry. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can achieve your desired regiochemical outcomes with confidence and precision.

I. Frequently Asked Questions (FAQs)

FAQ 1: Why is achieving regioselectivity in pyrazine functionalization so challenging?

The pyrazine ring is a π-deficient system due to the presence of two electron-withdrawing nitrogen atoms at the 1 and 4 positions.[1][2] This electronic nature deactivates the carbon atoms towards electrophilic substitution, making direct C-H functionalization inherently difficult.[1] All four C-H bonds are electronically similar, leading to challenges in differentiating between them and often resulting in mixtures of regioisomers.[3] Furthermore, the nitrogen atoms can act as coordinating sites for metal catalysts, which can influence the reactivity and selectivity of the reaction in complex ways.[4]

FAQ 2: What are the primary strategies to control regioselectivity in pyrazine C-H functionalization?

Controlling regioselectivity in pyrazine C-H functionalization typically relies on one or a combination of the following strategies:

  • Directing Groups: Introducing a directing group onto the pyrazine ring can steer the functionalization to a specific position, often ortho to the directing group. This is a powerful strategy to overcome the inherent electronic similarities of the C-H bonds.

  • Catalyst Control: The choice of transition metal catalyst and its associated ligands plays a crucial role in determining the site of functionalization.[5][6][7] Different catalytic systems can exhibit distinct selectivities based on their electronic and steric properties.

  • Radical Reactions (Minisci-type): Minisci-type reactions involve the addition of a nucleophilic radical to the protonated pyrazine ring.[8][9] The regioselectivity is governed by the position of highest spin density in the pyrazinyl radical cation and can be influenced by the nature of the radical and the reaction conditions.[10]

  • Deprotonative Metalation: Using a strong base to selectively deprotonate a specific C-H bond, followed by quenching with an electrophile, can provide a high degree of regiocontrol. The position of deprotonation is influenced by the acidity of the C-H bonds, which can be modulated by substituents on the ring.[3]

II. Troubleshooting Guide

This section addresses common problems encountered during the regioselective functionalization of pyrazines and provides actionable solutions.

Problem 1: Poor or No Regioselectivity in Transition-Metal Catalyzed C-H Arylation

Question: My palladium-catalyzed direct arylation of a substituted pyrazine is yielding a mixture of C2/C3 and C5/C6 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in direct C-H arylation of pyrazines is a common challenge. The outcome is a delicate balance of electronic and steric effects, as well as the specific catalytic cycle at play. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis & Solutions:

  • Inherent Electronic Bias is Insufficient: The electronic differences between the C-H bonds on your substituted pyrazine may not be significant enough to favor one position over the others under your current conditions.

    • Solution: Introduce a directing group. A well-chosen directing group can override the subtle electronic preferences of the ring and enforce functionalization at a specific site. For example, an amide or a pyrazole group can direct ortho-C-H activation.[11]

  • Catalyst and Ligand Choice: The steric bulk and electronic properties of the ligands on your metal catalyst can significantly influence which C-H bond is accessed.

    • Solution: Screen a variety of ligands. For palladium catalysis, phosphine ligands of varying bulk (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can dramatically alter the regiochemical outcome. Sometimes, a "ligandless" approach using a palladium salt with an additive like tetrabutylammonium chloride (TBAC) can be effective.[12]

  • Reaction Mechanism - Concerted Metalation-Deprotonation (CMD): For some palladium-catalyzed reactions, a CMD mechanism is operative, where the C-H bond cleavage is the rate-determining step. The regioselectivity in these cases can be highly dependent on the base and solvent.[13]

    • Solution: Optimize the base and solvent system. Pivalate bases (e.g., PivOK) in combination with a non-polar solvent like toluene can be crucial for achieving high regioselectivity in CMD-mediated arylations.[13]

Experimental Workflow for Troubleshooting Poor Regioselectivity:

G cluster_0 Approach of a Bulky Base (LTMP) pyrazine Pyrazine Ring ltmp Bulky LTMP Base c2_h C2-H (Sterically Hindered) ltmp->c2_h Disfavored Approach c3_h C3-H (Less Hindered) ltmp->c3_h Favored Approach

References

Technical Support Center: A Guide to Overcoming the Low Reactivity of Aminopyrazines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the notoriously low reactivity of aminopyrazine scaffolds in palladium-catalyzed cross-coupling reactions. The inherent electronic and coordinating properties of this heterocycle present unique challenges, but with the right strategic approach, high-yielding transformations are achievable.

Part 1: Troubleshooting Guide for Common Coupling Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

A. Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling of a halo-aminopyrazine with an arylboronic acid is resulting in low to no conversion, and I'm recovering my starting material. What's going wrong?

Answer: This is a classic issue with aminopyrazines. The low reactivity stems from two primary factors:

  • Catalyst Inhibition: The N1 nitrogen of the pyrazine ring and the adjacent amino group can act as a bidentate ligand, chelating to the palladium center. This coordination occupies sites necessary for the catalytic cycle to proceed, effectively poisoning the catalyst.[1]

  • Poor Oxidative Addition: The pyrazine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle kinetically slow, especially with less reactive C-Cl bonds.[2][3]

Troubleshooting Workflow:

// Nodes Start [label="Low Conversion in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Verify Reagent Purity\n& Anhydrous Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand_Screen [label="2. Change the Ligand\n(Bulky & Electron-Rich)", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Solvent [label="3. Optimize Base & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Source [label="4. Use a Pd(II) Precatalyst\nor an NHC-Pd Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Protect_Amine [label="5. Consider N-Protection\n(e.g., Boc, Piv)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents [label="Initial Check"]; Check_Reagents -> Ligand_Screen [label="If reagents are pure"]; Ligand_Screen -> Base_Solvent [label="If conversion still low"]; Base_Solvent -> Catalyst_Source [label="For stubborn substrates"]; Catalyst_Source -> Protect_Amine [label="Last resort for\nrecalcitrant cases"]; Protect_Amine -> Success; Ligand_Screen -> Success [style=dashed]; Base_Solvent -> Success [style=dashed]; Catalyst_Source -> Success [style=dashed]; } ondot A troubleshooting workflow for Suzuki-Miyaura coupling of aminopyrazines.

Step-by-Step Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ often fail. The key is to use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[4][5] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species that is less susceptible to inhibition and more readily undergoes oxidative addition.[4][5]

    • Primary Recommendation: Screen ligands like SPhos , XPhos , or RuPhos .[1][4] Their steric bulk discourages bidentate chelation from the aminopyrazine, while their electron-donating nature accelerates the oxidative addition step.[6]

  • Optimize the Base and Solvent: A strong base is often required to facilitate the transmetalation step.

    • Bases: K₃PO₄ or Cs₂CO₃ are excellent starting points. Avoid strong alkoxide bases if your substrate has base-sensitive functional groups.[7]

    • Solvents: Anhydrous polar aprotic solvents are preferred. Start with 1,4-dioxane or toluene , often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base and boronic acid.[2]

  • Choice of Palladium Source: While Pd(PPh₃)₄ can work, modern precatalysts are often more reliable as they ensure the generation of the active Pd(0) species.[7]

    • Recommendation: Use XPhos Pd G2/G3 or SPhos Pd G2/G3 . These "precatalysts" are air-stable and efficiently generate the active monoligated catalyst in situ.[8] N-heterocyclic carbene (NHC) palladium complexes like PEPPSI-IPr can also be highly effective for these challenging substrates.[9][10]

  • Consider the Boron Source: Boronic acids can be prone to protodeboronation under harsh conditions.[11] If you suspect this is an issue, switch to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[6]

B. Buchwald-Hartwig Amination

Question 2: I'm trying to perform a Buchwald-Hartwig amination on a chloro-aminopyrazine, but I'm seeing significant side product formation, including hydrodehalogenation (loss of the halogen). How can I improve selectivity?

Answer: Hydrodehalogenation is a common side reaction in couplings with electron-deficient heterocycles, often competing with the desired C-N bond formation.[8][12] This occurs when the palladium hydride intermediate, formed via β-hydride elimination from the amine or base, reductively eliminates with the aryl halide instead of proceeding through the amination pathway. The choice of catalyst system is paramount to controlling this.[13]

Key Factors for a Successful System:

// Nodes System [label="Optimized Catalytic System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Bulky, Electron-Rich\nBiarylphosphine Ligand\n(e.g., BrettPhos, RuPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Sterically Hindered\nAlkoxide Base\n(e.g., NaOtBu, LHMDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Source [label="Pd Precatalyst\n(e.g., Pd₂(dba)₃, G3-precatalysts)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges System -> Ligand [label="Favors Reductive Elimination\n(C-N bond formation)"]; System -> Base [label="Minimizes Pd-H formation"]; System -> Pd_Source [label="Ensures active Pd(0)"]; } ondot Components of an optimized Buchwald-Hartwig catalytic system for aminopyrazines.

Step-by-Step Solutions:

  • Employ a Specialized Ligand: For C-N coupling, ligands that accelerate reductive elimination are key. The Buchwald group has developed several generations of ligands specifically for this purpose.[13][14]

    • Primary Recommendation: Use BrettPhos or RuPhos . These ligands have been shown to be exceptionally effective for coupling challenging heteroaryl chlorides.[1] Their specific steric and electronic properties favor the desired C-N reductive elimination over competing pathways.

  • Select the Right Base: The base plays a crucial role. While strong bases are needed, their structure matters.

    • Primary Recommendation: Use a strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) .[15] These bases are highly effective at deprotonating the amine nucleophile but are less prone to side reactions.

  • Control Catalyst Loading and Temperature:

    • Catalyst Loading: Higher catalyst loadings (2-5 mol %) may be necessary for unreactive substrates, but start with lower loadings (1-2 mol %) to minimize side reactions.

    • Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (start around 80-100 °C). Overheating can promote decomposition and side reactions.

  • Amine Purity: Ensure the amine coupling partner is of high purity. Trace impurities can significantly inhibit the reaction.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason aminopyrazines are so much less reactive than, for example, aminopyridines or simple halobenzenes?

A1: The primary reason is catalyst inhibition through bidentate chelation. The 1,2-diamine-like motif presented by the aminopyrazine scaffold strongly binds to the palladium center. This forms a stable, five-membered chelate ring that deactivates the catalyst, preventing it from participating in the catalytic cycle. While aminopyridines can also coordinate, the chelation effect in aminopyrazines is significantly more pronounced, making them particularly challenging substrates.[1][10]

G CatalyticCycle Productive Catalytic Cycle Pd Pd Pd->CatalyticCycle Desired Path Chelate Chelate Chelate->CatalyticCycle Inhibited

Q2: Is it ever necessary to use a protecting group on the amino functionality?

A2: Yes, in particularly stubborn cases, N-protection can be a powerful strategy. By temporarily masking the amino group, you eliminate its ability to chelate the palladium catalyst. This dramatically simplifies the electronic environment, making the substrate behave more like a simple halopyrazine.

  • Recommended Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions (e.g., TFA).[16]

    • Piv (Pivaloyl): A robust acyl protecting group that can be removed under basic or acidic conditions.

  • Consideration: This adds two steps (protection/deprotection) to your synthesis, so it is typically reserved as a final optimization strategy after ligand and condition screening has failed.[17]

Q3: For Sonogashira and C-H activation reactions, what are the key considerations for aminopyrazines?

A3:

  • Sonogashira Coupling: These reactions are also susceptible to catalyst inhibition. Copper-free conditions are often preferred to avoid the formation of insoluble copper-acetylide complexes and to minimize Glaser homocoupling.[18][19] Using N-heterocyclic carbene (NHC) palladium complexes can be very effective.[20][21]

  • C-H Activation: Direct C-H functionalization of pyrazines is challenging but possible.[22][23] These reactions often require a directing group to achieve regioselectivity. The inherent nitrogen atoms can interfere, making catalyst and ligand choice crucial. Mono-N-protected amino acids (MPAAs) have emerged as powerful ligands for accelerating these types of transformations.[24][25]

Part 3: Data Tables & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine
ParameterCondition 1 (General)Condition 2 (For Challenging Substrates)
Palladium Source Pd₂(dba)₃ (2 mol %)XPhos Pd G3 (2 mol %)
Ligand SPhos (4.5 mol %)(Included in precatalyst)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene / H₂O (10:1)1,4-Dioxane (anhydrous)
Temperature 100 °C110 °C
Notes A good starting point for most arylboronic acids.Better for sterically hindered or electron-poor partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the 2-amino-5-bromopyrazine (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Potential of Novel Compounds Derived from (5-Methylpyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Pioneering Researcher

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Pyrazine derivatives have consistently demonstrated a broad spectrum of biological activities, positioning them as a privileged core in medicinal chemistry.[1] This guide ventures into a largely uncharted area: the synthetic derivatization of (5-Methylpyrazin-2-YL)methanamine and the subsequent evaluation of the biological potential of the resulting novel compounds. While existing literature predominantly focuses on derivatives of pyrazine-2-carboxylic acid, this work proposes a forward-looking exploration of compounds synthesized from a readily accessible, yet underutilized, starting material.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides not only a theoretical framework for the synthesis of new chemical entities but also the detailed, validated protocols necessary to rigorously assess their antimicrobial and anticancer activities. By presenting this information alongside comparative data for established drugs, we aim to provide the essential tools and benchmarks for a robust evaluation of these promising, yet unexplored, pyrazine derivatives.

I. The Synthetic Gateway: Derivatization of (5-Methylpyrazin-2-YL)methanamine

The primary amino group of (5-Methylpyrazin-2-YL)methanamine offers a versatile handle for a variety of chemical transformations. Here, we propose three well-established synthetic routes to generate a library of novel derivatives: Schiff base formation, acylation to form amides, and reaction with isocyanates/isothiocyanates to yield urea and thiourea analogs. These synthetic pathways are chosen for their reliability, high potential for diversification, and the known biological relevance of the resulting functionalities.

Proposed Synthetic Workflow

A (5-Methylpyrazin-2-YL)methanamine (Starting Material) E Schiff Base Derivatives A->E Condensation F Amide Derivatives A->F Acylation G Urea / Thiourea Derivatives A->G Addition B Aromatic Aldehyde B->E C Acid Chloride / Anhydride C->F D Isocyanate / Isothiocyanate D->G H Biological Activity Screening (Antimicrobial & Anticancer) E->H F->H G->H

Caption: Proposed synthetic routes from (5-Methylpyrazin-2-YL)methanamine.

Experimental Protocol: Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve (5-Methylpyrazin-2-YL)methanamine (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Protocol: Synthesis of Amide Derivatives
  • Dissolution: Dissolve (5-Methylpyrazin-2-YL)methanamine (1 mmol) and triethylamine (1.2 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the desired acid chloride or anhydride (1.1 mmol) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Characterize the purified amide derivative by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Protocol: Synthesis of Urea and Thiourea Derivatives
  • Dissolution: Dissolve (5-Methylpyrazin-2-YL)methanamine (1 mmol) in 15 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Isocyanate/Isothiocyanate: Add the corresponding isocyanate or isothiocyanate (1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Wash the solid product with a small amount of cold diethyl ether or recrystallize from a suitable solvent to obtain the pure urea or thiourea derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. Comparative Analysis of Biological Activity

A critical aspect of novel compound evaluation is benchmarking their performance against established therapeutic agents. This section outlines the protocols for determining the antimicrobial and anticancer activities of the newly synthesized pyrazine derivatives and provides comparative data for commercially available drugs.

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds will be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Bacterial Culture (e.g., S. aureus, E. coli) E Inoculation with Bacterial Suspension A->E B Synthesized Compound Stock Solution D Serial Dilution in 96-well plate B->D C Ciprofloxacin (Control) C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H Determination of MIC (Lowest concentration with no visible growth) G->H I Comparison with Ciprofloxacin MIC H->I

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Bacterial Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density of 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound and the control antibiotic (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table provides reported MIC₉₀ values (the concentration required to inhibit 90% of isolates) for Ciprofloxacin against common bacterial pathogens. These values can serve as a benchmark for evaluating the potency of the newly synthesized pyrazine derivatives.

Bacterial SpeciesTypeCiprofloxacin MIC₉₀ (mg/L)
Staphylococcus aureusGram-positive0.2[2]
Pseudomonas aeruginosaGram-negative0.5 - 1.0[2]
Salmonella typhiGram-negative< 0.015 - 0.125[2]
Streptococcus pneumoniaeGram-positive0.5 - 4.0[3]
Escherichia coliGram-negative≤1.0[4]
Anticancer Activity

The cytotoxic potential of the synthesized compounds will be assessed using the MTT assay on various cancer cell lines. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay & Analysis A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Add Serial Dilutions of Synthesized Compounds & Doxorubicin B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Caption: Workflow for determining IC₅₀ values using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

The following table presents a range of reported IC₅₀ values for Doxorubicin against common cancer cell lines, which can be used as a reference for the cytotoxic potency of the novel pyrazine derivatives.

Cancer Cell LineCancer TypeDoxorubicin IC₅₀ (µM)
MCF-7Breast Cancer0.37 - 2.50[5][6]
MDA-MB-231Breast Cancer1.25[6]
A549Lung Cancer> 20[5][7]
T47DBreast Cancer3.83 - 8.53[6]
HepG2Liver Cancer12.2[5][7]

III. Concluding Remarks and Future Directions

This guide provides a foundational framework for the synthesis and biological evaluation of a novel class of compounds derived from (5-Methylpyrazin-2-YL)methanamine. The proposed synthetic strategies are robust and allow for the creation of a diverse chemical library. The detailed protocols for antimicrobial and anticancer screening, coupled with comparative data from established drugs, offer a clear and scientifically rigorous path for assessing the therapeutic potential of these new molecules.

The true value of this work lies in its potential to uncover new bioactive scaffolds. Positive results from the initial screenings would warrant further investigation into the mechanism of action, structure-activity relationships (SAR), and in vivo efficacy. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but it begins with the systematic exploration of uncharted chemical space, a journey for which this guide is intended to be the first map.

References

A Senior Application Scientist's Guide to Pyrazine and Pyridine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Aromatic Aza-Heterocycles

In the landscape of medicinal chemistry, six-membered aromatic nitrogen heterocycles are foundational pillars of drug design. Among these, pyridine and pyrazine stand out as exceptionally versatile scaffolds, each offering a unique constellation of physicochemical and pharmacological properties. While both are frequently employed as bioisosteres of a benzene ring, the decision to use a pyridine versus a pyrazine core is a critical strategic choice, deeply influencing a molecule's solubility, target engagement, metabolic stability, and overall druglikeness.

Pyridine, with its single nitrogen atom, has a long and storied history in pharmaceuticals, leading to a vast number of approved drugs across nearly every therapeutic area.[1][2] Its weak basicity and hydrogen bonding capability make it a reliable tool for modulating physicochemical properties.[3] Pyrazine, a 1,4-diazine, is a more electron-deficient system with two symmetrically placed nitrogen atoms.[4] This arrangement nullifies its dipole moment and significantly reduces its basicity, while offering two distinct points for hydrogen bond acceptance.[5][6] These subtle, yet profound, differences are frequently exploited by medicinal chemists to solve specific drug design challenges, particularly in targeting enzymes like kinases where precise hydrogen bonding is paramount for activity.

This guide provides a comparative analysis of these two critical scaffolds. We will dissect their fundamental properties, explore their strategic applications with examples from marketed drugs, and provide robust experimental protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to rationally select and deploy these scaffolds in the pursuit of novel therapeutics.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The divergent biological and pharmacological profiles of pyridine and pyrazine are rooted in their distinct electronic and structural characteristics. The introduction of one versus two nitrogen atoms into the benzene ring imparts significant, predictable changes in aromaticity, electron distribution, basicity, and lipophilicity.

Electronic Structure and Basicity

Pyridine is a weak base with a pKa of approximately 5.2.[7] Its lone pair of electrons resides in an sp² orbital, orthogonal to the aromatic π-system, and is readily available for protonation or hydrogen bonding. The single, electronegative nitrogen atom polarizes the ring, making pyridine more electron-deficient than benzene but less so than pyrazine.[3]

Pyrazine, by contrast, is a much weaker base, with a pKa around 0.4-0.6.[5][8][9] The inductive electron-withdrawing effect of the second nitrogen atom significantly reduces the basicity of the first. This diminished basicity can be a strategic advantage in drug design, as it can prevent unwanted off-target interactions with acidic biopolymers or reduce the likelihood of CNS side effects associated with brain penetration of basic compounds. Furthermore, pyrazine is a symmetrical molecule and possesses no net dipole moment, a feature that distinguishes it from the polar pyridine ring.[5]

Hydrogen Bonding Potential

A key differentiator is the hydrogen bonding capability. Pyridine presents one hydrogen bond acceptor site. Pyrazine offers two, located on opposite sides of the ring. This dual-acceptor capability is a cornerstone of its utility in modern drug design, particularly in the development of kinase inhibitors, where the pyrazine core can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket.

Figure 1: Structural and electronic comparison of pyridine and pyrazine.
Quantitative Physicochemical Data

The following table summarizes key quantitative data, providing a clear reference for computational and medicinal chemists during the lead optimization phase.

PropertyPyridinePyrazineRationale for Difference
pKa (of conjugate acid)~5.23[7]~0.65[5]The second nitrogen in pyrazine is strongly electron-withdrawing, reducing the basicity of the other nitrogen.
logP (Octanol-Water)~0.65[7]~ -0.26[10]Pyrazine is more polar and less lipophilic due to the presence of two nitrogen atoms, enhancing its interaction with water.
Boiling Point 115 °C115 °C[8]Despite polarity differences, their similar molecular weight results in comparable boiling points.
Dipole Moment ~2.2 D0 D[5]Pyridine's nitrogen creates a net dipole, while the symmetrical 1,4-arrangement of nitrogens in pyrazine cancels out bond dipoles.
Aromatic Resonance Energy ~28 kcal/mol~24.3 kcal/mol[5]The increased number of electronegative nitrogen atoms in pyrazine slightly destabilizes the aromatic system compared to pyridine.

Part 2: Strategic Applications in Drug Discovery

The choice between a pyridine and pyrazine scaffold is often dictated by the specific therapeutic target and the desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Pyridine: The Versatile Workhorse

The pyridine ring is one of the most ubiquitous heterocycles in FDA-approved drugs.[1] Its utility stems from its ability to act as a more polar, water-soluble bioisostere of a phenyl ring. The nitrogen atom can serve as a key hydrogen bond acceptor and a handle for salt formation to improve bioavailability.[11]

  • Anticancer Agents: In kinase inhibitors like Imatinib , the pyridine ring engages in crucial hydrogen bonds within the ATP-binding site.[1]

  • CNS Agents: The polarity of the pyridine ring can be tuned to either facilitate or limit blood-brain barrier penetration, a critical factor for CNS drugs.

  • Antihypertensives: Calcium channel blockers like Amlodipine feature a dihydropyridine core, demonstrating the importance of the pyridine scaffold in cardiovascular medicine.[2]

Pyrazine: The Kinase Inhibitor's Friend and Metabolic Blocker

While present in fewer approved drugs than pyridine, the pyrazine scaffold has carved out an indispensable niche in modern drug discovery.

  • Targeting the Kinase Hinge: As mentioned, the 1,4-arrangement of nitrogen atoms is ideal for forming bidentate hydrogen bonds with the hinge region of many protein kinases, a feature exploited in numerous inhibitors.[12][13] Acalabrutinib , a second-generation BTK inhibitor, features an imidazo[1,5-a]pyrazine core that contributes to its high potency and selectivity.[12]

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring can render it more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to a corresponding phenyl or pyridine ring. This can be used strategically to block a soft spot in a molecule and improve its pharmacokinetic profile.

  • Antitubercular and Antiviral Activity: Pyrazinamide is a cornerstone of tuberculosis therapy, and its mechanism relies on the unique properties of the pyrazine core.[14] More recently, Favipiravir , a pyrazine-carboxamide derivative, has been approved as an antiviral agent.[5]

Case Studies: FDA-Approved Drugs
Drug NameScaffoldTherapeutic AreaRole of the Scaffold
Imatinib PyridineOncology (CML)The pyridine nitrogen forms a key hydrogen bond with the hinge region of the Abl kinase.[1]
Amlodipine Pyridine (Dihydropyridine)CardiovascularThe dihydropyridine core is essential for its function as a calcium channel blocker.[15]
Isoniazid PyridineInfectious Disease (TB)A key antitubercular agent, the pyridine ring is central to its prodrug activation mechanism.[2]
Bortezomib PyrazineOncology (Multiple Myeloma)The pyrazine ring is a core structural component of this first-in-class proteasome inhibitor.[16]
Pyrazinamide PyrazineInfectious Disease (TB)A first-line anti-tuberculosis drug that requires activation under acidic conditions, facilitated by the pyrazine core.[5][14]
Acalabrutinib Pyrazine (fused)Oncology (CLL)The imidazo[1,5-a]pyrazine core is crucial for potent and selective covalent inhibition of Bruton's tyrosine kinase (BTK).[12]

Part 3: Experimental Protocols for Synthesis and Evaluation

To translate computational design into tangible results, robust and reproducible experimental workflows are essential. Here, we provide validated, step-by-step protocols for the synthesis of a substituted pyridine derivative and a common in vitro assay for its biological evaluation.

Protocol 1: Synthesis of a Substituted Pyridine via Hantzsch Dihydropyridine Synthesis and Oxidation

This protocol describes a classic and reliable method for constructing a substituted pyridine ring, followed by aromatization. The Hantzsch synthesis is a multi-component reaction that offers a straightforward entry to dihydropyridine intermediates.

Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequently oxidize it to its corresponding pyridine derivative.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium hydroxide (28% solution)

  • Ethanol

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates (silica gel), and purification apparatus (flash chromatography).

Step-by-Step Methodology:

  • Reaction Setup (Dihydropyridine Synthesis):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ethanol (20 mL).

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Slowly add ammonium hydroxide solution (1.5 eq) dropwise over 5 minutes. Causality Note: Ammonia serves as the nitrogen source for the pyridine ring.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4 hours. Causality Note: Heating drives the condensation and cyclization reactions to completion.

  • Work-up and Isolation:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

    • Collect the yellow solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Oxidation to Pyridine:

    • Dissolve the dried dihydropyridine (1.0 eq) in acetonitrile (30 mL) in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve ceric ammonium nitrate (CAN) (2.2 eq) in a minimal amount of water and add it dropwise to the stirring solution of the dihydropyridine at 0 °C. Causality Note: CAN is a powerful oxidizing agent that facilitates the aromatization of the dihydropyridine ring to the more stable pyridine scaffold.

    • Allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.

  • Final Purification:

    • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final pyridine product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol details a common method to determine the potency (IC₅₀) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyridine or pyrazine derivative against a target protein kinase.

Materials:

  • Target kinase of interest (e.g., a specific tyrosine kinase)

  • Specific kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system

  • White, opaque 384-well plates (low volume)

  • Plate reader with luminescence detection capabilities

Figure 2: Workflow for the In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series from the stock solution in DMSO. Include a "DMSO only" vehicle control. Trustworthiness Note: A multi-point dose-response curve is essential for accurately determining the IC₅₀ value, and the vehicle control defines 100% kinase activity.

  • Kinase Reaction:

    • Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution (and DMSO control) to the wells of a white, opaque 384-well plate.

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of a solution containing ATP (at its Kₘ concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Subtract background (no enzyme control) from all wells. Normalize the data by setting the DMSO control as 100% activity and a no-enzyme or potent inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Conclusion

The selection between a pyridine and a pyrazine scaffold is a nuanced decision that hinges on the specific goals of a drug discovery program. Pyridine remains a highly versatile and reliable scaffold for general-purpose property modulation and as a phenyl bioisostere. Its well-understood chemistry and vast precedent make it a go-to choice for many applications.[1][11]

Pyrazine, however, offers unique solutions to modern medicinal chemistry challenges. Its reduced basicity, metabolic stability, and, most importantly, its capacity for dual hydrogen bond acceptance have cemented its role as a privileged scaffold in the design of targeted therapies, especially kinase inhibitors.[12] A thorough understanding of the fundamental differences outlined in this guide will empower drug designers to make more rational, effective choices, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Methylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged heterocyclic structure, integral to the development of a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for designing molecules that can effectively interact with biological targets.[1] This guide delves into the nuanced world of N-substituted methylpyrazines, offering a comparative analysis of their structure-activity relationships (SAR) across different therapeutic areas. By examining experimental data, we will elucidate how subtle modifications to the N-substituents on the methylpyrazine core can profoundly impact biological activity, providing actionable insights for researchers and drug development professionals.

The Pyrazine Core: A Foundation for Diverse Biological Activity

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of bioactive molecules.[2] This structural motif is present in numerous FDA-approved drugs and natural products, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[3][4] The methylpyrazine moiety, in particular, offers a valuable starting point for chemical exploration, with the methyl group providing a key structural feature that can influence binding affinity and metabolic stability. This guide will focus on how the nature of the substituent attached to a nitrogen atom of the pyrazine ring dictates the therapeutic potential of the resulting compound.

Anticancer Activity: Targeting Kinases with Precision

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. N-substituted methylpyrazine derivatives have emerged as potent kinase inhibitors, with their efficacy being highly dependent on the nature of the N-substituent. A notable example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various malignancies.[5]

Comparative Analysis of N-Aryl Methylpyrazine Carboxamides as FGFR Inhibitors

Recent studies have explored a series of 3-amino-N-(aryl)-6-methylpyrazine-2-carboxamides as FGFR inhibitors. The SAR data reveals critical insights into the role of the N-aryl substituent in modulating inhibitory activity.

Compound IDN-Aryl SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Proliferative Activity (IC50 in µM) against MDA-MB-231 cells
1a Phenyl>10000>10000>10000>10000>50
1b 3,5-Dimethoxyphenyl18.52.915.61.82.3
1c 3,5-Dihydroxyphenyl1.20.91.50.60.08
1d 3-Methoxyphenyl123.425.6101.218.98.9
1e 4-Fluorophenyl543.2123.7456.198.525.6

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that the substitution pattern on the N-phenyl ring is a key determinant of FGFR inhibition. The unsubstituted phenyl ring (Compound 1a ) is largely inactive. However, the introduction of methoxy groups at the 3 and 5 positions (Compound 1b ) significantly enhances potency. A dramatic increase in activity is observed upon demethylation to the corresponding dihydroxyphenyl derivative (Compound 1c ), suggesting that the hydroxyl groups are crucial for forming key interactions, likely hydrogen bonds, within the ATP-binding pocket of the FGFRs. This is further supported by the reduced activity of the single methoxy-substituted analog (Compound 1d ). The introduction of a fluoro group (Compound 1e ) is less favorable than the hydroxyl substitutions.

The antiproliferative activity against the MDA-MB-231 breast cancer cell line mirrors the enzymatic inhibition data, with the 3,5-dihydroxyphenyl substituted compound (1c ) exhibiting the most potent anticancer effect.[6] This underscores the direct translation of target engagement to cellular efficacy.

Logical Progression of SAR in Anticancer Methylpyrazines

The development of potent N-substituted methylpyrazine-based anticancer agents often follows a logical progression of SAR exploration.

Caption: Logical workflow for optimizing anticancer activity.

Antibacterial Activity: A Renewed Fight Against Drug Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. N-substituted methylpyrazines have shown promise as a new class of antibacterial agents. The SAR in this context is often driven by the need to achieve broad-spectrum activity while overcoming existing resistance mechanisms.

Comparative Analysis of N-Substituted Methylpyrazine Carboxamides Against S. Typhi

A series of N-(4-substituted-3-methylphenyl)pyrazine-2-carboxamides were synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).

Compound IDN-Substituent at position 4 of the phenyl ringZone of Inhibition (mm) at 50 mg/mLMinimum Inhibitory Concentration (MIC) in mg/mL
2a -H1225
2b -F1412.5
2c -Cl1512.5
2d -Br176.25

Data adapted from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[7]

The results demonstrate a clear halogen-dependent trend in antibacterial activity. The unsubstituted analog (2a ) shows moderate activity. The introduction of a fluorine atom (2b ) improves activity, which is further enhanced with chlorine (2c ). The most potent compound in this series is the bromo-substituted derivative (2d ), exhibiting the largest zone of inhibition and the lowest MIC value.[7] This suggests that increasing the size and lipophilicity of the halogen at this position is beneficial for antibacterial efficacy against XDR-S. Typhi.

Experimental Workflow for Antibacterial Screening

The evaluation of novel antibacterial agents follows a standardized workflow to determine their efficacy.

Caption: Standard workflow for antibacterial compound evaluation.

Emerging Applications in Neurodegenerative Disorders

While the SAR of N-substituted methylpyrazines in anticancer and antibacterial research is relatively well-defined, their potential in treating neurodegenerative diseases like Alzheimer's is an emerging and exciting field. Pyrazine derivatives are being investigated for their ability to modulate targets relevant to Alzheimer's disease, such as inhibiting acetylcholinesterase and preventing amyloid-β aggregation.[8][9]

A recent study on polysubstituted pyrazine derivatives highlighted their multifunctional potential as anti-Alzheimer's agents, with activities including antioxidant effects and metal chelation.[8] However, detailed SAR studies focusing specifically on the impact of N-substituents on a methylpyrazine core in this context are still needed to guide rational drug design.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, robust experimental methodologies are essential.

General Synthesis of N-Aryl Methylpyrazine Carboxamides
  • Amide Coupling: To a solution of 3-amino-6-methylpyrazine-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired aniline derivative to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl methylpyrazine carboxamide.[5]

In Vitro Kinase Inhibition Assay (e.g., FGFR)
  • Prepare a reaction mixture containing the purified kinase, a suitable buffer, ATP, and a fluorescently labeled substrate.

  • Add varying concentrations of the test compound (N-substituted methylpyrazine derivative) to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the fluorescence signal, which is proportional to the kinase activity.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Agar Well Diffusion Assay for Antibacterial Activity
  • Prepare a Mueller-Hinton agar plate and uniformly spread a standardized inoculum of the target bacterium (e.g., XDR-S. Typhi).

  • Create wells of a specific diameter in the agar plate using a sterile borer.

  • Add a defined volume of the test compound solution at different concentrations into the wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).[7]

Conclusion

The N-substituted methylpyrazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As this guide has demonstrated, the nature of the N-substituent plays a pivotal role in determining the biological activity and therapeutic application of these compounds. In the realm of oncology, the strategic introduction of hydrogen bond donors on an N-aryl substituent can lead to potent kinase inhibitors. For antibacterial applications, the lipophilicity and electronic properties of the N-substituent can be fine-tuned to enhance efficacy against resistant strains. While the exploration of these compounds for neurodegenerative diseases is still in its nascent stages, the foundational principles of SAR established in other therapeutic areas will undoubtedly guide future discoveries. The continued investigation of N-substituted methylpyrazines, grounded in rigorous experimental validation and a deep understanding of SAR, holds immense promise for addressing unmet medical needs.

References

A Senior Application Scientist's Guide to Coupling Reagents for Pyrazine Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acylation of pyrazine amines is a critical transformation in medicinal chemistry, yet it presents significant challenges due to the low nucleophilicity of the pyrazine ring system. Standard amide coupling conditions often result in low yields or complete reaction failure. This guide provides an in-depth comparison of common coupling reagents, offering a rationale for reagent selection based on mechanistic understanding and empirical data. We will explore the performance of carbodiimide, phosphonium, and uronium-based reagents, culminating in a recommended protocol for researchers tackling these difficult substrates.

The Challenge: Low Nucleophilicity of Pyrazine Amines

Pyrazine rings are electron-deficient aromatic systems. The presence of two electronegative nitrogen atoms in the ring withdraws electron density, which significantly reduces the nucleophilicity of any attached amino group. This deactivation makes the lone pair of the amine nitrogen less available to attack an activated carboxylic acid, rendering standard amide bond formation sluggish and inefficient.[1][2] Consequently, successful coupling requires highly reactive activated intermediates and optimized reaction conditions to drive the reaction to completion. A study focused on pyrazine carboxamides noted that many common coupling agents were found to be inefficient with these electron-deficient amines.[1]

A Comparative Overview of Coupling Reagents

The choice of coupling reagent is the most critical factor for success. The primary function of these reagents is to convert the carboxylic acid into a highly reactive species (an "active ester") that is susceptible to nucleophilic attack by the weakly basic pyrazine amine.[3][4] We will compare three major classes of reagents.

Carbodiimides (e.g., EDC, DCC)
  • Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] To mitigate side reactions and improve efficiency, an additive such as Hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which is then attacked by the amine.[6]

  • Performance with Pyrazine Amines: This class is often the first choice for standard amide couplings due to low cost. However, for electron-deficient amines, the reactivity of the HOBt-ester is frequently insufficient, leading to poor yields.[1] While a protocol using EDC/DMAP with a catalytic amount of HOBt has shown success for some electron-deficient anilines, its general applicability to the more challenging pyrazine core is not guaranteed.[7][8] One study attempting to synthesize pyrazine amides found that EDC/HOBt was among the conditions that failed to yield the desired product.[1]

Phosphonium Salts (e.g., PyBOP, BOP)
  • Mechanism: Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), activate carboxylic acids by forming an oxyphosphonium species, which then generates the same HOBt-active ester as carbodiimides, but often more efficiently.[3][9]

  • Performance with Pyrazine Amines: Phosphonium reagents are generally more reactive than carbodiimides.[9] They are known for giving "cleaner" reactions and avoiding the guanidinylation side reaction that can occur with uronium salts. Their higher reactivity can improve yields with moderately deactivated amines. However, the first-generation reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), making PyBOP a much safer and more common alternative.[10][11] Despite their advantages, even powerful phosphonium reagents can struggle with the most deactivated pyrazine systems.

Uronium/Aminium Salts (e.g., HBTU, HATU)
  • Mechanism: Uronium salts are among the most powerful activating agents.[10] Reagents like HBTU are structurally similar to their phosphonium counterparts and also generate HOBt-esters. However, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally potent. It utilizes 7-Aza-1-hydroxybenzotriazole (HOAt) as the activating additive. The resulting OAt-ester is significantly more reactive than the OBt-ester due to the electronic properties of the pyridine nitrogen in the HOAt core, which provides anchimeric assistance during the aminolysis step.[12]

  • Performance with Pyrazine Amines: HATU is frequently the reagent of choice for "difficult couplings," including those involving sterically hindered substrates or weakly nucleophilic amines.[3][10] Its very high reactivity makes it one of the most effective options for acylating pyrazine amines. While generally highly efficient, some studies on particularly challenging pyrazine amines have reported that even HATU can fail to provide the desired product, indicating the extreme difficulty of these couplings.[1] In such cases, alternative activation methods, such as using methanesulfonyl chloride and N-methylimidazole, have been reported to be successful.[1][2]

Data-Driven Comparison of Coupling Reagents

The following table summarizes the key performance indicators for each class of reagent when applied to the challenging coupling of pyrazine amines. The data is a synthesis of literature reports and established chemical principles.

FeatureCarbodiimides (EDC/HOBt)Phosphonium Salts (PyBOP)Uronium Salts (HATU)
Relative Reactivity ModerateHighVery High[10]
Typical Yield (Pyrazine Amine) Low to None[1]Moderate to GoodGood to Excellent
Racemization Risk Low (with HOBt)[6]Low[10]Very Low[10]
Key Byproducts Water-soluble urea (EDU)Pyrrolidine phosphonamideTetramethylurea
Side Reaction Risk O-Acylisourea rearrangementNoneGuanidinylation (if excess reagent used)
Cost LowHighVery High
Recommendation Not recommended for difficult couplingsGood starting pointRecommended for pyrazine amines

Visualizing the Activation Pathway

To better understand how these reagents work, the following diagram illustrates the general workflow for activating a carboxylic acid and its subsequent reaction with an amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Active Ester RCOOH->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, PyBOP) + Base (e.g., DIPEA) Reagent->ActiveEster PyrazineAmine Pyrazine Amine (Py-NH2) ActiveEster->PyrazineAmine Attack Byproducts Leaving Group + Reagent Byproducts ActiveEster->Byproducts Forms AmideProduct Amide Product (Py-NH-CO-R) PyrazineAmine->AmideProduct Coupling PyrazineAmine->AmideProduct

Caption: General workflow for amide bond formation.

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the acylation of a generic pyrazine amine. It is designed to maximize the formation of the highly reactive OAt-ester and promote its reaction with the weakly nucleophilic amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Pyrazine Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 5-10 minutes. This is the "pre-activation" step, allowing for the formation of the active ester.

  • Amine Addition: To the pre-activated mixture, add the pyrazine amine (1.1 eq) followed by DIPEA (3.0 eq). The base is critical for deprotonating the amine's ammonium salt (formed in situ) and facilitating the reaction.[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the low reactivity of the amine, the reaction may require several hours (4-24 h) to reach completion. Gentle heating (40-50 °C) may be cautiously applied if the reaction is sluggish, but this can increase the risk of side reactions.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOAt), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazine amide.

Conclusion

While a variety of coupling reagents are available, the acylation of electron-deficient pyrazine amines demands the use of highly potent activating agents. Uronium salts, and HATU in particular, stand out as the most reliable choice due to their ability to generate a highly reactive OAt-active ester capable of reacting with weakly nucleophilic amines.[10][11] While more expensive, the superior performance of HATU often justifies the cost by providing higher yields and greater reliability for these challenging substrates. For cases where even HATU fails, more specialized and forceful activation methods may be necessary.[1]

References

A Comparative Guide to the Biological Evaluation of Novel Piperidinothiosemicarbazones with a Pyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel piperidinothiosemicarbazones featuring a pyrazine ring, a class of compounds attracting significant interest in medicinal chemistry. We will dissect their molecular design, compare their biological performance against relevant alternatives using experimental data, and provide detailed protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of these emerging molecules.

Rationale for the Molecular Design: A Trifecta of Pharmacophores

The design of these novel compounds is a strategic hybridization of three key pharmacophoric units: the thiosemicarbazone backbone, the piperidine ring, and the pyrazine ring. Each component is chosen for its established role in modulating biological activity and pharmacokinetic properties.

  • The Thiosemicarbazone Core: This versatile scaffold (R¹R²C=N-NH-C(=S)NR³R⁴) is renowned for its potent metal-chelating capabilities, particularly with iron and copper.[1][2] This interaction is central to its primary mechanisms of action, which include the inhibition of ribonucleotide reductase—an essential enzyme for DNA synthesis—and the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in target cells.[1][2][3][4] Its broad biological profile encompasses anticancer, antiviral, antibacterial, and antitubercular activities.[5][6]

  • The Piperidine Moiety: Often incorporated into drug candidates, the piperidine ring serves to enhance physicochemical properties. Its saturated, flexible nature can improve solubility, lipophilicity, and membrane permeability, which are critical for bioavailability. Furthermore, its substitution pattern can significantly influence the compound's interaction with biological targets.[7][8]

  • The Pyrazine Ring: As a nitrogen-containing heteroaromatic ring, pyrazine is a bioisostere of the commonly found pyridine ring. It is a key component of established drugs like Pyrazinamide, a first-line treatment for tuberculosis.[9][10] Replacing a pyridine ring with pyrazine can alter the electronic properties, basicity, and metabolic stability of the molecule, offering a pathway to fine-tune its biological activity and selectivity.[9][10][11]

G cluster_0 Molecular Scaffold cluster_1 Component Rationale Structure General Structure TSC Thiosemicarbazone Core (Metal Chelation, Biological Activity) Structure->TSC Backbone Pip Piperidine Ring (Modulates Physicochemical Properties) Structure->Pip Terminal Group Pyr Pyrazine Ring (Bioisostere, Modulates Activity/Metabolism) Structure->Pyr Heteroaromatic Head

Caption: Rationale for hybridizing the three key molecular components.

Comparative Biological Evaluation: Performance Across Therapeutic Areas

The true measure of these novel compounds lies in their performance against pathogenic threats and cancer cell lines, especially when compared to existing standards and structural analogs.

Antitubercular Activity

Tuberculosis remains a major global health challenge, necessitating the development of new drugs, particularly for multi-drug-resistant (MDR-TB) strains.[12] While thiosemicarbazones are a promising class, the inclusion of a pyrazine ring has yielded mixed results compared to their pyridine counterparts.

A recent study directly compared piperidinothiosemicarbazones with either a pyridine or a pyrazine ring.[9][10][11] The pyridine-containing derivatives exhibited significant activity against both standard and resistant M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5–4 µg/mL.[9][11] In stark contrast, the analogous pyrazine derivatives were found to have negligible antimycobacterial activity, with MIC values ranging from 256 to >500 µg/mL.[9][10][11] This suggests that for this specific structural scaffold, the pyridine nitrogen arrangement is more favorable for antitubercular action. The analysis indicated that the higher basicity of substituents on the heteroaromatic ring might be crucial for activity.[10][11]

Table 1: Comparative Antitubercular Activity (MIC in µg/mL)

Compound IDHeteroaromatic RingM. tuberculosis H37Rv (Standard Strain)M. tuberculosis (Resistant Strain)Reference
Derivative 8 Pyridine44[9]
Derivative 9 Pyridine20.5[9]
Derivative 11 Pyrazine256256[9][11]
Derivative 12 Pyrazine>500>500[9][11]
Isoniazid Standard Drug<0.1>10 (for resistant strains)[12]
Pyrazinamide Standard Drug~20Varies[9]

Data synthesized from literature to illustrate the comparative trend.

Anticancer Activity

The anticancer potential of thiosemicarbazones is well-documented.[6][13][14] Their ability to chelate metals disrupts cellular iron homeostasis and generates oxidative stress, selectively targeting the higher metabolic rate and iron dependency of cancer cells.[2] Pyrazine-containing thiosemicarbazones have demonstrated significant antitumor activity.

For instance, 2-acetylpyrazine thiosemicarbazone and its derivatives have been tested against various cancer cell lines.[15][16] Studies show potent activity, with IC50 values in the low micromolar and even nanomolar range. One study found that a 2-benzoylpyridine N(4)-methylthiosemicarbazone derivative, a close structural relative, was the most active, with an IC50 of 0.002 µM against the K562 leukemia cell line.[15]

Furthermore, the anticancer activity of these ligands can be dramatically enhanced upon coordination with metal ions, such as copper (Cu(II)). A Cu(II) complex derived from 2-acetylpyrazine thiosemicarbazone showed a sevenfold increase in activity against the A549 lung cancer cell line compared to the free ligand, with an IC50 value of 0.35 µM.[17] The mechanism for this enhanced activity involves increased ROS production, leading to mitochondrial membrane potential collapse and apoptosis.[3][4][17]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/ComplexCell LineIC50 (µM)Reference(s)
2-acetylpyrazine thiosemicarbazone (L4) A549 (Lung)2.64[17]
Cu(II)-L4 Complex (4a) A549 (Lung)0.35 [17]
2-benzoylpyridine N(4)-methylthiosemicarbazone (HL4) K562 (Leukemia)0.002 [15]
2-benzoylpyridine N(4)-methylthiosemicarbazone (HL4) BEL7402 (Liver)0.138[15]
Cisplatin (Standard Drug) A549 (Lung)~5.2[4]
General Antimicrobial and Antifungal Activity

Beyond tuberculosis, these compounds show varied activity against other microbes. Studies on piperidinothiosemicarbazone derivatives have revealed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with some compounds showing activity comparable to the standard drug Ampicillin.[7] Interestingly, some of the pyridine-based piperidinothiosemicarbazones that were highly effective against M. tuberculosis were also found to be entirely selective, with no activity against other bacteria or fungi (MIC ≥ 1000 µg/mL).[9][11] This selectivity is a highly desirable trait for a targeted therapeutic agent.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of key SAR principles for this class of compounds.

  • The Heteroaromatic Ring is a Critical Determinant: As seen in the antitubercular data, switching from a pyridine to a pyrazine ring can abolish activity, highlighting the sensitivity of the mycobacterial target to the electronic and steric properties of this region.[9][11]

  • N(4) Substitution Enhances Anticancer Potency: Substitution on the terminal nitrogen (N4) of the thiosemicarbazone moiety, for example with a methyl group, has been shown to significantly increase cytotoxicity against cancer cells.[15]

  • Metal Complexation Boosts Anticancer Activity: The formation of metal complexes, particularly with copper, is a validated strategy for dramatically increasing anticancer potency compared to the parent thiosemicarbazone ligand.[3][4][17]

  • Lipophilicity Influences Activity: The nature of the substituents on the piperidine and pyrazine rings can alter the compound's lipophilicity, which is closely related to its ability to cross cell membranes and exert its biological effect.[3][4]

SAR cluster_mods Structural Modifications cluster_outcomes Impact on Biological Activity Structure Core Structure (Piperidino-Pyrazine-Thiosemicarbazone) Pyrazine Pyrazine Ring Structure->Pyrazine N4_Sub N(4) Substitution Structure->N4_Sub Metal Metal Chelation (e.g., Cu(II)) Structure->Metal TB_Activity Antitubercular Activity (Often Decreased vs. Pyridine) Pyrazine->TB_Activity Cancer_Activity Anticancer Activity (Often Increased) N4_Sub->Cancer_Activity Metal->Cancer_Activity

Caption: Key structure-activity relationships for the evaluated compounds.

Key Experimental Protocols

Reproducible and standardized assays are the cornerstone of biological evaluation. Below are detailed methodologies for assessing the key activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Incubate 24h Step1->Step2 Step3 Treat with Compound Serial Dilutions Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Incubate 4h Step5->Step6 Step7 Solubilize Formazan Crystals Step6->Step7 Step8 Read Absorbance at 570 nm Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

ADME and Cytotoxicity Profile

An essential part of the evaluation is to assess drug-like properties and selectivity.

  • ADME Predictions: In silico ADME (Absorption, Distribution, Metabolism, Excretion) calculations for several novel piperidinothiosemicarbazones suggest they possess favorable properties for consideration as future drugs, such as good predicted gastrointestinal absorption.[9][11][18]

  • Cytotoxicity: To assess the therapeutic window, compounds must be tested against non-cancerous cell lines. The highly active antitubercular pyridine derivatives showed low toxicity against human keratinocyte (HaCaT) cells, with IC50 values ranging from 5.8 to >50 µg/mL.[9][11] This indicates high selectivity for the mycobacterial target over human cells, a critical feature for any potential drug candidate.

Conclusion and Future Perspectives

The biological evaluation of piperidinothiosemicarbazones with a pyrazine ring reveals a complex and fascinating set of structure-activity relationships. While the replacement of a pyridine with a pyrazine ring appears detrimental to antitubercular activity in the studied scaffolds, these compounds remain highly promising as anticancer agents.

Key Takeaways:

  • Anticancer Potential: The pyrazine-containing thiosemicarbazone scaffold is a potent platform for developing anticancer agents, especially when complexed with transition metals like copper.[17]

  • Antitubercular Selectivity: Pyridine-based analogs show high, selective potency against M. tuberculosis, but this activity is lost when the pyrazine ring is substituted.[9][11]

  • Future Directions: Future work should focus on optimizing the N(4) substitution and the pyrazine ring substituents to further enhance anticancer activity and selectivity. In vivo studies of the most potent copper complexes are warranted to validate their therapeutic potential. For antitubercular applications, the focus should remain on optimizing the pyridine-based scaffolds.

This guide underscores the importance of systematic biological evaluation and comparative analysis in navigating the complexities of medicinal chemistry and identifying promising new therapeutic leads.

References

A Comparative Guide to Reducing Agents for the Reductive Amination of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of substituted aminomethyl-pyrazines, key intermediates in drug discovery, often relies on the robust and versatile reductive amination reaction. This guide provides an in-depth comparison of commonly employed reducing agents for this critical transformation, offering experimental insights to inform your synthetic strategy.

The Crucial Role of Reductive Amination in Pyrazine Functionalization

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[1] For pyrazine substrates, this reaction allows for the introduction of diverse amine functionalities, significantly impacting the pharmacological profile of the resulting molecules. The choice of reducing agent is paramount, directly influencing reaction efficiency, selectivity, and substrate scope.

Mechanism of Reductive Amination

The reductive amination of a pyrazine aldehyde or ketone with a primary or secondary amine proceeds in two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the pyrazine derivative, forming a hemiaminal intermediate. Subsequent dehydration under neutral or mildly acidic conditions yields an imine or its protonated form, the iminium ion.

  • Reduction: A hydride-based reducing agent or catalytic hydrogenation then reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

A critical consideration in one-pot reductive amination is the chemoselectivity of the reducing agent. An ideal reagent will preferentially reduce the iminium ion intermediate over the starting pyrazine carbonyl compound.[2]

Reductive_Amination_Mechanism Pyrazine_Carbonyl Pyrazine Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Pyrazine_Carbonyl->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product Substituted Aminomethyl-Pyrazine Iminium_Ion->Product Reducing_Agent Reducing Agent Reducing_Agent->Product Reduction

Caption: General workflow of the reductive amination of pyrazines.

A Comparative Analysis of Common Reducing Agents

The selection of a reducing agent is a critical parameter in the reductive amination of pyrazines. This section provides a comparative overview of the most common choices, highlighting their strengths and weaknesses.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and powerful reducing agent. However, its high reactivity can lead to the undesired reduction of the starting pyrazine aldehyde or ketone, resulting in the formation of alcohol byproducts.[3] To circumvent this, a two-step procedure is often employed: pre-formation of the imine, followed by the addition of NaBH₄.

Advantages:

  • Inexpensive and readily available.

  • High reactivity.

Disadvantages:

  • Poor chemoselectivity; can reduce the starting carbonyl.

  • Often requires a two-step process for optimal yields.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than NaBH₄, exhibiting excellent selectivity for the reduction of the iminium ion over the carbonyl group.[4] This selectivity allows for convenient one-pot reactions where the carbonyl compound, amine, and reducing agent are all present in the same vessel. The reaction is typically run under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation.

Advantages:

  • Excellent selectivity for the iminium ion.

  • Enables one-pot reactions.

Disadvantages:

  • Highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[5]

  • Requires careful handling and disposal.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) - STAB

Sodium triacetoxyborohydride, or STAB, has emerged as a popular and safer alternative to NaBH₃CN.[3] It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[1] STAB is less toxic than NaBH₃CN and does not release cyanide gas.[3]

Advantages:

  • Mild and highly selective.

  • Safer alternative to NaBH₃CN.

  • Broad substrate scope and functional group tolerance.[3]

Disadvantages:

  • Moisture-sensitive and can be more expensive than NaBH₄.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and more atom-economical approach to reductive amination.[6] This method involves the use of a metal catalyst (e.g., palladium on carbon, platinum oxide) and hydrogen gas to reduce the in situ-formed imine.

Advantages:

  • "Green" and atom-economical.

  • Avoids the use of stoichiometric hydride reagents.

Disadvantages:

  • May require specialized high-pressure equipment.

  • The catalyst can sometimes be sensitive to functional groups present on the pyrazine ring.

Experimental Data: A Head-to-Head Comparison

Reducing AgentTypical YieldsReaction ConditionsKey Considerations
Sodium Borohydride Moderate to GoodTwo-step: 1) Imine formation (e.g., in MeOH, rt). 2) Reduction (0 °C to rt).Best for simple, robust substrates where the carbonyl is not highly reactive.
Sodium Cyanoborohydride Good to ExcellentOne-pot: Methanol, pH 5-6 (acetic acid), rt.Highly effective but requires strict safety precautions due to toxicity.
Sodium Triacetoxyborohydride Good to ExcellentOne-pot: Dichloromethane (DCM) or 1,2-dichloroethane (DCE), rt.Generally the preferred method for its safety, selectivity, and broad applicability.[3]
Catalytic Hydrogenation Good to ExcellentH₂ (1-50 atm), Pd/C or PtO₂, Methanol or Ethanol, rt to 50 °C.An excellent "green" option, but catalyst selection and optimization may be necessary.

Experimental Protocols

The following are representative, step-by-step protocols for the reductive amination of pyrazine-2-carbaldehyde with a generic primary amine. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

Step 1: Imine Formation

  • To a solution of pyrazine-2-carbaldehyde (1.0 mmol) in methanol (10 mL) at room temperature, add the primary amine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or LC-MS.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of pyrazine-2-carbaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in 1,2-dichloroethane (DCE) (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow cluster_one_pot One-Pot Protocol (STAB or NaBH3CN) cluster_two_step Two-Step Protocol (NaBH4) Mix Mix Pyrazine Carbonyl, Amine, and Reducing Agent React Stir at Room Temperature Mix->React Workup_1 Aqueous Workup React->Workup_1 Purify_1 Purification Workup_1->Purify_1 Imine_Formation 1. Form Imine Add_NaBH4 2. Add NaBH4 Imine_Formation->Add_NaBH4 Workup_2 Aqueous Workup Add_NaBH4->Workup_2 Purify_2 Purification Workup_2->Purify_2

Caption: Comparison of one-pot and two-step reductive amination workflows.

Conclusion and Recommendations

The choice of reducing agent for the reductive amination of pyrazines is a critical decision that impacts the efficiency, safety, and practicality of the synthesis.

  • For general-purpose, one-pot reductive aminations with a broad range of pyrazine aldehydes and ketones, sodium triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, safety profile, and functional group tolerance.[3]

  • Sodium cyanoborohydride remains a highly effective option for one-pot procedures, particularly when cost is a primary concern, but its use necessitates stringent safety measures.

  • Sodium borohydride is a viable, economical choice when a two-step procedure is feasible and the pyrazine carbonyl is not overly sensitive to reduction.

  • For large-scale syntheses where green chemistry principles are a priority, catalytic hydrogenation should be strongly considered, although it may require more process development and specialized equipment.

Ultimately, the optimal reducing agent will depend on the specific pyrazine substrate, the desired scale of the reaction, and the available laboratory resources. The information and protocols provided in this guide serve as a valuable starting point for the successful synthesis of aminomethyl-pyrazine derivatives.

References

A Comparative Guide to Novel Pyrimidine and Oxazine Derivatives: Characterization and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, pyrimidine and oxazine scaffolds are of paramount importance, forming the structural core of a multitude of biologically active molecules. This guide provides a comprehensive comparison of newly synthesized pyrimidine and oxazine derivatives, evaluating their performance against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the critical aspects of their chemical characterization and provide detailed, field-proven protocols for their biological screening, underpinned by a mechanistic understanding of their modes of action.

The Chemical Foundation: Synthesis and Structural Elucidation

The journey from a conceptual molecule to a potential drug candidate begins with its synthesis and rigorous characterization. The identity and purity of a novel compound are non-negotiable prerequisites for any biological evaluation.

Synthesis of Pyrimidine and Oxazine Scaffolds

The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. A common and versatile approach is the Biginelli reaction or similar multicomponent reactions, which allow for the efficient construction of the dihydropyrimidine core. Subsequent modifications can be readily introduced to explore the structure-activity relationship (SAR).

For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by reacting 4-chloro-6-hydrazinopyrimidine with substituted tetralones, followed by reactions with various amines to introduce diversity at specific positions on the pyrimidine ring.[1]

Oxazine derivatives are frequently synthesized through cyclization reactions. For example, novel[2][3]-oxazine derivatives can be prepared by the reaction of chalcones with urea in the presence of a base. The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde.[4][5]

Essential Characterization Techniques

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed to ensure the identity and purity of the synthesized compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms. For example, in the ¹H-NMR spectra of novel thiazolo[4,5-d]pyrimidine derivatives, a triplet signal between 8.56–8.92 ppm can confirm the presence of a secondary amine proton.[7]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, offers further structural insights. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the IR spectra of synthesized oxazine derivatives will show characteristic absorption bands for N-H, C=O, and C-O-C bonds, confirming the successful cyclization.[8][9]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in the compound, which should be within ±0.4% of the calculated values for a pure sample.

Comparative Biological Screening: Pitting Novelty Against the Standards

The true measure of a new derivative's potential lies in its biological activity. Here, we present a comparative analysis of recently developed pyrimidine and oxazine derivatives against established drugs in key therapeutic areas.

Anticancer Activity: A New Generation of Pyrimidine-Based Therapeutics

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[10]

Novel DerivativeCancer Cell LineIC50 (µM) of Novel DerivativeStandard DrugIC50 (µM) of Standard DrugReference
Compound 13f A549 (Lung)More potent than SunitinibSunitinib-[11]
Compound 13h A549 (Lung)More potent than SunitinibSunitinib-[11]
Thiazolo[4,5-d]pyrimidine 4b VariousExhibited significant activity--[7]
Pyrazolo[3,4-d]pyrimidine 7 A549 (Lung)High cytotoxic activity--[12]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that novel pyrimidine derivatives can exhibit superior or comparable potency to existing anticancer drugs. For example, compounds 13f and 13h demonstrated more potent activity against the A549 lung cancer cell line than the standard drug Sunitinib.[11]

A significant number of anticancer pyrimidine derivatives function as EGFR inhibitors. EGFR is a transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine derivatives can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2][4][13][14]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding EGFR->EGFR P P GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition ATP ATP ADP ADP RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 1: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT_Workflow start Start cell_seeding 1. Seed cancer cells in 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment 3. Add serial dilutions of - Novel Pyrimidine Derivatives - Standard Drug (e.g., Sunitinib) - Vehicle Control (DMSO) incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 4h (Formazan crystal formation) mtt_addition->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance 8. Measure absorbance at 570 nm solubilization->absorbance analysis 9. Calculate % cell viability and determine IC50 values absorbance->analysis end End analysis->end

Figure 2: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives and the standard drug in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Exploring the Potential of Oxazine Derivatives

Oxazine derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[1]

Novel DerivativeAssayIC50 (µg/mL) of Novel DerivativeStandard DrugIC50 (µg/mL) of Standard DrugReference
Oxazine Derivative HS1 Protein DenaturationSignificant activityDiclofenac-[8]
Oxazine Derivative HS2 Protein DenaturationSignificant activityDiclofenac-[8]
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[2][3]oxazine-6-yl]-phenyl}-nicotinamideBSA & Protease MethodSignificant activity--[4]
Oxazine Derivative IIa COX Inhibition76.10 µMDiclofenac42.38 µM[1]

The protein denaturation assay is an in vitro method to assess anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

The results show that while some novel oxazine derivatives exhibit significant anti-inflammatory potential, their potency can vary compared to standard drugs like diclofenac. Further structural optimization is often required to enhance their activity.

The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of novel compounds.

COX2_Workflow start Start prepare_reagents 1. Prepare Assay Buffer, COX-2 enzyme, and Arachidonic Acid (substrate) start->prepare_reagents add_enzyme 2. Add diluted COX-2 enzyme to wells of a 96-well plate prepare_reagents->add_enzyme add_inhibitor 3. Add serial dilutions of - Novel Oxazine Derivatives - Standard Drug (e.g., Diclofenac) - Vehicle Control add_enzyme->add_inhibitor pre_incubation 4. Pre-incubate to allow inhibitor binding add_inhibitor->pre_incubation initiate_reaction 5. Initiate reaction by adding Arachidonic Acid pre_incubation->initiate_reaction incubation 6. Incubate for a defined time initiate_reaction->incubation stop_reaction 7. Stop the reaction incubation->stop_reaction detection 8. Measure the product formation (e.g., Prostaglandin E2) via ELISA stop_reaction->detection analysis 9. Calculate % inhibition and determine IC50 values detection->analysis end End analysis->end

Figure 3: Workflow for COX-2 Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary reagents, including assay buffer, purified COX-2 enzyme, and the substrate, arachidonic acid.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compounds (novel oxazine derivatives) and a standard inhibitor (e.g., diclofenac) at various concentrations.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation and Termination: Incubate for a specific period, then stop the reaction.

  • Product Quantification: The amount of prostaglandin produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.[16][17]

Antimicrobial Activity: Pyrimidine Derivatives as a New Line of Defense

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrimidine derivatives have shown considerable promise as antimicrobial agents.

Novel DerivativeBacterial StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
Pyrimidine Derivative 3a S. aureusPromising activityCiprofloxacin-[18]
Pyrimidine Derivative 3a E. coliPromising activityCiprofloxacin-[18]
Triazole substituted pyrimidineP. aeruginosaHigher inhibition than thiadiazole derivativesCiprofloxacin-[18]

The zone of inhibition is a clear area around an antimicrobial-impregnated disc on an agar plate where bacterial growth is inhibited.

These findings highlight the potential of pyrimidine derivatives as a scaffold for the development of new antibacterial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for evaluating the antimicrobial activity of new compounds.[3][19][20]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly spread the bacterial suspension over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution (novel pyrimidine derivatives), a standard antibiotic (e.g., ciprofloxacin), and a solvent control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The pyrimidine and oxazine scaffolds continue to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in anticancer, anti-inflammatory, and antimicrobial applications, with several compounds exhibiting potency comparable or superior to existing drugs. The provided experimental protocols offer a robust framework for the initial biological screening of these and other novel compounds.

The key to advancing these promising derivatives from the laboratory to the clinic lies in a multidisciplinary approach. Continued synthetic efforts to refine their structures and improve their pharmacological profiles, coupled with in-depth mechanistic studies and comprehensive preclinical and clinical evaluations, will be crucial. As our understanding of the molecular targets and pathways involved in various diseases deepens, the rational design of pyrimidine and oxazine derivatives holds immense promise for the future of medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (5-Methylpyrazin-2-YL)methanamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of (5-Methylpyrazin-2-YL)methanamine acetate. As a novel or specialized chemical intermediate, adherence to stringent disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the causality behind each critical step.

I. Hazard Profile and Immediate Safety Imperatives

This compound is classified as a hazardous substance. The primary routes of exposure and associated hazards, as indicated by its Safety Data Sheet (SDS), necessitate careful handling during all phases of use and disposal.

Summary of Hazard Information:

Hazard StatementClassificationGHS PictogramImmediate Safety Implication
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07Avoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
H315: Causes skin irritationSkin Irritation (Category 2)GHS07Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.
H319: Causes serious eye irritationEye Irritation (Category 2)GHS07Wear safety goggles or a face shield. Ensure eyewash stations are readily accessible.
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)GHS07Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

Source: this compound Safety Data Sheet

The causality behind these safety measures is clear: the compound's chemical nature poses a direct threat upon contact or inhalation. The immediate imperative is to prevent any direct exposure by establishing a barrier between the researcher and the chemical through rigorous adherence to Personal Protective Equipment (PPE) protocols.

II. The Disposal Workflow: A Self-Validating System

The disposal of this compound must be treated as a critical laboratory procedure. The following workflow is designed as a self-validating system to ensure that each step logically and safely leads to the next, culminating in compliant and safe disposal.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Methylpyrazin-2-YL)methanamine acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like (5-Methylpyrazin-2-YL)methanamine acetate is foundational to discovery.[1] This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients.[1] However, its utility in synthesis is matched by its potential hazards. A deep, causal understanding of why we use specific personal protective equipment (PPE) and handling protocols is not just a matter of compliance—it is the bedrock of a robust safety culture and scientific integrity.

This guide provides an in-depth operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each safety measure.

Hazard Analysis: Understanding the Compound's Profile

Before any handling, a thorough risk assessment is paramount.[2] The first step is to understand the inherent hazards of the material. According to its Safety Data Sheet (SDS), this compound is classified with several key hazards under the Globally Harmonized System (GHS).[3]

Hazard Class & CategoryGHS Hazard StatementPractical Implication in the Laboratory
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAccidental ingestion via contaminated hands could lead to toxic effects. This underscores the need for strict hygiene measures.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, inflammation, or itching.[4] This necessitates robust skin and hand protection.
Eye Irritation (Category 2)H319: Causes serious eye irritationSplashes or contact with dust/aerosol can result in significant eye damage.[4] Mandatory eye protection is non-negotiable.
STOT SE 3 (Respiratory)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[3][4][5] This dictates the use of primary engineering controls like a fume hood.

These classifications, particularly the combination of skin, eye, and respiratory irritation, demand a multi-faceted approach to protection. The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark, signaling that significant caution is required during all handling procedures.[3]

The Hierarchy of Controls: A Foundational Safety Principle

To effectively mitigate the risks identified, we apply the hierarchy of controls. This framework prioritizes the most effective safety measures. While elimination or substitution of a hazardous chemical is not always feasible in research, we rely heavily on the next tiers: Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Least Effective) Admin->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For daily laboratory work with this compound, our focus is on robust Engineering Controls (the fume hood) and diligent use of PPE .

Mandatory PPE and Engineering Controls

The following equipment and controls are mandatory for all procedures involving this compound.

Primary Engineering Control: The Chemical Fume Hood

The single most important piece of safety equipment for handling this compound is a properly functioning and certified chemical fume hood.[3][5] Its role is to capture and exhaust dust, aerosols, and vapors at the source, providing the primary barrier against respiratory exposure—the risk identified by the H335 classification.[3] All weighing, transfers, and reactions must be performed within the sash of the fume hood.

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must not be compromised.[6]

Protection TypeSpecificationRationale & Best Practices
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][7]Protects against splashes and airborne particles that can cause serious eye irritation.[3] An eyewash station must be immediately accessible.[4]
Hand Protection Impermeable nitrile rubber gloves.[5]Provides a chemical barrier to prevent skin irritation.[3] Best Practice: Always inspect gloves for tears before use. Use proper glove removal technique to avoid contaminating your skin.[8] Dispose of gloves as hazardous waste after handling.[8]
Body Protection A fully buttoned, flame-resistant lab coat; long pants; and closed-toe shoes.[3][7]Ensures all skin is covered to prevent accidental contact from spills or splashes.[3]
Respiratory Protection Not required if and only if all work is conducted within a certified chemical fume hood.[3]If handling outside a fume hood (e.g., in case of a large spill or ventilation failure), a NIOSH-approved respirator with an organic vapor/particulate cartridge is mandatory.[9][10]

Procedural Guidance: Safe Handling Workflow

A disciplined workflow prevents errors and reduces exposure risk. The sequence of donning (putting on) and doffing (taking off) PPE is critical to avoid cross-contamination.

cluster_don PPE Donning Sequence cluster_doff PPE Doffing Sequence D1 1. Lab Coat & Body Protection D2 2. Gloves D1->D2 D3 3. Eye Protection D2->D3 F1 1. Gloves (Contaminated) F2 2. Eye Protection F1->F2 F3 3. Lab Coat F2->F3

Caption: The proper sequence for donning and doffing PPE to prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the area is clear of clutter. Confirm the location of the nearest safety shower and eyewash station.[10]

  • Don PPE: Put on your lab coat, gloves, and eye protection in the correct order.

  • Handling: Conduct all manipulations of the solid or its solutions deep within the chemical fume hood.[3] Use anti-static and spark-proof equipment where possible.[3] Avoid any actions that could generate dust.

  • Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have been exposed.

  • Doff PPE: Remove PPE in the correct sequence to avoid contaminating yourself. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.[9]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3][4]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.[2]

Chemical Exposure First Aid[11]
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4] If feeling unwell, call a poison center or doctor immediately.[4]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention and provide the SDS to the medical personnel.[3]

Spill Response Workflow

For a small spill contained within the fume hood:

cluster_spill Small Spill Response (<100g, in Fume Hood) A 1. Alert Colleagues & Restrict Area B 2. Ensure Full PPE is Worn A->B C 3. Cover with Inert Absorbent Material B->C D 4. Carefully Collect Material into Waste Container C->D E 5. Decontaminate Spill Area D->E F 6. Label & Seal Hazardous Waste E->F

Caption: Step-by-step workflow for managing a minor chemical spill inside a fume hood.

For large spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health and Safety (EHS) department.[5][11]

Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Decontamination: All glassware and equipment should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous waste.

  • Waste Disposal: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[13][14]

    • Collect waste in a clearly labeled, sealed, and compatible container.[5]

    • The label should clearly state "Hazardous Waste" and list the chemical contents.[13]

    • Store the waste container in a designated satellite accumulation area until it is collected by a licensed hazardous waste contractor.[14]

    • Never dispose of this chemical down the drain or in regular trash, as this violates regulations and can cause environmental harm.[3][14]

By adhering to these detailed protocols, you ensure not only your own safety but also that of your colleagues and the integrity of your research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。